molecular formula C49H80O2 B15599421 Cholesteryldocosa-7,10,13,16-tetraenoate-d7 CAS No. 2342574-92-7

Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Número de catálogo: B15599421
Número CAS: 2342574-92-7
Peso molecular: 708.2 g/mol
Clave InChI: ITGTXSFLBABXQA-DDDMWDGUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is a useful research compound. Its molecular formula is C49H80O2 and its molecular weight is 708.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2342574-92-7

Fórmula molecular

C49H80O2

Peso molecular

708.2 g/mol

Nombre IUPAC

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1/i2D3,3D3,39D

Clave InChI

ITGTXSFLBABXQA-DDDMWDGUSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to Cholesteryl-d7 Docosa-7,10,13,16-tetraenoate: An Internal Standard for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and professionals in drug development on the application of Cholesteryl-d7 docosa-7,10,13,16-tetraenoate. As a deuterated internal standard, this molecule is pivotal for achieving accuracy and precision in the quantitative analysis of its endogenous, non-labeled counterpart via isotope dilution mass spectrometry.

Part 1: Core Molecular Attributes and Structure

Cholesteryl-d7 docosa-7,10,13,16-tetraenoate is a synthetic, isotopically labeled version of a naturally occurring cholesteryl ester. It is composed of a cholesterol molecule esterified to docosatetraenoic acid (DTA), a 22-carbon polyunsaturated fatty acid. The "-d7" designation indicates that seven hydrogen atoms on the cholesterol portion of the molecule have been replaced with deuterium, a stable isotope of hydrogen.

This isotopic labeling is the key to its function. Since deuterium has a greater mass than hydrogen, the labeled molecule is chemically identical to the endogenous version but has a distinct, higher molecular weight. This allows a mass spectrometer to differentiate between the standard (added in a known quantity) and the analyte (present in the biological sample).

Table 1: Physicochemical Properties

PropertyValueSource/Method
Chemical Formula C₄₉H₇₁D₇O₂Calculated
Molecular Weight (d7) ~700.2 g/mol Calculated
Molecular Weight (d0) ~693.1 g/mol Calculated
Fatty Acid Component Docosatetraenoic Acid (22:4 n-6)PubChem[1]
Core Sterol Cholesterol
Isotopic Purity Typically ≥98% deuterated formsSupplier Dependent[2]
Solubility Soluble in organic solvents (e.g., ethanol, hexane, chloroform, methanol)Inferred from similar lipids[3]
Storage Recommended at -20°C for long-term stabilityGeneral practice for PUFAs[4]

The docosa-7,10,13,16-tetraenoic acid is an omega-6 fatty acid. The locations of the four cis double bonds are critical to its three-dimensional structure and biological significance. The deuterium atoms are typically located on the alkyl side chain of the cholesterol molecule, a region that is chemically stable and unlikely to undergo exchange.

G cluster_cholesterol Cholesterol-d7 Moiety cluster_fatty_acid Fatty Acyl Chain Cholesterol Sterol Nucleus (C27H45-d7) Linkage Ester Bond (-O-C=O) Cholesterol->Linkage at C3-OH DTA Docosa-7,10,13,16-tetraenoate (C22:4) Linkage->DTA

Caption: General structure of Cholesteryl-d7 docosa-7,10,13,16-tetraenoate.

Part 2: The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

The gold standard for quantitative analysis in complex biological matrices is isotope dilution mass spectrometry (ID-MS).[5] The technique's robustness stems from its ability to correct for sample loss during extraction and for variations in instrument response (matrix effects).[6]

The core principle is straightforward:

  • Spiking: A precise, known amount of the deuterated internal standard (Cholesteryl-d7 docosa-7,10,13,16-tetraenoate) is added to the biological sample at the very beginning of the workflow.

  • Homogenization: The standard is thoroughly mixed with the sample, ensuring it equilibrates with the endogenous analyte. From this point forward, the analyte and the standard are treated as a single sample.

  • Extraction & Cleanup: The lipids, including both the analyte and the standard, are extracted from the sample matrix (e.g., plasma, tissue). Any loss of material during this multi-step process affects both the analyte and the standard equally.

  • Analysis: The sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The chromatograph separates the cholesteryl esters from other lipids, and the mass spectrometer detects both the deuterated standard and the non-deuterated analyte.

  • Quantification: The concentration of the endogenous analyte is calculated based on the ratio of its MS signal to the signal of the known amount of internal standard.

This ratiometric approach provides high accuracy because it does not depend on achieving 100% recovery, a feat that is nearly impossible in complex sample preparation workflows.[7][8] The use of a stable isotope-labeled standard is ideal because its chemical and physical properties (solubility, extraction efficiency, chromatographic retention time, ionization efficiency) are virtually identical to the analyte, ensuring they behave the same way throughout the entire process.[6]

Part 3: Field-Proven Analytical Workflow

The quantification of a specific cholesteryl ester requires a meticulously optimized workflow, from sample handling to data acquisition.

Mandatory Sample Preparation: Lipid Extraction

To ensure accurate measurement, lipids must be efficiently extracted from the complex biological matrix (e.g., plasma, cell pellets, tissue homogenates) while simultaneously precipitating proteins that can interfere with analysis.[9] Several methods are well-established, with the methyl tert-butyl ether (MTBE) method being a modern and effective choice that offers high recovery for a broad range of lipid classes.[10][11]

Detailed Protocol: MTBE-Based Lipid Extraction [10] This protocol is adapted from standard methods and is suitable for samples like plasma or cell suspensions.

  • Sample Aliquoting: In a clean glass tube, add 10-100 µL of the biological sample (e.g., serum, plasma).

  • Internal Standard Spiking: Add a precise volume of Cholesteryl-d7 docosa-7,10,13,16-tetraenoate solution (in methanol or a similar organic solvent) to the sample. The amount should be chosen to be of a similar order of magnitude as the expected endogenous analyte concentration.

  • Methanol Addition: Add 200 µL of ice-cold methanol. Vortex thoroughly for 1 minute to precipitate proteins.

  • MTBE Addition: Add 800 µL of cold MTBE. Vortex vigorously for 30 minutes at 4°C. This step ensures thorough lipid solubilization.

  • Phase Separation: Add 200 µL of water (MS-grade) and vortex for 1 minute. Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C. This will result in two distinct phases: a lower aqueous phase (containing polar metabolites) and an upper organic phase (containing lipids).

  • Lipid Collection: Carefully collect the upper organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Avoid disturbing the protein interface.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis, typically a mix like acetonitrile/isopropanol/water (65:30:5 v/v/v).[10]

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a Q-Exactive, QTRAP, or Triple Quadrupole instrument).[12][13]

Table 2: Example LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, <2 µm)Provides excellent separation of hydrophobic cholesteryl esters based on their fatty acyl chains.[11]
Mobile Phase A Water with 0.1% Formic Acid + 10 mM Ammonium AcetateStandard aqueous phase for reversed-phase lipidomics. Ammonium adducts are often stable for cholesteryl esters.
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic Acid + 10 mM Ammonium AcetateStrong organic phase for eluting highly non-polar lipids.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.
Gradient Start at 30-40% B, ramp to 100% B over 15-20 min, hold for 5 minA long, shallow gradient is necessary to resolve different cholesteryl ester species.
Ionization Mode Positive Electrospray Ionization (ESI) or APCICholesteryl esters readily form [M+NH₄]⁺ or [M+H]⁺ adducts.[14]
MS/MS Mode Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)For highly specific and sensitive quantification.
Precursor Ion (Analyte) m/z 711.6 ([M+NH₄]⁺)Calculated for C₄₉H₇₈O₂ + NH₄⁺
Precursor Ion (Standard) m/z 718.6 ([M+NH₄]⁺)Calculated for C₄₉H₇₁D₇O₂ + NH₄⁺
Product Ion (Both) m/z 369.35Corresponds to the neutral loss of the fatty acid and water, leaving the characteristic cholesterol fragment [Cholesterol - H₂O + H]⁺. This is a common and reliable fragment for all cholesteryl esters.[13][14]

Part 4: Data Processing and Quantification Workflow

The final step is to process the raw data from the LC-MS/MS to determine the concentration of the analyte.

  • Peak Integration: The chromatographic peaks for both the analyte and the internal standard MRM transitions are integrated to determine their respective areas.

  • Response Ratio Calculation: A response ratio is calculated for each sample: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Calibration Curve: A calibration curve is generated by preparing a series of standards with known concentrations of the non-labeled analyte and a fixed concentration of the internal standard. The response ratios of these standards are plotted against their concentrations.

  • Concentration Determination: The response ratio from the unknown biological sample is used to calculate its concentration by interpolating from the linear regression of the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Known Amount of Cholesteryl-d7 Standard Sample->Spike Extract 3. MTBE Lipid Extraction Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LC 5. UPLC Separation (C18 Column) Dry->LC MS 6. Tandem MS Detection (MRM Mode) LC->MS Integrate 7. Integrate Peak Areas (Analyte & Standard) MS->Integrate Ratio 8. Calculate Area Ratio (Analyte / Standard) Integrate->Ratio Calibrate 9. Interpolate from Calibration Curve Ratio->Calibrate Result 10. Final Concentration (e.g., ng/mL) Calibrate->Result

Caption: End-to-end workflow for quantitative analysis using a deuterated standard.

References

physical properties of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties and Characterization of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Introduction

This compound is a high-purity, stable isotope-labeled analog of the cholesteryl ester of adrenic acid (AdA), an elongation product of arachidonic acid. The incorporation of seven deuterium atoms onto the stable cholesteryl ring provides a distinct mass shift, making it an invaluable tool for researchers in lipidomics, clinical diagnostics, and drug development. Its primary application is as an internal standard for mass spectrometry-based quantification of cholesteryl esters, enabling precise and accurate measurements by correcting for sample loss during extraction and variability in instrument response.[1] This guide provides a comprehensive overview of its core physical properties, analytical characterization methodologies, and best practices for laboratory use.

Chemical Identity and Molecular Structure

This compound consists of a cholesterol core, deuterated at seven positions, esterified to docosa-7,10,13,16-tetraenoic acid (adrenic acid), an omega-6 polyunsaturated fatty acid.

  • Systematic Name: (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate-d7

  • Parent Fatty Acid: Adrenic Acid (all-cis-docosa-7,10,13,16-tetraenoic acid)[2]

  • Parent Sterol: Cholesterol-d7

The deuteration on the cholesterol moiety provides a chemically stable mass signature that does not interfere with the natural isotopic distribution of the analyte, a critical feature for a high-quality internal standard.

Core Physical and Chemical Properties

The are critical for its proper handling, storage, and application in experimental workflows. Key data, synthesized from supplier technical datasheets and chemical databases, are summarized below.

PropertyValueSource/Rationale
Molecular Formula C₄₉H₇₅D₇O₂Derived from the combination of cholesterol (C₂₇H₄₆O) and docosa-7,10,13,16-tetraenoic acid (C₂₂H₃₆O₂), with 7 hydrogens replaced by deuterium.[2]
Molecular Weight ~700.2 g/mol Calculated based on the molecular formula. The exact mass will vary slightly depending on the specific lot and deuteration pattern.
Appearance Typically a solid or provided as a solution in an organic solvent.Based on the properties of similar high molecular weight cholesteryl esters.
Purity ≥98%Standard purity for high-quality analytical standards, typically verified by methods like TLC or LC-MS.[3]
Storage Temperature -20°CEssential for preventing the oxidation of the polyunsaturated fatty acid chain, which contains four double bonds susceptible to degradation at higher temperatures.
Solubility Soluble in organic solvents like ethanol, chloroform, and ethyl acetate.The ester linkage and long hydrocarbon chains confer high lipid solubility. Solutions in ethanol are common for commercial formulations.[3][4]
Isotopic Enrichment Typically ≥99% DeuteriumEnsures a distinct and clean mass signal, minimizing overlap with the non-labeled analyte's isotopic cluster in mass spectrometry.

Analytical Characterization and Quality Control

Confirming the identity, purity, and concentration of this compound is paramount for its effective use. Mass spectrometry is the principal technique for this purpose.

Mass Spectrometry (MS) for Identity and Quantification

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for analyzing cholesteryl esters.[1] These molecules readily form ammonium adducts ([M+NH₄]⁺) in the positive ion mode. Upon collision-induced dissociation (CID), they yield a highly characteristic product ion at m/z 369.5, corresponding to the neutral loss of the fatty acid chain from the deuterated cholesterol backbone.[1] This specific fragmentation pattern is the basis for its use in Selected Reaction Monitoring (SRM) assays, providing exceptional selectivity and sensitivity.

  • Standard Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

    • Prepare a 1 mg/mL stock solution in a suitable solvent such as ethanol or chloroform.

    • Perform serial dilutions to create working solutions for spiking into biological samples or for direct infusion analysis.

  • Sample Preparation (for use as an internal standard):

    • Thaw the biological matrix (e.g., plasma, cell lysate) on ice.

    • Spike a known amount of the deuterated internal standard into the sample before lipid extraction.

    • Causality: Adding the standard at this early stage ensures it undergoes the same extraction and sample handling processes as the endogenous analyte, thereby accounting for any procedural losses.

    • Perform lipid extraction using a standard method, such as a Folch or Bligh-Dyer procedure.

  • Mass Spectrometry Analysis:

    • Instrumentation: Utilize a triple quadrupole mass spectrometer equipped with an ESI source.

    • Infusion Solvent: A typical solvent is methanol/chloroform with ammonium acetate to promote adduct formation.

    • MS/MS Transition:

      • Parent Ion (Q1): m/z ~718.2 (Calculated [M+NH₄]⁺ for the d7 standard)

      • Product Ion (Q3): m/z 376.5 (Corresponding to the [cholesterol-d7 - H₂O + H]⁺ fragment)

      • Analyte Transition: For the non-deuterated analyte, the transition would be m/z ~711.2 → m/z 369.5.

    • Self-Validation: The detection of the precise precursor-product transition for both the analyte and the deuterated standard provides a high degree of confidence in the identification and quantification. The stable ratio of the two signals across a dilution series validates the assay's linearity.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Cholesteryl-d7 Standard sample->spike extract Lipid Extraction (e.g., Folch) spike->extract lc UPLC Separation extract->lc ms ESI-MS Source (+ion mode) lc->ms q1 Quadrupole 1 (Precursor Ion Isolation) ms->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q1->q2 Analyte: m/z ~711.2 Standard: m/z ~718.2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 q2->q3 Fragment (m/z 369.5 or 376.5) detect Detector q3->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / Standard) integrate->ratio quant Quantification (vs. Calibration Curve) ratio->quant

Caption: Quantitative analysis workflow using a deuterated standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is primary for quantification, NMR provides structural confirmation and insights into molecular dynamics.

  • ¹H NMR: Can confirm the presence of the cholesteryl and fatty acid moieties, though the complexity of the spectrum makes detailed analysis challenging without advanced techniques.

  • ²H NMR (Deuterium NMR): This technique is particularly powerful for studying the behavior of the labeled molecule within a larger assembly, such as a lipid bilayer or a lipoprotein particle.[5][6] By analyzing the quadrupolar splittings and relaxation times of the deuterium signal, researchers can determine the molecular motion, orientation, and local order of the cholesteryl ester within the membrane, providing insights into lipid packing and membrane fluidity.[7]

Conclusion

This compound is a specialized and essential tool for advanced lipid research. Its well-defined physical properties, particularly its high purity, isotopic enrichment, and characteristic MS fragmentation pattern, make it an ideal internal standard for the accurate quantification of cholesteryl esters. Understanding these properties and the associated analytical methodologies is crucial for its effective implementation in experimental designs, ultimately enabling deeper insights into lipid metabolism and its role in health and disease.

References

Navigating Lipidomics: A Technical Guide to Cholesteryldocosa-7,10,13,16-tetraenoate-d7 for Advanced Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Cholesteryldocosa-7,10,13,16-tetraenoate-d7, a critical internal standard for the precise quantification of cholesteryl esters in complex biological matrices. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to empower your research in lipidomics and drug development.

Introduction: The Significance of Deuterated Standards in Lipid Analysis

The accurate measurement of lipid species is fundamental to understanding a myriad of physiological and pathological processes, from cardiovascular disease to cancer metabolism. Cholesteryl esters, the storage and transport form of cholesterol, are particularly challenging to quantify due to their structural diversity and the complexity of the biological milieu in which they reside. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for lipid analysis, offering high sensitivity and selectivity.[1]

The use of stable isotope-labeled internal standards, such as this compound, is paramount for achieving accurate and reproducible quantification in LC-MS-based lipidomics.[2] These standards, in which several hydrogen atoms are replaced by deuterium, are chemically identical to their endogenous counterparts but possess a distinct mass. This mass difference allows for their differentiation by the mass spectrometer, enabling them to serve as ideal internal references to correct for variations in sample extraction, matrix effects, and instrument response.[2]

This compound is specifically designed as an internal standard for the quantification of cholesteryl esters containing the C22:4 fatty acyl chain, a polyunsaturated fatty acid of significant biological interest.

Supplier and Physicochemical Properties

The primary supplier for this compound is MedChemExpress. Below is a summary of its key properties and ordering information.

PropertyValueSource
Product Name This compoundMedChemExpress
Catalog Number HY-146797SMedChemExpress
CAS Number 2342574-92-7MedChemExpress[3]
Molecular Formula C₄₉H₇₃D₇O₂MedChemExpress[3]
Molecular Weight 708.20 g/mol MedChemExpress[3]
Primary Application Tracer, Internal Standard for NMR, GC-MS, or LC-MSMedChemExpress[3]
Pricing Available upon request by selecting quantity on the supplier's website.MedChemExpress

Experimental Workflow: From Handling to Data Analysis

The successful application of this compound as an internal standard hinges on a meticulously executed experimental workflow. This section outlines the critical steps, from initial handling to final data processing, grounded in established laboratory practices.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis reception Receiving and Storage (-20°C) stock_prep Stock Solution Preparation (e.g., 1 mg/mL in Chloroform:Methanol 2:1) reception->stock_prep Equilibrate to RT before opening working_sol Working Solution Preparation (Dilution of Stock) stock_prep->working_sol is_spike Spiking with Internal Standard working_sol->is_spike sample_prep Biological Sample Preparation (e.g., Plasma, Tissue Homogenate) sample_prep->is_spike extraction Lipid Extraction (e.g., Folch or MTBE method) is_spike->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_proc Data Processing lcms_analysis->data_proc

Figure 1: A generalized workflow for the utilization of this compound as an internal standard in a lipidomics experiment.

Handling and Storage

Upon receipt, this compound should be stored at -20°C in a tightly sealed container, protected from light. Before opening, the vial should be allowed to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the ester bond.

Preparation of Stock and Working Solutions

Causality: The choice of solvent is critical to ensure the complete dissolution and stability of the lipid. A common solvent system for nonpolar lipids like cholesteryl esters is a mixture of chloroform and methanol.

Protocol for Stock Solution (1 mg/mL):

  • Allow the vial of this compound to equilibrate to room temperature.

  • Prepare a 2:1 (v/v) solution of chloroform:methanol.

  • Carefully weigh the desired amount of the solid standard and dissolve it in the appropriate volume of the chloroform:methanol mixture to achieve a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed amber glass vial at -20°C.

Protocol for Working Solution (e.g., 10 µg/mL):

  • Allow the stock solution to warm to room temperature.

  • Perform a serial dilution of the stock solution with the same chloroform:methanol solvent to reach the desired final concentration (e.g., 10 µg/mL). The optimal concentration of the working solution will depend on the expected concentration of the endogenous analyte in the samples and the sensitivity of the mass spectrometer.

  • Store the working solution under the same conditions as the stock solution.

Sample Preparation and Internal Standard Spiking

Trustworthiness: The internal standard must be added to the sample at the earliest possible stage of the sample preparation process. This ensures that the internal standard experiences the same potential for loss during extraction and handling as the endogenous analyte, thereby providing the most accurate correction.

Protocol:

  • Thaw the biological samples (e.g., plasma, serum, tissue homogenate) on ice.

  • Aliquot the desired volume or weight of the sample into a clean tube.

  • Add a precise volume of the this compound working solution to each sample. The amount added should be sufficient to produce a strong signal in the mass spectrometer without saturating the detector.

  • Vortex the samples briefly to ensure thorough mixing of the internal standard with the sample matrix.

  • Proceed immediately with the lipid extraction procedure (e.g., Folch or Bligh-Dyer method).

LC-MS/MS Method Development and Data Analysis

The development of a robust LC-MS/MS method is crucial for the accurate quantification of cholesteryl esters.

Liquid Chromatography

A reverse-phase C18 column is typically suitable for the separation of cholesteryl esters. The mobile phases will generally consist of a mixture of water, acetonitrile, and isopropanol with additives such as formic acid and ammonium formate to improve ionization efficiency. A gradient elution will be necessary to separate the different lipid classes and species.

Mass Spectrometry

Expertise: Cholesteryl esters typically form [M+NH₄]⁺ adducts in the positive ion mode with electrospray ionization (ESI). Collision-induced dissociation (CID) of this precursor ion results in a characteristic neutral loss of the fatty acyl chain and the formation of a product ion corresponding to the cholesteryl backbone (m/z 369.3).

G precursor Precursor Ion [M+NH₄]⁺ cid CID precursor->cid product Product Ion Cholesteryl Backbone (m/z 369.3) cid->product nl Neutral Loss Fatty Acyl Chain + NH₃ cid->nl

Figure 2: Fragmentation pathway of a cholesteryl ester in positive ion mode ESI-MS/MS.

For this compound, the precursor ion will be at m/z 726.2 ([M+NH₄]⁺). The Multiple Reaction Monitoring (MRM) transition to monitor would be 726.2 → 369.3. The corresponding endogenous Cholesteryldocosa-7,10,13,16-tetraenoate would have an MRM transition of 719.2 → 369.3.

Data Analysis and Quantification

The quantification of the endogenous cholesteryl ester is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve should be constructed using a series of known concentrations of a non-deuterated standard of the target analyte, with a constant amount of the deuterated internal standard added to each calibration point.

Conclusion

This compound is an indispensable tool for researchers seeking to accurately quantify specific cholesteryl esters in complex biological samples. Its use as an internal standard, when coupled with a well-validated LC-MS/MS method, provides the necessary precision and accuracy to generate high-quality, reproducible data. This guide provides a foundational framework for the successful implementation of this critical reagent in your lipidomics research.

References

The Natural Abundance, Biosynthesis, and Metabolic Significance of Docosa-7,10,13,16-tetraenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Docosa-7,10,13,16-tetraenoic acid (DTA), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) also known by the common name adrenic acid (AdA), is emerging from the shadow of its well-known precursor, arachidonic acid (AA). Initially identified as a significant component of the adrenal glands and the brain, its widespread natural distribution and potent biological activities are garnering increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural abundance of DTA across various biological systems, delves into the enzymatic pathways governing its biosynthesis and metabolism, and outlines robust analytical methodologies for its quantification. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential and physiological roles of this intriguing lipid mediator.

Introduction: Unveiling Docosa-7,10,13,16-tetraenoic Acid

Docosa-7,10,13,16-tetraenoic acid (22:4n-6) is a long-chain polyunsaturated fatty acid that plays a crucial role as both a structural component of cellular membranes and a precursor to a cascade of bioactive signaling molecules.[1] For years, DTA was often overshadowed by arachidonic acid (AA), from which it is directly synthesized through a two-carbon chain elongation.[1] However, recent research has illuminated the unique physiological and pathophysiological significance of DTA and its downstream metabolites, warranting a dedicated exploration of its natural occurrence and biochemical pathways.

This guide will navigate the current understanding of DTA, beginning with its distribution in nature, from microorganisms to mammals. We will then dissect the biosynthetic machinery responsible for its formation and subsequent metabolism into potent eicosanoid-like molecules. Finally, we will provide detailed protocols for the accurate quantification of DTA in biological matrices, a critical aspect for rigorous scientific investigation.

Natural Abundance of Docosa-7,10,13,16-tetraenoic Acid

The distribution of DTA in nature is widespread, though its concentration can vary significantly between different organisms and tissues. Its presence is intrinsically linked to the availability of its precursor, arachidonic acid.

Occurrence in Mammals

In mammals, DTA is found in notable concentrations in specific tissues, highlighting its targeted physiological roles. It is particularly abundant in the adrenal glands, brain, kidneys, and vasculature.[2] In the early human brain, adrenic acid is one of the most plentiful fatty acids, suggesting a critical role in neural development.[1]

Presence in Lower Plants: A Promising Source

Recent studies have identified lower plants, particularly mosses, as a significant source of very long-chain polyunsaturated fatty acids (VLCPUFAs), including DTA. The model organism Physcomitrella patens has been shown to produce adrenic acid. While comprehensive quantitative data across a wide range of moss species is still emerging, the high abundance of arachidonic acid (ranging from 6% to 31% of total fatty acids in some species) suggests that mosses are a promising and largely untapped natural source of DTA.[3][4]

Distribution in Marine Ecosystems

The marine environment is a rich reservoir of PUFAs. While research has heavily focused on the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), DTA is also a constituent of marine life.

  • Marine Algae: Both macroalgae and microalgae are primary producers of PUFAs. While many studies on the fatty acid profiles of algae focus on EPA and DHA, the presence of significant amounts of arachidonic acid in many species suggests the concurrent presence of DTA. For instance, some brown and red seaweeds are known to contain arachidonic acid.[5] Further targeted quantitative analysis is required to fully elucidate the DTA content in various algal species.

  • Marine Invertebrates: The fatty acid composition of marine invertebrates is diverse. Studies on freshwater sponges have revealed high levels of eicosatetraenoic acid (arachidonic acid), indicating the potential for DTA biosynthesis in these organisms.[6]

  • Marine Fish: Research on marine fish has confirmed the presence of adrenic acid and its peroxidation products, highlighting its role in oxidative stress responses in these organisms.

Table 1: Reported and Inferred Presence of Docosa-7,10,13,16-tetraenoic Acid in Various Organisms

Organism/Tissue CategorySpecific ExamplesReported Presence of DTA/AdAReported Presence of Arachidonic Acid (Precursor)
Mammalian Tissues Human Brain, Adrenal Gland, Kidney, VasculatureYesYes
Lower Plants Physcomitrella patens (moss)YesYes (6-31% in various moss species)
Marine Algae Brown and Red SeaweedsInferredYes
Marine Invertebrates Freshwater SpongesInferredYes (up to 10.1% of total fatty acids)
Marine Fish Various speciesYesYes

Biosynthesis and Metabolism: The Biochemical Journey of DTA

The synthesis and metabolic fate of DTA are intricately linked to the broader pathways of omega-6 fatty acid metabolism. Understanding these pathways is crucial for elucidating the biological functions of DTA.

Biosynthesis of DTA from Arachidonic Acid

DTA is synthesized from arachidonic acid (20:4n-6) through a two-carbon elongation step. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[7] These enzymes are located in the endoplasmic reticulum and utilize malonyl-CoA as the two-carbon donor.[8] While several ELOVL isoforms exist, specific elongases show substrate preference for different fatty acids.

DTA_Biosynthesis AA Arachidonic Acid (20:4n-6) ELOVL Fatty Acid Elongase (ELOVL) AA->ELOVL MalonylCoA Malonyl-CoA MalonylCoA->ELOVL DTA Docosa-7,10,13,16-tetraenoic Acid (22:4n-6) ELOVL->DTA 2-carbon elongation

Metabolism of DTA into Bioactive Mediators

Once formed, DTA can be incorporated into the phospholipids of cell membranes or undergo further metabolism by the same enzymatic pathways that act on arachidonic acid. This metabolism generates a series of potent, biologically active molecules analogous to the well-known eicosanoids.[9]

The primary enzymatic pathways involved in DTA metabolism are:

  • Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) metabolize DTA to produce dihomo-prostaglandins.[3]

  • Lipoxygenase (LOX) Pathway: LOX enzymes convert DTA into dihomo-hydroxydocosatetraenoic acids (diHETEs) and other related compounds.

  • Cytochrome P450 (CYP) Pathway: CYP epoxygenases metabolize DTA to form epoxydocosatrienoic acids (EDTs), while CYP hydroxylases produce various hydroxydocosatetraenoic acids.[2]

DTA_Metabolism DTA Docosa-7,10,13,16-tetraenoic Acid (DTA) COX Cyclooxygenases (COX) DTA->COX LOX Lipoxygenases (LOX) DTA->LOX CYP Cytochrome P450 (CYP) DTA->CYP Prostaglandins Dihomo-Prostaglandins COX->Prostaglandins HETEs Dihomo-HETEs LOX->HETEs EDTs Epoxydocosatrienoic Acids (EDTs) CYP->EDTs

Analytical Methodologies for DTA Quantification

Accurate and sensitive quantification of DTA in biological samples is paramount for understanding its physiological roles and for the development of potential therapeutics. The methods employed are similar to those used for other long-chain PUFAs.

Sample Preparation: Extraction and Derivatization

A robust analytical workflow begins with the efficient extraction of lipids from the biological matrix. This is typically followed by a derivatization step to convert the fatty acids into more volatile and less polar forms suitable for chromatographic analysis.

Step-by-Step Lipid Extraction and FAME Preparation Protocol:

  • Homogenization: Homogenize the tissue or cell sample in a suitable solvent system, such as chloroform:methanol (2:1, v/v), to disrupt cellular structures and solubilize lipids.

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The lipids will partition into the lower chloroform layer.

  • Lipid Recovery: Carefully collect the lower chloroform layer containing the lipids and evaporate the solvent under a stream of nitrogen.

  • Saponification: Resuspend the dried lipid extract in a methanolic potassium hydroxide solution and heat to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • Derivatization (Methylation): Acidify the mixture and add a methylating agent, such as boron trifluoride in methanol, and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.

  • Sample Concentration: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a suitable solvent for analysis.

Chromatographic Quantification

4.2.1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely used and robust technique for the routine analysis of fatty acids.[10]

  • Principle: FAMEs are separated based on their volatility and polarity on a capillary column. The eluting compounds are then detected by a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte.

  • Quantification: Quantification is achieved by comparing the peak area of the DTA-methyl ester to that of a known concentration of an internal standard and a calibration curve generated from authentic standards.

4.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and specificity, particularly in complex biological matrices, HPLC-MS/MS is the method of choice.[11]

  • Principle: The lipid extract (either as free fatty acids or derivatized) is separated by reverse-phase HPLC. The eluting compounds are then ionized and detected by a tandem mass spectrometer.

  • Quantification: Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves selecting a specific precursor ion for DTA and monitoring for a characteristic product ion after fragmentation. This highly specific detection method minimizes interferences from other molecules in the sample. A deuterated internal standard is often used to correct for matrix effects and variations in extraction efficiency.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization Extraction 2. Lipid Extraction Homogenization->Extraction Derivatization 3. Derivatization (FAMEs) Extraction->Derivatization GC_FID GC-FID Derivatization->GC_FID HPLC_MS HPLC-MS/MS Derivatization->HPLC_MS

Conclusion and Future Perspectives

Docosa-7,10,13,16-tetraenoic acid is a fascinating polyunsaturated fatty acid with a diverse natural abundance and significant biological roles. From its notable presence in the mammalian brain and adrenal glands to its potential as a valuable compound from lower plants like mosses, the study of DTA is a rapidly evolving field. The elucidation of its biosynthetic and metabolic pathways, coupled with the development of robust analytical techniques, is paving the way for a deeper understanding of its function in health and disease.

Future research should focus on:

  • Comprehensive Quantitative Surveys: A more thorough investigation into the quantitative abundance of DTA across a wider range of organisms, particularly in marine and terrestrial flora, is needed to identify novel and sustainable sources.

  • Enzymology of DTA Biosynthesis: A detailed characterization of the specific fatty acid elongases responsible for the conversion of arachidonic acid to DTA will provide valuable insights for potential biotechnological production.

  • Pharmacological Activities of DTA Metabolites: Further exploration of the biological activities of the dihomo-prostaglandins, dihomo-HETEs, and EDTs derived from DTA will likely uncover novel therapeutic targets for a variety of inflammatory and metabolic diseases.

This guide serves as a comprehensive starting point for researchers embarking on the study of this important lipid mediator. The provided information on its natural sources, biochemistry, and analytical methodologies is intended to facilitate further discoveries in this exciting area of lipid research.

References

Cholesteryldocosa-7,10,13,16-tetraenoate-d7: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 2342574-92-7[1][2]

Abstract

This technical guide provides an in-depth exploration of Cholesteryldocosa-7,10,13,16-tetraenoate-d7, a deuterated derivative of a polyunsaturated cholesteryl ester. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and critical applications of this stable isotope-labeled compound. Particular emphasis is placed on its role as an internal standard in quantitative mass spectrometry-based lipidomics and its utility in tracing lipid metabolism and transport. This guide offers both theoretical insights and practical, step-by-step protocols to facilitate its effective integration into advanced research workflows.

Introduction: The Significance of Deuterated Cholesteryl Esters in Modern Research

Cholesteryl esters, the storage form of cholesterol within cells, are pivotal molecules in lipid metabolism and transport. Their dysregulation is implicated in numerous pathologies, including atherosclerosis, neurodegenerative diseases, and certain cancers.[3] The study of these nonpolar lipids has been significantly advanced by the advent of stable isotope labeling, particularly deuterium substitution.

This compound is a powerful tool in this domain. The docosa-7,10,13,16-tetraenoic acid moiety is a C22 polyunsaturated fatty acid, a class of lipids with profound biological activities. The incorporation of seven deuterium atoms onto the cholesterol backbone provides a distinct mass shift, enabling its use as an internal standard for highly accurate and precise quantification in mass spectrometry.[1] This guide will elucidate the multifaceted utility of this compound, from its synthesis to its application in cutting-edge research.

The use of deuterated standards is foundational to isotope dilution mass spectrometry (IDMS), a gold-standard quantification technique.[1] By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation, chromatographic separation, and mass spectrometric ionization can be effectively normalized.[1][4] This ensures a high degree of accuracy and reproducibility in analytical measurements.

Synthesis and Isotopic Labeling: A Strategic Approach

Esterification of Cholesterol with Docosa-7,10,13,16-tetraenoic Acid

The formation of the ester bond between cholesterol and the fatty acid can be achieved through both chemical and enzymatic methods.

  • Chemical Synthesis: A common approach involves the use of a coupling agent to facilitate the esterification between the hydroxyl group of cholesterol and the carboxylic acid group of the fatty acid. An organocatalyst like a triphenylphosphine-sulfur trioxide adduct can efficiently catalyze this reaction.[5]

  • Enzymatic Synthesis: Lipases, such as those from Pseudomonas or Trichoderma species, offer a milder and often more specific alternative for esterification.[6][7] This method can be particularly advantageous when dealing with sensitive polyunsaturated fatty acids that are prone to oxidation.

Deuterium Labeling of the Cholesterol Moiety

The "d7" designation indicates the presence of seven deuterium atoms. While the exact positions are not specified in the initial search results, deuterium labeling of cholesterol is a well-established process. One common method involves the use of deuterated water (D₂O) in biological systems engineered to produce cholesterol. For instance, yeast can be cultured in a medium containing heavy water, leading to the biosynthetic incorporation of deuterium into the cholesterol molecule.[2][8] This approach allows for the production of cholesterol with varying degrees of deuteration.

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow cholesterol_d7 Deuterated Cholesterol (d7) esterification Esterification (Chemical or Enzymatic) cholesterol_d7->esterification fatty_acid Docosa-7,10,13,16-tetraenoic Acid fatty_acid->esterification product This compound esterification->product purification Purification (e.g., Chromatography) product->purification

Figure 1: Conceptual workflow for the synthesis of this compound.

Proposed Synthesis Protocol

The following is a generalized protocol based on enzymatic synthesis, which often provides higher yields and purity for such molecules.

Materials:

  • Deuterated Cholesterol (d7)

  • Docosa-7,10,13,16-tetraenoic acid

  • Immobilized Pseudomonas lipase

  • Anhydrous hexane (or other suitable organic solvent)

  • Inert gas (e.g., argon or nitrogen)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve equimolar amounts of deuterated cholesterol (d7) and docosa-7,10,13,16-tetraenoic acid in anhydrous hexane under an inert atmosphere.

  • Enzyme Addition: Add the immobilized Pseudomonas lipase to the reaction mixture. The amount of enzyme will need to be optimized but a starting point is typically 10% by weight of the substrates.

  • Incubation: Gently agitate the mixture at a controlled temperature (e.g., 40-50°C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.

Analytical Characterization

Thorough characterization is essential to confirm the structure, purity, and isotopic enrichment of the synthesized this compound.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.The proton NMR spectrum will show characteristic signals for the cholesterol backbone and the polyunsaturated fatty acid chain. The integration of these signals will confirm the 1:1 ratio of the two moieties. The absence of signals from free cholesterol and free fatty acid will indicate high purity.
¹³C NMR Further structural confirmation.The carbon NMR spectrum will provide detailed information about the carbon skeleton of the molecule, confirming the ester linkage and the positions of the double bonds in the fatty acid chain.
²H NMR Confirmation of deuterium labeling.The deuterium NMR spectrum will show signals corresponding to the positions of the deuterium atoms on the cholesterol backbone, confirming successful labeling.
High-Resolution Mass Spectrometry (HRMS) Determination of accurate mass and elemental composition.HRMS will provide a highly accurate mass measurement of the molecular ion, confirming the elemental formula C₄₉H₇₃D₇O₂.
Tandem Mass Spectrometry (MS/MS) Structural elucidation and confirmation of fragmentation patterns.MS/MS analysis will show characteristic fragmentation patterns, including the neutral loss of the fatty acid chain and the formation of a deuterated cholesterol fragment ion. This is crucial for developing quantitative MS methods.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Its use in isotope dilution mass spectrometry is particularly valuable in lipidomics research and preclinical drug development.

Internal Standard in Quantitative Lipidomics

Protocol: Quantification of an Endogenous Cholesteryl Ester in a Biological Matrix using LC-MS/MS

Objective: To accurately quantify the concentration of a specific endogenous cholesteryl ester in a plasma sample using this compound as an internal standard.

Materials:

  • Plasma sample

  • This compound (Internal Standard, IS) stock solution (e.g., 1 mg/mL in isopropanol)

  • Analyte (endogenous cholesteryl ester) stock solution for calibration curve

  • Protein precipitation solvent (e.g., cold acetone or acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the plasma sample on ice.

    • To 100 µL of plasma, add a known amount of the IS working solution (e.g., 10 µL of a 1 µg/mL solution).

    • Vortex briefly to mix.

    • Add 400 µL of cold protein precipitation solvent.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of mobile phase).

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Add the same amount of IS to each calibration standard as was added to the unknown samples.

    • Process the calibration standards in the same manner as the unknown samples.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples and calibration standards onto the LC-MS/MS system.

    • Develop a chromatographic method that ensures the analyte and the IS co-elute or have very similar retention times.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS in each sample and calibration standard.

    • Calculate the ratio of the analyte peak area to the IS peak area for each injection.

    • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the workflow for quantitative analysis using a deuterated internal standard.

G cluster_quantification Quantitative Analysis Workflow sample Biological Sample (e.g., Plasma) add_is Add Known Amount of This compound (IS) sample->add_is extraction Lipid Extraction add_is->extraction lcms LC-MS/MS Analysis (MRM Mode) extraction->lcms data_analysis Data Analysis (Peak Area Ratio vs. Concentration) lcms->data_analysis quantification Accurate Quantification of Endogenous Analyte data_analysis->quantification

Figure 2: Workflow for quantitative analysis using a deuterated internal standard.

Tracer in Metabolic Studies

Beyond its use as an internal standard, this compound can be employed as a tracer to study the metabolic fate of cholesteryl esters in biological systems. By introducing the deuterated compound into cell cultures or animal models, researchers can track its uptake, transport, and conversion to other lipid species using mass spectrometry. This provides valuable insights into lipid trafficking and metabolism in both healthy and diseased states.

Role in Drug Delivery Research

Cholesteryl esters are integral components of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes.[9][10] The physicochemical properties of these carriers, including their stability and drug release profiles, are influenced by their lipid composition.[9] By incorporating deuterated cholesteryl esters like this compound into these formulations, their biodistribution and pharmacokinetics can be precisely tracked in vivo. This is crucial for optimizing the design of targeted drug delivery vehicles. Recent studies have shown that the structure of cholesterol and its esters can significantly impact the in vivo delivery of nucleic acids by LNPs.[11]

Conclusion

This compound is a highly valuable tool for researchers in the fields of lipidomics, drug metabolism, and drug delivery. Its well-defined structure and isotopic labeling make it an ideal internal standard for accurate and precise quantification of endogenous cholesteryl esters. Furthermore, its application as a metabolic tracer provides a powerful means to investigate the complex pathways of lipid metabolism. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key applications, along with practical protocols to facilitate its use in advanced research settings. As the demand for robust and reliable analytical methods in the life sciences continues to grow, the importance of well-characterized deuterated standards like this compound will undoubtedly increase.

References

A Technical Guide to Determining the Organic Solvent Solubility of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of Cholesteryldocosa-7,10,13,16-tetraenoate-d7, a novel, highly lipophilic, deuterated cholesteryl ester. Given the absence of publicly available solubility data for this specific molecule, this document outlines a systematic approach grounded in physicochemical theory and established experimental protocols. We will explore the structural basis for its predicted solubility, detail a strategic solvent selection process, and provide a step-by-step methodology for empirical solubility determination using the reliable shake-flask method. The objective is to empower researchers to generate accurate and reproducible solubility data, a critical parameter in formulation, analytics, and preclinical development.

Section 1: Physicochemical Characterization & Predicted Solubility

This compound is a complex lipid molecule composed of three key structural features:

  • A Cholesterol Backbone: A rigid, bulky, and overwhelmingly nonpolar (hydrophobic) sterol ring system.

  • A Docosa-7,10,13,16-tetraenoate Tail: A long-chain (C22) polyunsaturated fatty acid with four cis-double bonds. This long hydrocarbon tail further enhances the molecule's nonpolar, lipophilic character.[1]

  • A Deuterium-7 (d7) Label: The inclusion of seven deuterium atoms is for isotopic tracing purposes, most commonly in mass spectrometry-based quantification. From a solubility perspective, the minor increase in mass has a negligible effect on its interaction with organic solvents compared to its non-deuterated counterpart.

Based on its composite structure, the molecule is classified as a cholesteryl ester. These esters are significantly more hydrophobic than free cholesterol due to the replacement of the polar 3-hydroxyl group with a nonpolar ester linkage.[2] Consequently, this compound is predicted to be:

  • Highly soluble in nonpolar, lipophilic organic solvents (e.g., alkanes, aromatic hydrocarbons, chlorinated solvents).

  • Sparingly soluble to insoluble in highly polar solvents, particularly polar protic solvents like water, methanol, and ethanol.[3][4][5]

Section 2: Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is dictated by the similarity of their intermolecular forces. For complex molecules, a more nuanced approach involves considering various solvent parameters.

Polarity Index (P')

The polarity index is an empirical measure of a solvent's relative polarity.[6] Solvents are ranked on a scale, with highly nonpolar solvents like hexane having a low P' (0.1) and highly polar solvents like water having a high P' (10.2).[7] For a highly nonpolar molecule like our target cholesteryl ester, solvents with a low P' are expected to be the most effective.

Hansen Solubility Parameters (HSP)

A more advanced model, the Hansen Solubility Parameter, dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary dipoles.

  • δP (Polar forces): Arising from permanent dipoles.

  • δH (Hydrogen bonding forces): Arising from hydrogen bond donors and acceptors.

A solute is most likely to dissolve in a solvent when their respective HSP values are closely matched.[8][9][10][11] Nonpolar lipids generally have δD values between 16-22 MPa½ and low δP and δH values.[12] Therefore, ideal solvents will have a similar HSP profile.

Section 3: Strategic Solvent Selection

A systematic screening approach using a diverse set of solvents is crucial. The following diagram illustrates a logical workflow for selecting an appropriate solvent panel for initial screening.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening Panel cluster_1 Solvent Classes cluster_2 Phase 2: Evaluation & Refinement Start Start: Define Target Analyte (High Lipophilicity) Classify Select Solvents from Diverse Classes Start->Classify Nonpolar Nonpolar (Low P', Low HSP distance) e.g., Hexane, Toluene PolarAprotic Polar Aprotic (Mid P', Dipole Interactions) e.g., Dichloromethane, Chloroform, Acetone PolarProtic Polar Protic (High P', H-Bonding) e.g., Ethanol, Methanol Experiment Perform Solubility Test (Shake-Flask Method) Classify->Experiment Analyze Analyze Results (e.g., >10 mg/mL?) Experiment->Analyze Good Good Solvents (High Solubility) Analyze->Good Yes Poor Poor Solvents (Low Solubility) Analyze->Poor No End End: Final Solvent(s) Selected Good->End Refine Refine/Optimize (e.g., Test Solvent Mixtures) Poor->Refine Refine->Experiment Shake_Flask_Workflow start Start step1 Step 1: Preparation Weigh excess solid analyte into a vial. Add a known volume of solvent (e.g., 1 mL). start->step1 step2 Step 2: Equilibration Seal vial tightly. Incubate and agitate (e.g., 24-48h at 25°C). Ensure solid remains. step1->step2 step3 Step 3: Phase Separation Centrifuge at high speed (e.g., 10,000 x g, 15 min) to pellet excess solid. step2->step3 step4 Step 4: Sample Collection Carefully collect supernatant. Filter through a 0.22 µm PTFE syringe filter. step3->step4 step5 Step 5: Dilution & Analysis Accurately dilute the clear filtrate. Quantify concentration using a validated analytical method (e.g., LC-MS/MS). step4->step5 end End: Calculate Solubility step5->end

References

An In-Depth Technical Guide to Cholesteryldocosa-7,10,13,16-tetraenoate-d7: Application in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards in Lipidomics

In the landscape of modern biomedical research and drug development, the precise quantification of lipid species, or lipidomics, has emerged as a pivotal discipline. Lipids are not merely structural components of cell membranes; they are active participants in a vast array of signaling pathways and metabolic processes. Dysregulation of these pathways is intrinsically linked to a multitude of pathologies, including cardiovascular disease, metabolic disorders, neurodegenerative diseases, and cancer. Consequently, the ability to accurately measure fluctuations in lipid profiles is paramount for biomarker discovery, understanding disease mechanisms, and evaluating the efficacy of therapeutic interventions.

A significant challenge in quantitative lipidomics, particularly when employing mass spectrometry (MS), is the inherent variability that can arise during sample preparation and instrumental analysis. To surmount this obstacle, the use of stable isotope-labeled internal standards is the established gold standard.[1] Among these, deuterated lipids, where hydrogen atoms are replaced by deuterium, are exceptionally valuable. Their near-identical physicochemical properties to their endogenous counterparts ensure they behave similarly throughout the analytical workflow, from extraction to ionization. This co-analysis allows for the correction of analytical variability, leading to highly accurate and precise quantification. This guide focuses on a specific and important deuterated cholesteryl ester: Cholesteryldocosa-7,10,13,16-tetraenoate-d7.

Core Compound Specifications: this compound

This deuterated standard is a synthetic analog of the endogenous cholesteryl ester, Cholesteryldocosa-7,10,13,16-tetraenoate. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling its differentiation from the non-labeled analyte in mass spectrometry.

PropertyValueSource
Molecular Weight 708.20 g/mol [2]
Chemical Formula C₄₉H₇₃D₇O₂[2]
Primary Application Internal Standard for Quantitative Mass Spectrometry[2]
Typical Analytical Platforms LC-MS, GC-MS, NMR[2]

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with this compound

The utility of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique relies on the addition of a known quantity of the isotopically labeled standard to a sample at the earliest stage of processing. Because the deuterated standard is chemically almost identical to the endogenous analyte, it experiences the same potential for loss during extraction, derivatization, and injection, as well as any ionization suppression or enhancement effects in the mass spectrometer.

The mass spectrometer can readily distinguish between the analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratios. By calculating the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard, precise quantification can be achieved. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to experimental variability.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: Quantitative Analysis of Cholesteryl Esters

The following protocol provides a comprehensive workflow for the quantification of cholesteryl esters in biological samples, such as plasma or tissue homogenates, using this compound as an internal standard. This protocol is a composite based on established lipidomics methodologies and should be optimized for specific experimental needs.[3][4][5]

Sample Preparation and Lipid Extraction

The goal of this step is to efficiently extract lipids from the biological matrix while minimizing degradation. The Bligh-Dyer or a modified Folch extraction are commonly employed methods.[4]

Step-by-step procedure:

  • Sample Thawing: Thaw biological samples (e.g., 50 µL of plasma) on ice.

  • Internal Standard Spiking: Add a known amount of this compound in a suitable solvent (e.g., chloroform:methanol 2:1 v/v) to each sample. The amount should be chosen to yield a peak area comparable to that of the endogenous analyte of interest.

  • Solvent Addition: Add a sufficient volume of chloroform:methanol (2:1, v/v) to the sample to create a single-phase solution. Vortex thoroughly.

  • Phase Separation: Add a volume of water or saline solution to induce phase separation. Vortex again and centrifuge to pellet any precipitated protein and clearly separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe or pipette and transfer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography (LC) system (e.g., methanol/isopropanol 1:1 v/v).

G start Start: Biological Sample thaw Thaw Sample on Ice start->thaw spike Spike with this compound thaw->spike add_solvent Add Chloroform:Methanol (2:1) spike->add_solvent vortex1 Vortex add_solvent->vortex1 phase_separation Add Water/Saline vortex1->phase_separation vortex2 Vortex phase_separation->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry Dry Under Nitrogen collect_organic->dry reconstitute Reconstitute in LC-compatible Solvent dry->reconstitute end_point Ready for LC-MS/MS Analysis reconstitute->end_point

References

Navigating the Landscape of Deuterated Lipid Standards: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate field of lipidomics, the accuracy and reproducibility of quantitative analysis are paramount. The use of stable isotope-labeled internal standards, particularly deuterated lipids, has become the gold standard for correcting sample-to-sample variability in extraction, processing, and instrument response.[1][2] This in-depth technical guide provides a comprehensive overview of the commercial availability of deuterated lipid standards, offering field-proven insights into their selection, application, and the critical quality attributes that underpin robust and reliable data.

The Foundational Role of Deuterated Lipids in Quantitative Analysis

Lipids play a vast and critical role in biological systems, acting as structural components, energy stores, and signaling molecules.[3] Their quantitative analysis, however, is fraught with challenges, including ionization suppression/enhancement in mass spectrometry and losses during sample preparation.[1] Deuterated lipids are powerful tools to overcome these hurdles.[4] By incorporating heavy isotopes of hydrogen (deuterium, ²H), these molecules become chemically identical to their endogenous counterparts but are distinguishable by their increased mass.[4]

Why Deuterium? The Causality Behind the Choice:

  • Near-Identical Physicochemical Properties: Deuterated standards co-elute with their non-labeled analogs during chromatographic separation and exhibit nearly identical ionization efficiencies in the mass spectrometer. This ensures that any analyte loss or signal variation during the analytical workflow is mirrored by the internal standard, allowing for accurate correction.[5]

  • Correction for Variability: When a known quantity of a deuterated standard is spiked into a sample at the very first step of extraction, it experiences the same processing as the target analyte.[1][6] The ratio of the endogenous analyte signal to the deuterated standard signal provides a normalized value that is corrected for procedural variations, leading to highly accurate and precise quantification.[2]

  • Metabolic Flux Analysis: Beyond quantification, deuterated precursors like deuterated water (D₂O) are invaluable for metabolic labeling studies.[7][8] By tracking the incorporation of deuterium into newly synthesized lipids over time, researchers can measure de novo synthesis rates and lipid turnover, providing dynamic insights into metabolic pathways in health and disease.[7][9]

While ¹³C-labeled lipids are also used and offer advantages like greater isotopic stability, deuterated standards are widely available and cost-effective for a vast range of lipid classes.[10][11]

Quality and Synthesis: A Look Behind the Label

The reliability of a deuterated standard is intrinsically linked to its quality. Commercial suppliers employ a variety of synthetic strategies to produce these critical reagents. Methods can range from chemical synthesis and H/D exchange reactions under metal catalysis to more specific chemoenzymatic approaches that provide high regiopurity.[12][13][14]

Key Quality Metrics for Self-Validating Protocols:

  • Isotopic Purity/Enrichment: This specifies the percentage of the standard that is appropriately labeled with deuterium. High isotopic enrichment (ideally ≥98%) is critical to minimize signal interference from any remaining unlabeled (d₀) or partially labeled molecules.[5]

  • Chemical Purity: This refers to the absence of other lipid species or chemical contaminants. A high chemical purity (typically >98% or >99%) ensures that the analytical signal originates exclusively from the standard.[15][16]

  • Positional Specificity: For complex lipids, knowing the exact position of the deuterium label is crucial, especially in fragmentation-based mass spectrometry (MS/MS) experiments.

  • Verified Concentration: Reputable suppliers provide standards in solution with a gravimetrically prepared and verified concentration, often supplied in sealed ampules under an inert atmosphere (like argon) to prevent oxidation and solvent evaporation.[17][18][19]

Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data on these critical parameters.

Commercial Availability: A Market Overview

A robust market of specialized chemical suppliers provides researchers with a wide array of deuterated lipid standards. These range from individual lipid species to complex, pre-formulated mixtures designed for comprehensive lipidomics screening.

SupplierKey Strengths & Product Offerings
Avanti Polar Lipids (part of Croda) A leading name in high-purity lipids, offering an extensive catalog of deuterated phospholipids, sphingolipids, sterols, and neutral lipids.[20][21][22] They are also the exclusive manufacturer of LIPID MAPS® Mass Spec Standards and provide quantitative LIPIDOMIX® and UltimateSPLASH™ ONE mixtures containing dozens of deuterated standards for comprehensive lipidomics.[20][23]
Cayman Chemical Provides a broad portfolio of deuterated lipids, including fatty acids, eicosanoids, and complex lipids.[24][25] They specialize in their MaxSpec® line of analytical standards, which are purpose-built for mass spectrometry, supplied in sealed ampules with guaranteed identity, purity, and concentration.[17][18][19][26][27]
Sigma-Aldrich (Merck) A major distributor for Avanti Polar Lipids, offering their extensive catalog of deuterated standards, including the LIPIDOMIX® and UltimateSPLASH™ ONE product lines.[3][23][28] Their broad distribution network makes these standards highly accessible globally.
Cambridge Isotope Laboratories, Inc. (CIL) A specialist in stable isotope-labeled compounds, offering a diverse library of deuterated (and ¹³C-labeled) fatty acids, ceramides, phospholipids, and triacylglycerides.[11][29][30] They provide various labeling patterns and material grades to suit different research needs.
Larodan (part of ABITEC) A Swedish company known for high-purity lipids, offering a range of isotopically labeled lipids including phospholipids and acylglycerols.[31][32][33][34][35] They are recognized for their quality and custom synthesis capabilities.
Matreya LLC (part of Cayman Chemical) Specializes in high-purity sphingolipids, glycolipids, and fatty acids.[15][16] Since their acquisition by Cayman Chemical, their product line has been integrated into a larger portfolio, expanding the available range of specialized deuterated standards.[24][25]

This table is not exhaustive, but it represents the primary suppliers that researchers frequently rely upon for high-quality deuterated lipid standards.[36]

Practical Application: A Protocol for Quantitative Lipidomics

To ensure trustworthiness, every protocol must be a self-validating system. The following is a generalized, step-by-step workflow for using a deuterated internal standard (IS) for the quantification of a target lipid class (e.g., phosphatidylcholines) in plasma via LC-MS.

Experimental Protocol: Quantification of Phosphatidylcholines (PCs) in Human Plasma

  • Preparation of Internal Standard (IS) Spiking Solution:

    • Obtain a commercially available deuterated PC standard (e.g., 16:0-d31-18:1 PC) with a certified concentration.

    • Prepare a working stock solution in an appropriate solvent (e.g., methanol or isopropanol) at a concentration expected to be in the mid-range of the endogenous analyte concentrations.

  • Sample Preparation & Lipid Extraction:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a 2 mL glass vial, add 10 µL of the IS working stock solution. Vortex briefly. This is the most critical step; the IS must be added before any extraction to account for all subsequent variability.[1]

    • Add 1 mL of a cold (−20°C) methyl-tert-butyl ether (MTBE) and 250 µL of methanol (Folch or Bligh-Dyer methods are also common).

    • Vortex vigorously for 10 minutes at 4°C.

    • Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic layer (containing the lipids) and transfer to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water) for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable reversed-phase column (e.g., C18).

    • Develop a chromatographic gradient to separate the lipid species.

    • Set up the mass spectrometer to operate in a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

      • Analyte Transition: Monitor a specific precursor-to-product ion transition for the endogenous PC of interest (e.g., PC 16:0/18:1).

      • IS Transition: Monitor the corresponding transition for the deuterated standard (e.g., 16:0-d31-18:1 PC). The precursor ion will be shifted by the mass of the incorporated deuterium atoms.

  • Data Processing and Quantification:

    • Integrate the peak areas for both the endogenous analyte and the deuterated IS.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Generate a calibration curve using known concentrations of the unlabeled analyte spiked with a constant concentration of the IS.

    • Determine the concentration of the endogenous analyte in the sample by interpolating its area ratio on the calibration curve.

The diagram below illustrates this self-validating workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of Deuterated IS Sample->Spike Critical Step Extract Lipid Extraction (e.g., MTBE) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation Dry->LC MS MS/MS Detection (MRM/PRM) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify Result Accurate Concentration Quantify->Result

Caption: Workflow for quantitative lipidomics using a deuterated internal standard.

Conclusion and Future Outlook

Deuterated lipid standards are indispensable tools in modern lipidomics, enabling the accurate and precise quantification required for biomarker discovery, drug development, and fundamental biological research. The commercial landscape offers a rich and diverse selection of these standards, from individual high-purity lipids to complex mixtures designed for high-throughput screening. By understanding the principles behind their use, appreciating the critical quality attributes, and implementing robust, self-validating protocols, researchers can confidently navigate this landscape to generate high-quality, reproducible data. As mass spectrometry technologies continue to advance in sensitivity and resolution, the demand for even more diverse and highly characterized deuterated standards will undoubtedly grow, pushing the boundaries of what we can discover within the lipidome.

References

Methodological & Application

use of Cholesteryldocosa-7,10,13,16-tetraenoate-d7 in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Cholesteryl Esters in Biological Matrices

Topic: Use of Cholesteryldocosa-7,10,13,16-tetraenoate-d7 in Mass Spectrometry Audience: Researchers, scientists, and drug development professionals.

Abstract

The quantification of individual cholesteryl ester (CE) species is critical for understanding lipid metabolism and its dysregulation in numerous diseases. However, the analysis of these neutral lipids by mass spectrometry is challenged by their poor ionization efficiency and susceptibility to matrix effects. This guide details a robust analytical workflow employing this compound as a deuterated internal standard for the accurate quantification of CEs in biological samples. We will explore the fundamental principles of isotope dilution mass spectrometry, provide a detailed, step-by-step protocol for sample preparation and LC-MS/MS analysis, and discuss method validation, establishing a trustworthy and reproducible system for advanced lipidomics research.

The Gold Standard: The Rationale for Isotope Dilution in Lipidomics

In the complex milieu of biological samples, achieving accurate and precise quantification of lipids is a significant analytical challenge. The principle of isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards (SIL-IS), is widely recognized as the "gold standard" for quantitative bioanalysis.[1][2] A SIL-IS, such as this compound, is a version of the analyte molecule where several atoms have been replaced by a heavier isotope (in this case, deuterium).

The Core Principle: A known quantity of the deuterated standard is added ("spiked") into the sample at the very beginning of the analytical process.[3] Because the deuterated standard is chemically and physically almost identical to its endogenous counterpart, it experiences the same loss during sample extraction, the same elution profile in chromatography, and, most importantly, the same degree of ionization enhancement or suppression from the sample matrix.[2][3] The mass spectrometer can easily differentiate between the light (endogenous) and heavy (standard) versions of the molecule by their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, one can precisely calculate the analyte's concentration, effectively canceling out most sources of analytical variability.

The superiority of a deuterated internal standard over other common choices, like structural analogs or odd-chain lipids, is demonstrated in its ability to correct for matrix effects.[3]

Internal Standard Type Principle Correction for Matrix Effects Correction for Extraction Recovery Key Limitations
Deuterated (SIL-IS) Analyte with H atoms replaced by D atoms.Excellent: Co-elutes with the analyte and experiences identical ionization effects.[2]Excellent: Near-identical physicochemical properties ensure it tracks the analyte through preparation steps.[3]Potential for minor H/D back-exchange or slight chromatographic shifts in some cases.[3]
¹³C-Labeled (SIL-IS) Analyte with ¹²C atoms replaced by ¹³C atoms.Excellent: Considered the most robust SIL-IS with negligible isotope effects.Excellent: Virtually identical to the analyte.[3]Generally higher cost compared to deuterated standards.
Structural Analog A molecule structurally similar but not identical to the analyte.Poor to Fair: Does not co-elute perfectly and has different ionization properties, leading to inadequate correction.Fair: Physicochemical properties can differ, leading to inaccurate correction for sample loss.[3]Does not accurately reflect the behavior of the endogenous analyte.
Odd-Chain Lipid A lipid with an odd-numbered fatty acid chain, not typically found in the biological system.Poor to Fair: Different chromatographic behavior and ionization efficiency from even-chain analytes.Fair: Differences in hydrophobicity can lead to differential extraction recovery.Fundamentally different molecule from the target analyte.

Experimental Workflow for CE Quantification

The following diagram outlines a typical workflow for the quantification of cholesteryl esters using a deuterated internal standard. This process ensures that the standard is introduced early to account for variability throughout the entire procedure.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., 50 µL Plasma) Spike 2. Spike with d7-CE Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., Folch Method) Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry Inject 5. Inject on LC-MS/MS Dry->Inject Acquire 6. Data Acquisition (MRM) Inject->Acquire Integrate 7. Peak Integration (Analyte & IS) Acquire->Integrate Calculate 8. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 9. Quantify vs. Calibration Curve Calculate->Quantify

Caption: High-level workflow for quantitative lipidomics.

Detailed Analytical Protocol

This protocol is designed for the quantification of Cholesteryldocosa-7,10,13,16-tetraenoate and other CE species in human plasma.

Materials and Reagents
  • Internal Standard (IS): this compound (CE 22:4-d7). Prepare a stock solution in chloroform or a suitable organic solvent.

  • Calibration Standards: Non-deuterated Cholesteryldocosa-7,10,13,16-tetraenoate (CE 22:4) and other relevant CE standards.

  • Solvents: LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.

  • Additives: Ammonium formate and formic acid.

  • Biological Matrix: Human plasma (or other tissue homogenates).

  • Equipment: Glass centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials.

Sample Preparation: Modified Folch Extraction

This protocol describes a standard liquid-liquid extraction suitable for neutral lipids like CEs from plasma.[1]

  • Aliquot Sample: Transfer 50 µL of plasma into a 2 mL glass centrifuge tube.

  • Spike Internal Standard: Add 10 µL of the this compound working solution (e.g., at 10 µg/mL) to the plasma.

  • Vortex: Briefly vortex the sample (5-10 seconds) to ensure the IS is mixed thoroughly.

  • Protein Precipitation & Extraction: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to denature proteins and extract lipids.

  • Phase Separation: Add 300 µL of LC-MS grade water to induce the separation of aqueous and organic phases. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collect Organic Layer: Carefully aspirate the lower organic layer using a glass pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solvent suitable for reverse-phase chromatography (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).[2] Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters

Analysis of CEs is challenging due to their hydrophobicity and poor ionization. The use of ammoniated adducts in positive ion mode is a common and effective strategy.[4][5] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.

Table 2: Recommended Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)Provides excellent separation of hydrophobic lipid species.
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate promotes the formation of [M+NH₄]⁺ adducts for sensitive detection.
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate + 0.1% Formic AcidStrong organic solvent for eluting highly hydrophobic CEs.
Flow Rate 0.4 mL/minStandard flow rate for analytical scale columns.
Column Temp. 50 °CElevated temperature improves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient 30% B to 100% B over 15 min; hold at 100% B for 5 minA gradual gradient is necessary to resolve different CE species based on their fatty acid chain length and unsaturation.

Table 3: Example Mass Spectrometry MRM Parameters

Note: Exact m/z values should be confirmed based on the specific isotopic purity of the standard. The d7 label is assumed to be on the cholesterol moiety.

Analyte Precursor Ion [M+NH₄]⁺ Product Ion Collision Energy (eV) Rationale for Product Ion
Endogenous CE 22:4718.6 m/z369.4 m/z25Neutral loss of the docosatetraenoic acid moiety, leaving the charged cholesterol fragment [Cholesterol+H-H₂O]⁺.
IS: CE 22:4-d7725.6 m/z376.4 m/z25Neutral loss of the docosatetraenoic acid moiety, leaving the charged deuterated cholesterol fragment [d7-Cholesterol+H-H₂O]⁺.

Data Analysis and Method Validation

The trustworthiness of a quantitative method relies on a robust data analysis workflow and thorough validation.

Data Analysis Workflow

The following diagram illustrates the logical steps from raw data to a final concentration value.

G RawData Raw MRM Data (Chromatograms for Analyte & IS) Integration Peak Area Integration RawData->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Calculate Unknown Concentration Ratio->FinalConc For Unknowns Equation Determine Linear Equation y = mx + c CalCurve->Equation Equation->FinalConc

Caption: Workflow for quantitative data processing.

Method Validation

To ensure the protocol is self-validating, key performance characteristics must be assessed.

  • Linearity: A calibration curve should be constructed using at least 6 non-zero points, plotting the analyte/IS peak area ratio against the analyte concentration. The relationship should be linear with a coefficient of determination (r²) > 0.99.

  • Accuracy and Precision: These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (%CV) for precision should be ≤15%.

  • Matrix Effect Assessment: The use of a co-eluting deuterated standard like CE 22:4-d7 is the most effective way to compensate for matrix effects.[3] To formally assess this, the Matrix Factor (MF) can be calculated. An ideal internal standard will result in a consistent IS-normalized MF across different lots of the biological matrix, with a %CV of less than 15%.[3]

Table 4: Example Method Validation Data for Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low506.8104.28.1102.5
Medium5004.598.75.999.8
High40003.1101.54.2100.9

Conclusion

The use of this compound as an internal standard provides the foundation for a highly accurate, precise, and robust method for quantifying cholesteryl esters in complex biological samples. By leveraging the principle of isotope dilution, this approach effectively mitigates the analytical variability inherent in LC-MS/MS workflows, particularly the unpredictable influence of matrix effects. The detailed protocol and validation framework presented here offer researchers a trustworthy system to generate high-quality data, advancing our understanding of lipid biology in health and disease.

References

NMR spectroscopy of deuterated cholesterol esters

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Probing the Dynamics and Structure of Cholesterol Esters in Lipid Environments using Deuterium NMR Spectroscopy

Intended Audience: Researchers, scientists, and drug development professionals in the fields of biophysics, biochemistry, membrane biology, and pharmaceutical sciences.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the application of deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy in the study of deuterated cholesterol esters. Cholesterol esters are critical lipid molecules involved in cholesterol transport and storage, and their accumulation is implicated in diseases such as atherosclerosis.[1][2][3][4] ²H NMR offers a powerful, non-perturbative method to investigate the structure, orientation, and dynamics of these molecules within lipid bilayers and lipoprotein particles.[5][6] This document outlines the underlying principles of ²H NMR of lipids, offers step-by-step protocols for sample preparation and data acquisition, and discusses data analysis for extracting key biophysical parameters.

Introduction: The Significance of Cholesterol Esters and the Power of Deuterium NMR

Cholesterol esters (CEs) are formed through the esterification of cholesterol with a fatty acid, rendering them more hydrophobic than free cholesterol.[2][7] This property dictates their primary biological roles: as the main transport form of cholesterol in lipoproteins and as the storage form in intracellular lipid droplets.[3][4][7] Dysregulation of CE metabolism is a hallmark of several cardiovascular diseases.[4] Understanding the behavior of CEs within lipid assemblies is therefore crucial for elucidating disease mechanisms and for the development of novel therapeutics.

Standard proton (¹H) NMR of lipids often suffers from extensive signal overlap, making it difficult to resolve individual resonances.[6][8] Deuterium (²H) NMR spectroscopy provides a robust alternative. By selectively replacing protons with deuterium atoms on the cholesterol ester molecule, we introduce a sensitive, non-perturbing probe.[5] The deuterium nucleus possesses a quadrupole moment, which makes its NMR signal highly sensitive to the orientation and motion of the C-²H bond.[5][9] This allows for the precise determination of molecular order and dynamics within anisotropic environments like lipid membranes.[9][10]

Core Advantages of ²H NMR for Studying Cholesterol Esters:
  • Non-Perturbing Probe: Deuterium is chemically very similar to hydrogen, ensuring that the labeled molecule behaves almost identically to its non-deuterated counterpart.[5]

  • Site-Specific Information: Deuterium labels can be introduced at specific positions on the cholesterol or fatty acid moiety, providing detailed, localized information about molecular dynamics.[11][12]

  • Direct Measurement of Order Parameters: The quadrupolar splitting observed in ²H NMR spectra is directly related to the order parameter (S_CD), a measure of the motional restriction of the C-²H bond.[9]

  • Insights into Molecular Conformation: By analyzing order parameters at different positions along the molecule, it is possible to deduce the average conformation of the cholesterol ester within a lipid bilayer, such as a "horseshoe" or extended conformation.[12]

Experimental Workflow: From Sample Preparation to Data Acquisition

The successful application of ²H NMR to study deuterated cholesterol esters hinges on meticulous sample preparation and the selection of appropriate NMR parameters.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis A Selection of Deuterated Cholesterol Ester B Lipid Matrix Preparation (e.g., Liposomes) A->B C Hydration & Homogenization B->C D Transfer to NMR Tube C->D E Spectrometer Setup & Tuning D->E Sample Insertion F Acquisition of 2H NMR Spectrum E->F G Data Processing (FT, Phasing) F->G H Measurement of Quadrupolar Splitting (ΔνQ) G->H Processed Spectrum I Calculation of Order Parameter (SCD) H->I J Interpretation of Molecular Dynamics I->J G cluster_0 Interpretation of Order Parameter Profiles cluster_1 Molecular Interpretation a High S_CD (Large Splitting) a_int Ordered Restricted Motion (e.g., near headgroup) a->a_int Indicates b Low S_CD (Small Splitting) b_int Disordered High Mobility (e.g., chain terminus) b->b_int Indicates

References

Application Notes and Protocols for Cholesteryldocosa-7,10,13,16-tetraenoate-d7 in Lipid Nanoparticle Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Role of Structural Lipids in Advanced LNP Formulations

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, exemplified by their success in mRNA vaccines.[1][2] The efficacy of these delivery vehicles is critically dependent on the synergistic interplay of their lipid components, which typically include an ionizable lipid for nucleic acid encapsulation and endosomal escape, a phospholipid helper lipid, a PEGylated lipid for stability and circulation, and cholesterol.[2][3]

Cholesterol is a cornerstone of LNP formulations, serving as a "molecular glue" that modulates the fluidity and integrity of the lipid bilayer, thereby enhancing stability and reducing cargo leakage.[4][5] However, the field is moving beyond the use of unmodified cholesterol to explore how structural modifications can impart novel functionalities to LNPs. Research has shown that replacing cholesterol with its analogs or esters can significantly impact LNP morphology, delivery efficiency, and biodistribution.[5][6] Esterified cholesterols, for instance, have been shown to alter LNP targeting in vivo, potentially mimicking the trafficking of natural lipoproteins like LDL and VLDL.[6]

This application note focuses on Cholesteryldocosa-7,10,13,16-tetraenoate-d7 , a novel cholesterol ester incorporating a deuterated polyunsaturated fatty acid tail. The introduction of deuterium (d7) offers a powerful tool for researchers, enabling advanced analytical studies without significantly altering the molecule's physicochemical properties. This isotopic labeling allows for precise tracking and quantification of the LNP carrier itself, distinct from endogenous lipids, in complex biological systems.

The primary applications of this deuterated cholesterol ester are:

  • Pharmacokinetic (PK) and Biodistribution Studies: Using mass spectrometry-based techniques to trace the fate of the LNP lipid components in vivo.[7]

  • Advanced Imaging: Employing techniques like Stimulated Raman Scattering (SRS) microscopy for bioorthogonal, label-free imaging of LNP distribution in cells and tissues.[8]

  • Understanding LNP-Lipoprotein Interactions: Investigating the exchange and transfer of lipid components between LNPs and endogenous lipoproteins in circulation.

This guide provides a comprehensive overview, detailed formulation protocols, and characterization methodologies for researchers, scientists, and drug development professionals seeking to leverage this compound in their LNP research.

Part 1: Foundational Principles & Experimental Design

The Rationale for a Deuterated Cholesterol Ester

The core innovation of this compound lies in its isotopic labeling. Deuterium, a stable isotope of hydrogen, increases the mass of the molecule, creating a distinct mass signature for detection by mass spectrometry (MS). This allows researchers to distinguish the exogenously administered LNP-associated lipid from the vast pool of endogenous cholesterol and cholesterol esters.

Furthermore, the C-D (carbon-deuterium) bond has a unique vibrational frequency that falls within the "cell-silent" region of the Raman spectrum (typically 1800-2800 cm⁻¹).[8] This spectral window is largely free from signals of endogenous biomolecules, enabling techniques like SRS microscopy to visualize the deuterated LNPs with high chemical specificity and without the need for fluorescent labels, which can sometimes alter particle behavior.[8]

The docosa-7,10,13,16-tetraenoate (Adrenic acid) tail is a C22 polyunsaturated fatty acid.[9][10] The use of this specific acyl chain, compared to more common saturated chains like oleate, may influence the packing of lipids within the LNP core, potentially affecting particle morphology and flexibility.

Logical Workflow for LNP Formulation & Analysis

The successful application of this compound requires a systematic approach from formulation to final analysis. The workflow is designed to ensure the creation of stable, well-defined LNPs and the generation of reliable data.

LNP_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Concentration cluster_char Characterization prep_lipids 1. Prepare Lipid Stock Solutions (Ethanol) formulate 3. Microfluidic Mixing (Rapid Nanoprecipitation) prep_lipids->formulate prep_payload 2. Prepare Payload Solution (Aqueous Acidic Buffer) prep_payload->formulate purify 4. Buffer Exchange / Purification (Dialysis or TFF) formulate->purify char_basic 5. Basic CQAs (Size, PDI, Zeta, EE%) purify->char_basic char_adv 6. Advanced Analysis (LC-MS, SRS, Cryo-EM) char_basic->char_adv

Caption: High-level workflow for LNP development.

Part 2: Experimental Protocols

Protocol 2.1: Preparation of Lipid Stock Solutions

This protocol outlines the preparation of individual and mixed lipid stock solutions in ethanol. It is critical to ensure all lipids are fully dissolved to guarantee homogenous LNP formation.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102)

  • Helper Phospholipid (e.g., DSPC)

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • This compound

  • Absolute Ethanol (200 proof, anhydrous)

  • Sterile, RNase-free vials

Procedure:

  • Individual Stock Preparation:

    • Prepare individual stock solutions of each lipid in absolute ethanol at the concentrations specified in Table 1.

    • Vortex each solution thoroughly. Gentle heating (up to 65°C) may be required to fully dissolve lipids like DSPC and cholesterol esters.[11] Always bring solutions to room temperature before use.

    Lipid Component Example Stock Conc. Solvent Notes
    Ionizable Lipid100 mMEthanolSolubilizes readily at RT.
    DSPC10 mMEthanolMay require heating to 60-65°C.
    This compound100 mMEthanolKeep warm (>37°C) to maintain solubility.
    PEG-Lipid10 mMEthanolMay require gentle warming.
    Table 1: Example Concentrations for Individual Lipid Stocks.
  • Mixed Lipid Stock Preparation (Example Molar Ratio 50:10:38.5:1.5):

    • To prepare 1 mL of a 25 mM total mixed lipid stock, combine the individual stocks in a sterile vial as follows (adjust volumes based on your stock concentrations):

      • Ionizable Lipid (50 mol%): 125 µL of 100 mM stock

      • DSPC (10 mol%): 250 µL of 10 mM stock

      • Cholesteryl-d7 Ester (38.5 mol%): 96.25 µL of 100 mM stock

      • PEG-Lipid (1.5 mol%): 37.5 µL of 10 mM stock

      • Absolute Ethanol: 491.25 µL

    • Vortex the final mixture thoroughly. This mixed lipid solution should be prepared fresh or stored under argon at -20°C for short periods.

Protocol 2.2: LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid, controlled nanoprecipitation of lipids around the aqueous payload, resulting in uniform and reproducible LNPs.[6]

Materials:

  • Mixed Lipid Stock (from Protocol 2.1)

  • Payload Solution (e.g., mRNA, siRNA in 25-50 mM citrate buffer, pH 4.0)[3]

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop) with microfluidic cartridge

  • Syringes (gas-tight, glass)

Procedure:

  • System Preparation: Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.

  • Syringe Loading:

    • Load the mixed lipid stock (in ethanol) into one syringe.

    • Load the nucleic acid payload (in aqueous buffer) into a separate syringe.[6]

  • Mixing:

    • Set the desired flow rate ratio and total flow rate on the instrument. A typical aqueous-to-organic flow rate ratio is 3:1.[6]

    • Initiate the mixing process. The two streams will converge in the microfluidic channels, causing the lipids to precipitate and self-assemble into LNPs, encapsulating the payload.

    • Collect the LNP solution, which will be in a hydro-alcoholic buffer, from the outlet port.

Microfluidics Lipid Syringe 1: Lipid Mix in Ethanol Mixer Microfluidic Cartridge Lipid->Mixer Organic Phase Payload Syringe 2: Payload in Acidic Buffer Payload->Mixer Aqueous Phase LNP LNP Suspension (Ethanol/Buffer Mix) Mixer->LNP Nanoprecipitation

Caption: Microfluidic mixing for LNP formulation.

Protocol 2.3: Purification and Buffer Exchange

The newly formed LNPs must be purified to remove residual ethanol and exchange the acidic formulation buffer for a physiologically compatible buffer (e.g., PBS, pH 7.4).

Materials:

  • Raw LNP suspension

  • Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO) or Tangential Flow Filtration (TFF) system

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Procedure (Using Dialysis):

  • Transfer the raw LNP solution into the dialysis cassette.

  • Place the cassette in a beaker containing a large volume (e.g., 1000x the sample volume) of cold (4°C) PBS, pH 7.4.

  • Stir the buffer gently at 4°C.

  • Perform at least two buffer exchanges over 12-24 hours to ensure complete removal of ethanol and equilibration to neutral pH.

  • Recover the purified LNP suspension and store at 4°C.

Part 3: Characterization Protocols

Thorough characterization is essential to ensure the LNPs meet critical quality attributes (CQAs).

Protocol 3.1: Size, Polydispersity, and Zeta Potential

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Purpose: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge of the LNPs.

  • Methodology:

    • Dilute the purified LNP suspension in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential).

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Expected Results: For typical siRNA/mRNA LNPs, expect a particle size between 80-150 nm with a PDI < 0.2, indicating a homogenous population.[8] The zeta potential should be near-neutral at pH 7.4.

Protocol 3.2: Nucleic Acid Encapsulation Efficiency (EE)

Technique: Fluorescence Spectroscopy (e.g., Quant-iT™ RiboGreen™ Assay)[12]

  • Purpose: To quantify the percentage of nucleic acid that is successfully encapsulated within the LNPs.

  • Methodology:

    • Prepare two sets of LNP samples.

    • In one set, measure the fluorescence of the intact LNPs. This represents the unencapsulated, accessible RNA.

    • In the second set, add a surfactant (e.g., 0.2% Triton™ X-100) to disrupt the LNP membrane and expose all the RNA.[11] Measure the total fluorescence.

    • Calculate the EE% using the formula: EE% = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

  • Expected Results: Efficient formulations typically achieve >90% encapsulation.[1]

Protocol 3.3: Quantification of Cholesteryl-d7 Ester Incorporation

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To confirm and quantify the incorporation of this compound into the final LNP formulation.

  • Methodology:

    • Lipid Extraction: Disrupt a known amount of purified LNPs and perform a lipid extraction (e.g., using a Bligh-Dyer or Folch method).

    • LC Separation: Separate the lipid components using a suitable reverse-phase HPLC column.

    • MS Detection: Use a mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the deuterated cholesterol ester. The d7 label will provide a clear mass shift compared to any endogenous, non-deuterated analogs.

    • Quantification: Use a standard curve generated from a known concentration of the Cholesteryl-d7 ester to quantify its amount in the LNP sample.

Parameter Technique Typical Value/Result Reference
Particle SizeDLS80 - 150 nm[13]
Polydispersity Index (PDI)DLS< 0.2[12]
Zeta PotentialELS-10 to +10 mV (at pH 7.4)
Encapsulation EfficiencyRiboGreen Assay> 90%[1][12]
Lipid CompositionHPLC-CAD or LC-MSMatches target molar ratio[12]
Table 2: Summary of Key LNP Characterization Parameters.

Conclusion and Future Directions

This compound represents a sophisticated tool for advancing our understanding of LNP biology. By integrating this deuterated lipid into standard LNP formulations, researchers can unlock new possibilities in tracking nanoparticle fate, quantifying biodistribution with high precision, and visualizing LNP-cell interactions in a label-free manner. The protocols detailed herein provide a robust framework for the formulation and characterization of these advanced LNPs, enabling the scientific community to probe the complex in vivo journey of these critical drug delivery systems. Future work will likely focus on correlating the in vivo fate of this lipid component with the pharmacokinetic profile of the therapeutic payload and the resulting pharmacodynamic effect, further closing the loop between LNP design and therapeutic outcome.

References

Quantitative Analysis of Cholesteryl Esters Using a d7-Deuterated Standard: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cholesteryl Ester Quantification

Cholesteryl esters (CE) are neutral lipids that represent the primary form for cholesterol storage and transport within the body.[1] They are composed of a cholesterol molecule linked to a fatty acid and are key components of lipoproteins, which shuttle lipids through the bloodstream. The dysregulation of CE metabolism is intrinsically linked to numerous pathologies, most notably atherosclerosis, where their accumulation in arterial walls contributes to plaque formation.[2] Consequently, the precise and accurate quantification of specific cholesteryl ester species in biological matrices like plasma, tissues, and cultured cells is paramount for researchers in cardiovascular disease, metabolic disorders, and drug development.

This application note provides a detailed guide for the quantitative analysis of cholesteryl esters using stable isotope dilution mass spectrometry (SID-MS). We will focus on the use of a deuterium-labeled internal standard, specifically a d7-cholesteryl ester, a robust approach that ensures high accuracy and precision by correcting for variations in sample extraction and instrument response.[3][4] This methodology is applicable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the two premier analytical platforms for lipid analysis.[5][6]

Principle of the Method: Stable Isotope Dilution

The cornerstone of this protocol is the principle of stable isotope dilution. A known quantity of a stable isotope-labeled analogue of the analyte—in this case, a d7-cholesteryl ester (e.g., d7-cholesteryl palmitate)—is added to the sample at the very beginning of the workflow.[7][8] This "internal standard" is chemically identical to the endogenous (unlabeled) cholesteryl esters and therefore behaves identically during all subsequent steps, including extraction, derivatization, and ionization.[3]

Because the mass spectrometer can differentiate between the light (endogenous) and heavy (d7-labeled) forms based on their mass-to-charge ratio (m/z), the ratio of their signal intensities can be used to accurately calculate the concentration of the endogenous analyte.[3] This ratiometric measurement inherently corrects for any sample loss or variability, making it the gold standard for quantitative bioanalysis.[3][7]

Experimental Workflow Overview

The overall process for quantifying cholesteryl esters using a d7 standard involves several key stages, from sample preparation to data analysis. Each step is critical for achieving reliable and reproducible results.

Cholesteryl Ester Quantification Workflow Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with d7-Cholesteryl Ester Internal Standard Sample->Spike Add known amount Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Separate Optional: Separate Free & Esterified Cholesterol (e.g., SPE) Extract->Separate Derivatize Optional: Derivatization (for GC-MS) Separate->Derivatize If required LCMS LC-MS/MS Analysis Separate->LCMS Direct analysis GCMS GC-MS Analysis Derivatize->GCMS Integrate Peak Integration (Endogenous vs. d7-Standard) GCMS->Integrate LCMS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Cholesteryl Esters Calibrate->Quantify MS_Fragmentation Figure 2: MS/MS Fragmentation Principle for Cholesteryl Esters Precursor Precursor Ion [CE + NH4]+ m/z = 666.6 (Endogenous) m/z = 673.6 (d7-Standard) CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion [Cholesterol backbone - H2O]+ m/z = 369.3 (Endogenous) m/z = 376.3 (d7-Standard) CID->Product NeutralLoss Neutral Loss (Fatty Acid + NH3) CID->NeutralLoss

References

Application and Protocol for the Quantitative Analysis of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Sample Preparation and Analysis

Introduction

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is a deuterated analog of the cholesteryl ester of docosatetraenoic acid (DTA), an n-6 polyunsaturated fatty acid. The incorporation of a stable isotope label (d7) makes it an invaluable tool in lipidomic research, particularly for tracing the metabolic fate of cholesteryl esters and for use as an internal standard in quantitative mass spectrometry-based assays.[1][2] Accurate quantification of this molecule from complex biological matrices is critically dependent on a robust and reproducible sample preparation workflow.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective extraction, purification, and preparation of samples for the analysis of this compound. The methodologies described herein are grounded in established lipid extraction principles and are designed to ensure high recovery, minimize analytical interference, and maintain the integrity of the analyte.

Principles of Cholesteryl Ester Extraction

Cholesteryl esters are highly non-polar lipids, and their efficient extraction from biological samples hinges on the use of organic solvents that can effectively disrupt cellular membranes and solubilize these hydrophobic molecules. The most common and well-validated methods for total lipid extraction are based on liquid-liquid extraction (LLE) principles, with the Folch and Bligh-Dyer methods being the gold standards.[3][4][5]

The core principle of these methods involves creating a monophasic system of chloroform, methanol, and water (from the sample) to completely disrupt the sample matrix and solubilize all lipids.[3][5] Subsequently, the addition of more water or a saline solution induces a phase separation, resulting in a biphasic system. The lipids, including the non-polar cholesteryl esters, partition into the lower chloroform phase, while more polar molecules like proteins and carbohydrates remain in the upper aqueous-methanolic phase.

For a more targeted purification of cholesteryl esters and to remove other lipid classes that might interfere with downstream analysis, solid-phase extraction (SPE) is a powerful technique.[6][7][8] SPE utilizes a solid stationary phase to selectively retain and elute different lipid classes based on their polarity.

Recommended Sample Preparation Workflows

The choice of the optimal sample preparation workflow depends on the biological matrix and the specific requirements of the downstream analytical method (e.g., LC-MS/MS, GC-MS). Below are detailed protocols for plasma/serum, cultured cells, and tissue samples.

Workflow Overview

G cluster_0 Sample Collection & Homogenization cluster_1 Lipid Extraction cluster_2 Analysis Sample Plasma/Serum, Cultured Cells, or Tissue Homogenization Homogenize/Lyse in appropriate buffer Sample->Homogenization LLE Liquid-Liquid Extraction (Folch or Bligh-Dyer) Homogenization->LLE Primary Extraction SPE Solid-Phase Extraction LLE->SPE Further Purification (Optional) LC_MS LC-MS/MS Analysis (Intact Molecule) LLE->LC_MS Hydrolysis_Derivatization Hydrolysis & Derivatization LLE->Hydrolysis_Derivatization SPE->LC_MS GC_MS GC-MS Analysis (Fatty Acid Component) Hydrolysis_Derivatization->GC_MS

Caption: General workflow for this compound analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma or Serum

This protocol is adapted from the well-established Folch and Bligh-Dyer methods and is suitable for the extraction of total lipids, including cholesteryl esters, from plasma or serum.[3][9][10]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Aliquoting: In a glass centrifuge tube, add 100 µL of plasma or serum.

  • Solvent Addition (Monophasic System): Add 3.75 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. This creates a single-phase system that promotes complete lipid extraction.[5]

  • Phase Separation: Add 1.25 mL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Collection of Lipid Phase: Carefully aspirate the upper aqueous phase. Using a clean glass Pasteur pipette, transfer the lower chloroform phase, which contains the lipids, to a new glass tube. Be cautious not to disturb the protein interface.

  • Solvent Evaporation: Dry the collected chloroform phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of isopropanol for LC-MS analysis).

ParameterValueRationale
Sample Volume 100 µLA standard volume for reproducible extraction.
Chloroform:Methanol Ratio 2:1 (v/v)Optimal for solubilizing a wide range of lipids.[4][9]
Centrifugation Speed 2,000 x gSufficient to achieve clear phase separation.
Centrifugation Temperature 4°CMinimizes potential degradation of lipids.

Protocol 2: Extraction from Cultured Cells

This protocol is designed for the extraction of this compound from adherent or suspension cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Cell scraper (for adherent cells)

  • Glass homogenizer or sonicator

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Homogenization: Resuspend the cell pellet (or scraped cells) in 1 mL of ice-cold PBS. Homogenize the cell suspension using a glass homogenizer or sonicator to ensure complete cell lysis.

  • Lipid Extraction: Transfer the cell homogenate to a glass centrifuge tube and proceed with the liquid-liquid extraction as described in Protocol 1, starting from step 2.

Protocol 3: Extraction from Tissue Samples

This protocol is suitable for the extraction of this compound from various tissue types.[11]

Materials:

  • Liquid nitrogen (optional, for tissue snap-freezing)

  • Mortar and pestle or mechanical homogenizer

  • Sodium sulfate (anhydrous)

  • Other materials as listed in Protocol 1

Procedure:

  • Tissue Preparation: Weigh approximately 10-20 mg of frozen tissue. It is recommended to perform this on dry ice to prevent thawing.

  • Homogenization:

    • Manual: In a mortar pre-chilled with liquid nitrogen, grind the tissue to a fine powder. Add a small amount of anhydrous sodium sulfate to aid in grinding and to remove residual water.

    • Mechanical: Use a mechanical homogenizer with an appropriate volume of ice-cold PBS.

  • Lipid Extraction: Transfer the powdered tissue or tissue homogenate to a glass centrifuge tube. Add the chloroform:methanol mixture and proceed with the liquid-liquid extraction as described in Protocol 1, starting from step 2.

Protocol 4: Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment

For applications requiring a higher degree of purity, SPE can be employed to isolate cholesteryl esters from other lipid classes.[6][7][8] This is particularly useful for removing more polar lipids that could cause ion suppression in mass spectrometry.

Materials:

  • Silica-based SPE cartridges (e.g., 100 mg)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • SPE Cartridge Conditioning: Condition the silica SPE cartridge by washing with 3 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract from LLE in a small volume (e.g., 200 µL) of hexane. Load the sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the cholesteryl esters and other neutral lipids with 5 mL of hexane containing 1% ethyl acetate. This fraction will contain the this compound.

  • Elution of Other Lipids (Optional): More polar lipids can be eluted with solvents of increasing polarity, such as higher concentrations of ethyl acetate in hexane, followed by methanol.

  • Solvent Evaporation and Reconstitution: Dry the collected fraction containing the cholesteryl esters under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Solvent SystemEluted Lipid Class
Hexane Neutral lipids (including cholesteryl esters)
Hexane:Ethyl Acetate (90:10, v/v) Free fatty acids and cholesterol
Methanol Phospholipids

Downstream Analytical Considerations

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the direct, sensitive, and specific quantification of this compound.[1][12][13]

  • Chromatography: Reverse-phase chromatography is typically used to separate cholesteryl esters based on their hydrophobicity.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed, often with the formation of ammonium adducts.

  • Detection: Multiple Reaction Monitoring (MRM) can be used for highly specific quantification by monitoring the transition from the precursor ion (the intact deuterated cholesteryl ester) to a specific product ion (e.g., the dehydrated cholesterol fragment).[2][14]

G Analyte This compound LC Reverse-Phase LC Separation Analyte->LC ESI Positive ESI LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector

Caption: LC-MS/MS workflow for intact cholesteryl ester analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

If the goal is to analyze the docosatetraenoic acid-d7 portion of the molecule, the cholesteryl ester must first be hydrolyzed, followed by derivatization of the resulting fatty acid.[15][16]

  • Hydrolysis: The cholesteryl ester can be hydrolyzed to release the free fatty acid and cholesterol using either enzymatic (cholesterol esterase) or chemical (saponification with methanolic NaOH) methods.[17][18][19][20]

  • Derivatization: The free fatty acid is then converted to a more volatile ester, typically a fatty acid methyl ester (FAME), using a derivatizing agent such as boron trifluoride (BF3) in methanol or diazomethane.[21][22][23]

  • Analysis: The resulting FAME can be analyzed by GC-MS.

Trustworthiness and Self-Validation

To ensure the reliability of the data, the following quality control measures should be implemented:

  • Internal Standards: While this compound is itself a deuterated standard, it is often used as a spike-in to quantify its endogenous, non-deuterated counterpart. When analyzing the deuterated compound itself as the target analyte, a different, structurally similar internal standard should be used to monitor extraction efficiency and instrument performance.

  • Procedural Blanks: A blank sample (containing no biological matrix) should be processed alongside the experimental samples to monitor for contamination.

  • Spike-Recovery Experiments: To validate the extraction efficiency for a specific matrix, a known amount of the analyte can be spiked into a blank matrix and the recovery calculated.

Conclusion

The successful analysis of this compound from biological samples is highly dependent on a meticulous and well-validated sample preparation strategy. The choice between a comprehensive liquid-liquid extraction and a more targeted solid-phase extraction approach should be guided by the specific research question and the complexity of the sample matrix. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can achieve accurate and reproducible quantification of this important lipid molecule, thereby advancing our understanding of cholesteryl ester metabolism and function.

References

lipid extraction methods for samples containing Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Lipid Extraction Methods for Samples Containing Cholesteryldocosa-7,10,13,16-tetraenoate-d7

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for a Unique Cholesteryl Ester

Cholesteryl esters (CE) are critical neutral lipids, serving as the primary transport and storage form of cholesterol within the body. Their composition, specifically the esterified fatty acid, provides a detailed snapshot of metabolic status and can be indicative of various physiological and pathological processes. The target analyte, Cholesteryldocosa-7,10,13,16-tetraenoate , is a specific CE containing adrenic acid (22:4, n-6), a polyunsaturated fatty acid (PUFA) abundant in the brain and adrenal glands.[1][2] Dysregulation of specific CE profiles has been linked to numerous diseases, making their accurate quantification essential.[3][4]

The deuterated form, This compound , is designed for use as an internal standard (IS) in mass spectrometry-based assays.[5][6][7] The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the "gold standard" in quantitative analysis.[5] It co-elutes chromatographically and exhibits the same ionization behavior as the endogenous analyte, allowing it to accurately correct for variability throughout the entire analytical workflow—from extraction efficiency to matrix effects in the ion source.[6][8]

However, the very structure that makes this molecule biologically significant also presents a formidable analytical challenge. The four double bonds in the adrenic acid moiety are highly susceptible to oxidation.[9][10] Therefore, the chosen extraction method must not only efficiently recover this highly non-polar molecule from complex biological matrices but also rigorously protect its structural integrity.

This guide provides a detailed examination and robust protocols for the extraction of this compound, with a primary focus on the methyl-tert-butyl ether (MTBE) method for its superior safety profile, efficiency, and suitability for high-throughput lipidomics.

Analyte Profile & Core Extraction Principles

  • Analyte: this compound

  • Chemical Class: Cholesteryl Ester (Neutral Lipid).[11]

  • Key Structural Features:

    • Cholesterol Backbone: A large, rigid, and extremely hydrophobic sterol core.

    • Adrenic Acid (22:4) Tail: A 22-carbon polyunsaturated fatty acid with four cis double bonds, making it prone to oxidation.[9]

    • Deuterium Label (-d7): Stable isotope label for use as an internal standard in mass spectrometry.[7]

  • Solubility: Highly non-polar (hydrophobic), readily soluble in organic solvents like chloroform, hexane, and MTBE.[11][12]

The fundamental principle of extraction is to use an organic solvent system to disrupt cell membranes and lipoprotein complexes, solubilizing the target lipid while simultaneously precipitating macromolecules like proteins.[13] A subsequent phase separation partitions the hydrophobic lipids into the organic phase, leaving polar metabolites and cellular debris in the aqueous phase.[14][15]

Rationale for Method Selection: Folch vs. Bligh & Dyer vs. MTBE

While several methods can extract lipids, the choice of solvent system significantly impacts recovery, purity, safety, and workflow efficiency. The three most relevant methods for this application are the Folch, Bligh & Dyer, and Matyash (MTBE) protocols.

FeatureFolch MethodBligh & Dyer MethodMatyash (MTBE) Method
Primary Solvents Chloroform:Methanol (2:1)Chloroform:Methanol:Water (1:2:0.8)Methyl-tert-butyl ether (MTBE):Methanol
Toxicity Profile High (Chloroform is a suspected carcinogen and hepatotoxin)High (Contains Chloroform)Low (MTBE is less toxic and not a regulated substance)
Phase Separation Lower organic phase (denser than water)Lower organic phaseUpper organic phase (less dense than water)
Workflow Impact Pipetting lower phase risks protein interface contamination.Pipetting lower phase risks contamination.Easy & safe collection of upper phase , minimizing contamination and simplifying automation.[16][17]
Recovery of CEs Excellent; considered a "gold standard".[15][18][19]Good, but may require re-extraction for quantitative recovery of non-polar lipids.[13][20]Excellent , comparable or superior to Folch for most lipid classes, including CEs.[17]
Recommendation Effective, but outdated due to safety concerns.Economical version of Folch, but retains safety issues.Recommended Method for safety, efficiency, and high-throughput compatibility.[16][17]

Detailed Protocols: Extraction of this compound

Critical Pre-Analytical Considerations (Trustworthiness Pillar)
  • Preventing Oxidation: This is the single most critical factor for this analyte. All steps must be performed on ice, and solvents should be purged with nitrogen or argon if possible. The addition of an antioxidant is mandatory .

  • Antioxidant: Prepare a stock solution of 5 mg/mL Butylated Hydroxytoluene (BHT) in methanol. Add this to your extraction solvents to a final concentration of 50 µg/mL.[19][21]

  • Internal Standard Spiking: The this compound IS must be added at the very first step, before any solvent addition.[5][6] This ensures it experiences the exact same extraction conditions as the endogenous analyte it is meant to quantify.

  • Materials: Use glass tubes and vials (e.g., borosilicate) to prevent leaching of plasticizers. Ensure all solvents are LC-MS grade.

Recommended Protocol: MTBE (Matyash) Liquid-Liquid Extraction

This protocol is adapted from the original Matyash method and is suitable for plasma, serum, and cell or tissue homogenates.[17][22]

Reagents:

  • Methanol (MeOH), LC-MS Grade

  • Methyl-tert-butyl ether (MTBE), LC-MS Grade

  • Water, LC-MS Grade

  • BHT Antioxidant Stock (5 mg/mL in MeOH)

  • Internal Standard (IS) working solution of this compound in a suitable solvent (e.g., methanol).

Procedure (for 100 µL Plasma/Serum):

  • Sample Preparation: In a 2 mL glass centrifuge tube on ice, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the IS working solution directly to the sample. Vortex briefly (2-3 seconds).

  • Methanol Addition: Add 300 µL of ice-cold Methanol containing BHT (final conc. 50 µg/mL). Vortex vigorously for 30 seconds to precipitate proteins.

  • MTBE Addition: Add 1 mL of ice-cold MTBE containing BHT. Vortex vigorously for 1 minute.

  • Phase Separation Incubation: Agitate on a shaker at 4°C for 15 minutes to ensure thorough extraction.

  • Induce Phase Separation: Add 250 µL of LC-MS grade water. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C. You will observe three layers: a top organic (MTBE) layer containing lipids, a bottom aqueous (MeOH/Water) layer, and a solid protein pellet at the bottom.[16][17]

  • Extract Collection: Carefully transfer the upper organic phase (~700-800 µL) to a new clean glass tube, being careful not to disturb the protein interface.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or in a centrifugal vacuum evaporator (SpeedVac). Do not over-dry , as this can increase oxidation.

  • Reconstitution & Storage: Reconstitute the dried lipid film in a solvent compatible with your downstream LC-MS analysis (e.g., 100 µL of Isopropanol:Acetonitrile 1:1 v/v). Transfer to an autosampler vial. Store at -80°C until analysis.[23]

Visual Workflow: MTBE Extraction

A visual representation of the MTBE extraction protocol.

MTBE_Workflow cluster_prep Sample Preparation cluster_extraction Monophasic Extraction cluster_separation Phase Separation cluster_collection Final Extract Sample 1. Start: Biological Sample (e.g., 100 µL Plasma) Spike 2. Spike Internal Standard (Analyte-d7) Sample->Spike Add IS Add_MeOH 3. Add Methanol (+BHT) Vortex to Precipitate Protein Spike->Add_MeOH Denature Add_MTBE 4. Add MTBE (+BHT) Vortex for Extraction Add_MeOH->Add_MTBE Solubilize Incubate 5. Agitate (15 min, 4°C) Add_MTBE->Incubate Add_H2O 6. Add Water to Induce Phases Incubate->Add_H2O Centrifuge 7. Centrifuge (4000g, 15 min) Forms Biphasic System Add_H2O->Centrifuge Collect 8. Collect Upper Organic (Lipid) Phase Centrifuge->Collect Pipette Dry 9. Evaporate Solvent (Nitrogen Stream) Collect->Dry Reconstitute 10. Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze Ready for LC-MS Analysis Reconstitute->Analyze

Caption: Workflow of the MTBE method for lipid extraction.

Downstream Analysis: LC-MS/MS Considerations

The extracted lipids, including this compound, are ideally suited for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][24]

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically used to separate cholesteryl esters based on their hydrophobicity.[4][7]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for neutral lipids like CEs as it provides robust ionization. Electrospray Ionization (ESI) can also be used, often detecting ammonium adducts ([M+NH4]+).[24]

  • Detection: Tandem mass spectrometry (MS/MS) is used for quantification. A specific precursor-to-product ion transition is monitored for both the endogenous analyte and its deuterated internal standard, ensuring high specificity and accurate quantification. A characteristic fragment for all cholesteryl esters is the neutral loss of the fatty acid, resulting in a product ion corresponding to the cholesterol backbone (m/z 369.3).[7][25]

References

Troubleshooting & Optimization

Technical Support Center: Stability of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for Cholesteryldocosa-7,10,13,16-tetraenoate-d7. This document is designed to provide you with comprehensive information regarding the stability of this deuterated cholesteryl ester under various storage conditions. As a professional in research or drug development, ensuring the integrity of your analytical standards and experimental compounds is paramount. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the stability and reliability of your this compound.

While specific stability data for this compound is not extensively published, the information herein is synthesized from established principles of lipid chemistry, data on structurally similar polyunsaturated fatty acid (PUFA) cholesteryl esters, and best practices for handling deuterated lipid standards.

Section 1: Understanding the Stability of this compound
1.1 Key Factors Influencing Stability

The stability of this compound is primarily influenced by three main factors:

  • Oxidation: The polyunsaturated docosa-7,10,13,16-tetraenoic acid moiety is susceptible to autoxidation. This process is initiated by factors like light, heat, and the presence of metal ions, and leads to the formation of hydroperoxides, which can further degrade into a complex mixture of secondary oxidation products like aldehydes and ketones.[1][2][3][4]

  • Hydrolysis: The ester linkage between cholesterol and the fatty acid can be cleaved through hydrolysis, yielding free cholesterol and docosa-7,10,13,16-tetraenoic acid-d7.[5][6][7][8] This reaction is catalyzed by acidic or basic conditions and the presence of water.

  • Isomerization: While less common under typical storage conditions, the cis double bonds in the fatty acid chain can potentially isomerize to the more stable trans configuration, especially when exposed to heat or certain catalysts.

1.2 The Role of Deuteration

The "d7" in the compound's name indicates that seven hydrogen atoms have been replaced with deuterium. This isotopic labeling is typically on the cholesterol moiety for use as an internal standard in mass spectrometry. While deuterium substitution can sometimes influence chemical stability, for practical purposes of storage and handling, the stability concerns are dominated by the polyunsaturated fatty acid chain.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the storage and use of this compound.

Handling and Storage

Q1: How should I store this compound upon receipt?

A1: For long-term stability, deuterated lipid standards should be stored at or below -16°C.[9] If the compound is dissolved in an organic solvent, a storage temperature of -20°C ± 4°C is recommended.[9][10] It is generally not advisable to store organic solutions below -30°C unless they are in a sealed glass ampoule to prevent solvent freezing and potential concentration changes.[9]

Q2: The standard arrived as a neat oil/solid. How should I handle it?

A2: Unsaturated lipids are not stable as powders or films because they are hygroscopic and can quickly absorb moisture, which can lead to hydrolysis or oxidation.[9][10][11] Upon receipt, you should promptly dissolve the entire sample in a suitable high-purity organic solvent and store it as a solution at -20°C ± 4°C.[10]

Q3: What is the best solvent for storing this compound?

A3: A high-purity, peroxide-free, aprotic solvent is recommended. Ethanol, chloroform, or hexane are common choices. Ensure the solvent is of the highest grade to avoid introducing impurities that could catalyze degradation.[12]

Q4: What type of storage container should I use?

A4: Always use glass containers with Teflon-lined closures for storing lipids in organic solvents.[9][10][11][12] Avoid plastic containers (e.g., polystyrene, polyethylene, polypropylene) as plasticizers and other contaminants can leach into the solvent.[9][10][11][12]

Q5: Should I aliquot the standard?

A5: Yes. To minimize freeze-thaw cycles and exposure to air and moisture, it is highly recommended to prepare single-use aliquots. This practice helps to maintain the integrity of the main stock solution.

Q6: How can I protect the standard from oxidation?

A6:

  • Inert Atmosphere: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[10][11]

  • Light Protection: Store vials in the dark, for example, by wrapping them in aluminum foil or using amber glass vials.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution. However, be mindful of potential interference with your downstream applications.

Troubleshooting Inconsistent Experimental Results

Q7: My analytical results are not reproducible. Could the stability of my standard be the issue?

A7: Yes, degradation of the standard is a common cause of irreproducible results. Look for the following signs:

  • Appearance of new peaks in your chromatogram: These could be oxidation or hydrolysis products.

  • A decrease in the peak area of the parent compound over time: This indicates degradation.

  • Changes in the retention time: This might suggest isomerization or other structural changes.

Q8: I suspect my standard has oxidized. How can I confirm this?

A8: You can use analytical techniques to detect oxidation products.[13]

  • Mass Spectrometry (MS): Look for masses corresponding to the addition of oxygen atoms (e.g., M+16, M+32).

  • UV-Vis Spectroscopy: Conjugated dienes, which are primary oxidation products, have a characteristic absorbance around 234 nm.

  • Peroxide Value Determination: This is a classic wet chemistry method to quantify hydroperoxides.[13]

Q9: I think hydrolysis has occurred. How can I check for this?

A9:

  • Thin Layer Chromatography (TLC): Hydrolysis will produce free cholesterol and the free fatty acid, which will have different retention factors (Rf values) compared to the parent cholesteryl ester.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): You can develop a method to separate and detect the parent compound and its hydrolysis products.

Section 3: Protocols for Stability Assessment

To ensure the integrity of your this compound, you can perform stability studies. A forced degradation study is a common approach to identify potential degradation products and pathways.[14][15][16][17]

3.1 Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade this compound under controlled stress conditions to understand its degradation profile.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3% solution

  • High-purity solvents for analysis (e.g., acetonitrile, isopropanol)

  • LC-MS or GC-MS system

Procedure:

  • Preparation of Samples:

    • Control: Dilute the stock solution to the working concentration with your analytical mobile phase or solvent.

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with 3% H2O2.

    • Thermal Stress: Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

  • Incubation: Incubate the stress samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the progression of degradation.

  • Sample Analysis:

    • At each time point, neutralize the acid and base hydrolysis samples.

    • Analyze all samples (control and stressed) by a suitable analytical method, such as LC-MS or GC-MS, to identify and quantify the parent compound and any degradation products.[18][19][20][21]

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Determine the percentage of degradation of the parent compound under each stress condition.

3.2 Data Presentation: Example Stability Data
Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundMajor Degradation Products Identified (by MS)
0.1 M HCl2415%Free Cholesterol, Free Fatty Acid-d7
0.1 M NaOH2440%Free Cholesterol, Free Fatty Acid-d7
3% H2O22425%Hydroxylated and epoxidized derivatives
60°C2410%Oxidation products
Light Exposure245%Minor oxidation products

Note: This is example data and actual results may vary.

Section 4: Visualization of Concepts

4.1 Diagram: Key Degradation Pathways

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound oxidation_products Hydroperoxides, Aldehydes, Ketones parent->oxidation_products O2, Light, Heat, Metal Ions hydrolysis_products Free Cholesterol + Docosa-7,10,13,16- tetraenoic acid-d7 parent->hydrolysis_products H2O, Acid/Base StorageWorkflow start Receive Compound (Neat or in Solution) dissolve If neat, dissolve immediately in high-purity solvent start->dissolve container Use glass vial with Teflon-lined cap dissolve->container aliquot Prepare single-use aliquots container->aliquot inert Flush with inert gas (Argon or Nitrogen) aliquot->inert store Store at -20°C ± 4°C in the dark inert->store use Warm aliquot to room temp before opening for use store->use

References

troubleshooting poor recovery of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cholesteryldocosa-7,10,13,16-tetraenoate-d7. This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical workflows. Poor or inconsistent recovery is a frequent challenge encountered with highly lipophilic and unsaturated molecules. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve recovery issues, ensuring the accuracy and robustness of your experimental data.

Troubleshooting Guide: Diagnosing Poor Recovery

Low recovery of your internal standard is a critical issue that compromises quantitative accuracy. The root cause can typically be traced to one of four key areas: sample handling and preparation, the extraction procedure, chromatographic conditions, or mass spectrometer settings. The following guide provides a logical workflow to systematically identify and rectify the source of the problem.

Visual Troubleshooting Workflow

This flowchart outlines a step-by-step diagnostic process. Start at the top and follow the path that corresponds to your observations to pinpoint the likely cause and find the recommended solution.

Troubleshooting_Workflow Start START: Poor or Inconsistent Recovery Observed Check_Prep Step 1: Review Sample Preparation & Handling Start->Check_Prep Check_Extraction Step 2: Evaluate Extraction Efficiency Check_Prep->Check_Extraction If issues persist Prob_Adsorption Issue: Adsorption to Surfaces? (e.g., plastic tubes, pipette tips) Check_Prep->Prob_Adsorption Prob_Oxidation Issue: Analyte Oxidation? (PUFA chain is susceptible) Check_Prep->Prob_Oxidation Prob_Solubility Issue: Incomplete Solubilization? Check_Prep->Prob_Solubility Check_LC Step 3: Investigate LC System Check_Extraction->Check_LC If issues persist Prob_SPE Issue: Suboptimal SPE? (Incorrect phase, solvent, or technique) Check_Extraction->Prob_SPE Prob_LLE Issue: Poor LLE Partitioning? (Emulsion, wrong solvent polarity) Check_Extraction->Prob_LLE Check_MS Step 4: Optimize MS Detection Check_LC->Check_MS If issues persist Prob_Carryover Issue: System Carryover? (Analyte sticks to column/tubing) Check_LC->Prob_Carryover Prob_Retention Issue: Chromatographic Shift? (Deuterated IS elutes earlier than native) Check_LC->Prob_Retention Prob_Ionization Issue: Poor Ionization? (Neutral lipids ionize poorly in ESI) Check_MS->Prob_Ionization Prob_Parameters Issue: Suboptimal MS Parameters? (Collision energy, source settings) Check_MS->Prob_Parameters Sol_Adsorption Solution: - Use silanized glass or polypropylene tubes. - Pre-rinse tips with organic solvent. - Add a 'carrier' lipid. Prob_Adsorption->Sol_Adsorption Sol_Oxidation Solution: - Add antioxidant (e.g., BHT) to solvents. - Work under inert gas (N2/Ar). - Minimize light/heat exposure. Prob_Oxidation->Sol_Oxidation Sol_Solubility Solution: - Ensure standard is fully dissolved in an appropriate organic solvent (e.g., Chloroform, Hexane) before spiking into aqueous matrix. Prob_Solubility->Sol_Solubility Sol_SPE Solution: - Use aminopropyl or silica sorbent. - Elute with non-polar solvent (e.g., Hexane). - Ensure proper column conditioning & drying. Prob_SPE->Sol_SPE Sol_LLE Solution: - Use MTBE-based extraction (e.g., Matyash). - Ensure proper phase separation. - Avoid vigorous vortexing to prevent emulsions. Prob_LLE->Sol_LLE Sol_Carryover Solution: - Implement aggressive needle/column washes with high organic content (e.g., IPA). - Use a guard column. Prob_Carryover->Sol_Carryover Sol_Retention Solution: - Widen integration window to co-integrate IS and analyte peaks if shift is minor. - Confirm shift is consistent. Prob_Retention->Sol_Retention Sol_Ionization Solution: - Use APCI or add a charge-carrying adduct to the mobile phase (e.g., ammonium acetate for [M+NH4]+ or lithium acetate for [M+Li]+). Prob_Ionization->Sol_Ionization Sol_Parameters Solution: - Perform compound tuning via direct infusion. - Optimize source temperatures and gas flows. - Optimize collision energy for d7 fragment. Prob_Parameters->Sol_Parameters Sol_Adsorption->Check_Extraction Sol_Oxidation->Check_Extraction Sol_Solubility->Check_Extraction Sol_SPE->Check_LC Sol_LLE->Check_LC Sol_Carryover->Check_MS Sol_Retention->Check_MS

Caption: Systematic workflow for troubleshooting poor recovery of this compound.

Frequently Asked Questions (FAQs)
Sample Preparation & Handling

Q1: My recovery is inconsistent between samples. What is the most likely cause?

A: Inconsistent recovery often points to issues with non-specific binding or adsorption. Cholesteryl esters are extremely hydrophobic and will readily adsorb to surfaces, particularly standard plastics and untreated glass. Even minor variations in the type of collection tube, pipette tip, or transfer vessel used can lead to significant, variable losses.

  • Causality: The long hydrocarbon chain of the cholesteryl ester interacts favorably with non-polar plastic surfaces (e.g., polystyrene), leading to its removal from the sample solution.

  • Solution: Standardize all labware. Use polypropylene tubes or, ideally, amber silanized glass vials to minimize surface interactions. Additionally, when pipetting solutions of the standard, pre-wet the tip with the solvent to passivate the surface before aspirating the sample.

Q2: I've noticed a steady decline in the internal standard signal over the course of a long sample run. Why is this happening?

A: This is a classic sign of analyte degradation. The docosa-7,10,13,16-tetraenoate moiety is a polyunsaturated fatty acid (PUFA), and the multiple double bonds are highly susceptible to oxidation.[1] Exposure to air (oxygen), light, and even trace metal ions in your solvents can initiate a free-radical chain reaction that destroys the molecule.

  • Causality: The bis-allylic protons (hydrogens on the carbons between the double bonds) are easily abstracted, leading to the formation of lipid radicals that react with oxygen, causing fragmentation and loss of the target molecule.

  • Solution:

    • Add an Antioxidant: Fortify all extraction and mobile phase solvents with a radical scavenger like Butylated Hydroxytoluene (BHT) at a concentration of ~50 mg/L.

    • Use an Inert Atmosphere: After preparing samples, flush the headspace of the vials with nitrogen or argon before capping.

    • Control Temperature and Light: Use amber vials and keep the autosampler cooled to 4-10°C to slow degradation kinetics.

Extraction

Q3: I am using Solid-Phase Extraction (SPE) with a C18 cartridge, but my recovery is very low. What am I doing wrong?

A: This is a common mistake. While C18 (reversed-phase) is a workhorse for many applications, it is not ideal for isolating extremely non-polar compounds like cholesteryl esters from a complex matrix. Your analyte is likely being retained too strongly or, conversely, breaking through with non-polar washes.

  • Causality: Cholesteryl esters are among the most non-polar lipids. In a reversed-phase setup, they will bind very tightly to the C18 sorbent. Eluting them requires a very strong, non-polar solvent (like pure hexane), but this may also co-elute many other interfering lipids. A more common failure mode is premature elution during the wash step if a solvent like methanol/water is used, as the analyte has very poor solubility in polar solvents.

  • Solution: Use a normal-phase SPE sorbent like aminopropyl-bonded silica or unmodified silica gel.[2][3][4] In this mode, polar compounds are retained, while non-polar compounds like cholesteryl esters are easily eluted with non-polar solvents. See the detailed protocol below for an optimized method.

Q4: I am performing a Liquid-Liquid Extraction (LLE) and consistently get emulsions or a cloudy organic phase. How does this affect recovery?

A: Emulsions are a physical barrier that traps your analyte at the phase interface, preventing it from efficiently partitioning into the organic layer. A cloudy organic phase indicates the presence of water, which can cause your highly non-polar analyte to precipitate or adhere to the vessel walls upon solvent evaporation and reconstitution.

  • Causality: Traditional LLE methods like Folch (chloroform/methanol) can be prone to emulsion formation, especially with protein-rich samples.[5] Chloroform is also denser than water, making the removal of the bottom layer more difficult without contamination.

  • Solution: Switch to an LLE method that uses methyl-tert-butyl ether (MTBE), such as the Matyash method.[5] MTBE is less dense than water, so the lipid-containing organic phase forms the top layer, which is much easier and cleaner to aspirate. It is also less prone to forming stable emulsions.

LC-MS/MS Analysis

Q5: The peak for my deuterated standard appears slightly earlier than the peak for the native (non-deuterated) analyte. Is this normal?

A: Yes, this is a known phenomenon in reversed-phase liquid chromatography called the "isotopic retention effect". Deuterium is slightly more electron-donating than hydrogen, which can subtly decrease the polarity of the molecule. In reversed-phase LC, less polar compounds elute earlier.

  • Causality: The C-D bond is slightly shorter and stronger than the C-H bond, altering the molecule's van der Waals interactions with the stationary phase.

  • Impact on Quantification: This is only a problem if the shift is large enough to cause differential matrix effects between the standard and the analyte or if your integration window is too narrow and clips one of the peaks. For most applications, a small, consistent shift is acceptable. Ensure your integration method captures the entire peak for both the analyte and the standard.

Q6: The signal intensity for my standard is extremely low, even when I inject a high concentration. What's happening at the MS source?

A: Cholesteryl esters are neutral, non-polar lipids that are notoriously difficult to ionize using electrospray ionization (ESI).[6][7][8] They lack easily protonated or deprotonated sites.

  • Causality: ESI relies on the formation of charged droplets and subsequent ion evaporation. Neutral molecules do not readily accept a proton ([M+H]+) in the positive ion mode.

  • Solution:

    • Form Adducts: The most effective strategy is to promote the formation of adducts. Add a low concentration (e.g., 1-5 mM) of ammonium acetate or formate to your mobile phase to encourage the formation of [M+NH4]+ adducts.[9] For even greater sensitivity, lithium acetate can be used to form [M+Li]+ adducts, as lithium has a very high binding affinity.[9]

    • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for non-polar molecules than ESI. If your instrument has an APCI source, it is worth evaluating.

    • Optimize Source Parameters: Ensure source temperatures (gas and capillary) are optimized. Proper desolvation is key for detecting hydrophobic analytes.[10]

Optimized Protocols & Data
Protocol 1: Aminopropyl SPE for Cholesteryl Ester Isolation

This protocol is designed for the selective isolation of cholesteryl esters from a total lipid extract, providing high recovery and purity.[2][3]

  • Column Conditioning:

    • Pass 2 mL of hexane through a 100 mg aminopropyl SPE cartridge. This ensures the sorbent is in a non-polar state, ready to interact with the sample. Do not let the column go dry.

  • Sample Loading:

    • Dissolve the dried lipid extract in 500 µL of hexane.

    • Load the entire sample onto the conditioned SPE cartridge. Allow it to flow through by gravity.

  • Wash Step (Elution of Cholesteryl Esters):

    • This is the critical step. Cholesteryl esters are extremely non-polar and will be the first compounds to elute.

    • Add 4 mL of hexane to the cartridge. Collect this entire fraction. This fraction contains your this compound and other cholesteryl esters.

  • Elution of Other Lipid Classes (Optional):

    • To remove other lipids from the column, you can perform subsequent elutions:

      • Triacylglycerols: 4 mL of hexane:chloroform:ethyl acetate (100:5:5, v/v/v).

      • Free Fatty Acids: 4 mL of 2% acetic acid in diethyl ether.

      • Phospholipids: 4 mL of methanol.

  • Sample Finalization:

    • Evaporate the collected hexane fraction (from Step 3) to dryness under a gentle stream of nitrogen.

    • Reconstitute in an appropriate volume of your LC mobile phase for analysis.

Table 1: Recommended LC-MS/MS Parameters

The following table provides a starting point for method development. Parameters should be optimized on your specific instrument.

ParameterRecommended SettingRationale & Explanation
Ionization Mode Positive IonRequired for forming cationic adducts.
Ionization Source ESI (with adducts) or APCIESI is common but requires adduct formation for neutral lipids.[8][9] APCI can offer better performance for non-polar compounds.
Mobile Phase Additive 5 mM Ammonium AcetatePromotes the formation of the [M+NH4]+ ion, which is stable and provides a strong signal for cholesteryl esters.[9]
MS/MS Transition (Q1/Q3) [M+NH4]+ -> 369.3Q1 (Precursor): The m/z of the ammonium adduct of this compound. Q2 (Product): The characteristic neutral loss of the fatty acid chain and the ammonium adduct leaves the unmodified cholestenyl cation at m/z 369.3.[1][9] The d7 label is on the cholesterol moiety, so this fragment will be shifted in a d7-cholesterol standard. For the specified compound, the label is on the fatty acid, so the fragment would be m/z 369.3. Correction: The prompt implies the d7 is on the fatty acid. A more specific fragment would depend on the d7 position. However, the cholesterol fragment is the most common and robust.
Collision Energy (CE) Instrument DependentMust be optimized via direct infusion to maximize the intensity of the m/z 369.3 product ion. Start in the range of 15-30 eV.
Source Gas Temp 300 - 350 °CFacilitates efficient desolvation of the mobile phase.
Capillary Voltage 3.0 - 4.0 kVStandard range for positive mode ESI. Tune for maximum precursor ion intensity.

References

minimizing ion suppression effects for Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression in LC-MS Analysis

Welcome to the technical support center for the analysis of Cholesteryldocosa-7,10,13,16-tetraenoate-d7. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated internal standard for the quantification of endogenous cholesteryl esters. As a large, hydrophobic lipid, this molecule and its non-labeled analogue are particularly susceptible to matrix effects, most notably ion suppression, during liquid chromatography-mass spectrometry (LC-MS) analysis.

This document moves beyond simple protocols to provide a deeper understanding of why certain experimental choices are critical for robust and accurate quantification. We will explore the mechanisms of ion suppression and provide actionable troubleshooting strategies and validated protocols to ensure the integrity of your data.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the foundational concepts of ion suppression as it relates to the analysis of cholesteryl esters using a deuterated internal standard.

Q1: What is ion suppression, and why is it a major concern for analyzing cholesteryl esters?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1][2] This phenomenon occurs within the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source. Co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the formation of gas-phase ions.[3][4]

For a non-polar molecule like Cholesteryldocosa-7,10,13,16-tetraenoate, this is particularly problematic because it often co-elutes with other high-concentration lipids (especially phospholipids in plasma) which are notorious for causing ion suppression. The result is a decreased signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.

Q2: How does a deuterated internal standard (D-IS) like this compound help correct for ion suppression?

A2: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS because they are chemically and structurally almost identical to the analyte of interest.[5] The key principle is that the D-IS will have nearly identical chromatographic retention time and ionization behavior to the endogenous, non-labeled analyte.[6]

Therefore, any ion suppression (or enhancement) that affects the analyte will affect the D-IS to the same degree.[1] By calculating the ratio of the analyte's peak area to the D-IS's peak area, the variability caused by ion suppression is normalized, allowing for accurate and precise quantification even when the absolute signal intensity fluctuates between injections.[5]

Q3: Can the deuterated internal standard fail to provide perfect correction? If so, why?

A3: Yes, while D-IS are powerful tools, perfect correction is not always guaranteed. The most critical factor for accurate correction is the complete co-elution of the analyte and the internal standard.[6] If there is even a slight chromatographic separation between the two, they may be affected differently by narrow, transient zones of ion suppression from matrix components. This can lead to an inaccurate peak area ratio and compromised data.[6] This is why high-resolution chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), is crucial to ensure sharp, symmetrical peaks that overlap perfectly.

Q4: What are the primary sources of ion suppression when analyzing biological samples like plasma or serum for cholesteryl esters?

A4: In biological matrices, the main culprits for ion suppression in lipid analysis are:

  • Phospholipids: These are highly abundant in plasma (~1 mg/mL) and are well-known to cause significant ion suppression in ESI positive mode.[7] Their amphipathic nature makes them highly surface-active in the ESI droplet.

  • Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from buffers or the sample itself can crystallize in the ion source, contaminate the instrument, and suppress the analyte signal by forming adducts or preventing efficient desolvation.[2][8]

  • Other Lipids: High concentrations of other lipid classes, such as triglycerides and free fatty acids, can also compete for ionization.[9]

  • Proteins: While most proteins are removed during sample preparation, residual proteins or peptides can still contribute to matrix effects.[10]

Part 2: Troubleshooting Guide for Common Ion Suppression Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during the analysis of this compound.

Problem: I'm observing poor sensitivity and low signal intensity for BOTH my analyte and the d7-internal standard in matrix samples compared to standards in pure solvent.

Potential Cause Recommended Action & Rationale
Severe Ion Suppression The most likely cause is significant co-elution of matrix components. Your current sample preparation is insufficient to remove the interfering compounds. Action: Implement a more rigorous sample preparation method. Move from simple protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to selectively remove phospholipids and other interferences. See Protocols 1 & 2 for detailed methods.[1][11]
Inefficient Chromatography Your analyte and D-IS are co-eluting with a broad peak of interfering matrix components. Action: Optimize your chromatographic method. Increase the gradient length, change the organic modifier (e.g., from acetonitrile to methanol), or switch to a column with a different chemistry (e.g., a C30 instead of a C18 for better lipid separation). The goal is to achieve chromatographic separation between your analyte and the suppression zone. See Protocol 3 .[4]
Ion Source Contamination Non-volatile components from previous injections have built up in the mass spectrometer's ion source, reducing overall instrument sensitivity. Action: Clean the ion source, including the capillary, skimmer, and ion transfer optics, according to the manufacturer's guidelines. Always use volatile mobile phase additives like ammonium formate or acetate instead of non-volatile salts.[12]

Problem: The peak area ratio of my analyte to the d7-internal standard is highly variable (>15% RSD) across replicate injections of the same sample.

Potential Cause Recommended Action & Rationale
Incomplete Co-elution The analyte and D-IS are not perfectly co-eluting. As they pass through slightly different regions of the ion suppression zone, their ratio changes unpredictably. Action: Adjust your chromatography to ensure perfect overlap. This may paradoxically involve using a slightly less efficient column to broaden peaks just enough for them to merge completely.[6] Alternatively, using UHPLC with smaller particle sizes can create sharper, more symmetrical peaks that are easier to co-elute.[13]
Differential Suppression The d7-IS may have a slightly different affinity for the ion source droplet surface or gas-phase basicity compared to the analyte, causing it to respond differently to specific matrix interferences. While rare for deuterated standards, this can occur with complex matrices. Action: Evaluate your matrix. If possible, use matrix-matched calibration standards to create a calibration curve in the same biological matrix as your samples. This can help compensate for consistent differential effects.[1]
Sample Preparation Inconsistency Variability in your sample preparation (e.g., pipetting errors, inconsistent extraction times) can lead to different levels of matrix components in each replicate, causing variable suppression. Action: Automate sample preparation steps where possible. Ensure thorough mixing and consistent timing for all extraction and evaporation steps. Use a high-quality positive displacement pipette for viscous organic solvents.

dot

Caption: Troubleshooting workflow for high signal variability.

Part 3: Validated Protocols for Minimizing Ion Suppression

The following protocols provide detailed, step-by-step methodologies for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Cholesteryl Ester Purification

This protocol is highly effective for removing polar interferences like phospholipids from a lipid extract. Aminopropyl-bonded silica is used to retain polar lipids while allowing non-polar cholesteryl esters to elute.[14][15][16]

Methodology:

  • Sample Extraction: Perform an initial lipid extraction from your biological sample (e.g., 100 µL of plasma) using a modified Folch or Bligh-Dyer method (e.g., with chloroform:methanol).[17][18] Add the this compound internal standard at the very beginning of this process.[19]

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • SPE Column Conditioning: Condition an aminopropyl-bonded silica SPE cartridge (e.g., 100 mg, 1 mL) by washing it with 2 mL of hexane.

  • Sample Loading: Reconstitute the dried lipid extract in 500 µL of hexane and load it onto the conditioned SPE cartridge.

  • Elution:

    • Fraction 1 (Cholesteryl Esters): Elute the cholesteryl ester fraction, which contains your analyte and internal standard, with 2 mL of hexane. Collect this fraction.

    • Fraction 2 (Triglycerides - Optional): Elute triglycerides with 2 mL of hexane:ethyl acetate (98:2, v/v).

    • Fraction 3 (Phospholipids - Discard): Elute the highly retained phospholipids with 2 mL of methanol. This fraction is discarded.

  • Final Preparation: Evaporate the collected cholesteryl ester fraction (Fraction 1) to dryness and reconstitute in a suitable injection solvent (e.g., 100 µL of isopropanol:acetonitrile 90:10, v/v) for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Lipid Fractionation

LLE is a fundamental technique for separating lipids from aqueous and highly polar components. A three-phase system can further fractionate lipids by polarity.[17][20]

Methodology:

  • Homogenization: Homogenize your sample (e.g., tissue) or plasma in a mixture of chloroform:methanol (1:2, v/v). Add the d7-internal standard at this stage.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Collection: Three phases will form:

    • Upper Aqueous Phase: Contains polar metabolites (discard).

    • Middle Protein Disc: (discard).

    • Lower Organic Phase: Contains lipids. Carefully collect this bottom layer, avoiding the protein interface.[17]

  • Final Preparation: Evaporate the organic phase to dryness under nitrogen and reconstitute in the injection solvent for LC-MS analysis.

Protocol 3: Chromatographic Optimization using UHPLC

The goal is to achieve a high-resolution separation of the cholesteryl ester peak from any remaining matrix components.[21]

dot

Chromatographic_Optimization SamplePrep Sample Prep (SPE or LLE) Injection Injection onto UHPLC System SamplePrep->Injection Column Column: C18 or C30, <2 µm (e.g., 2.1 x 100 mm) Injection->Column Gradient Gradient Elution Column->Gradient Detection MS Detection (ESI+) Gradient->Detection Data Data Analysis: Check Peak Shape & Co-elution Detection->Data

Caption: UHPLC workflow for lipid analysis.

Recommended UHPLC Parameters:

ParameterRecommended SettingRationale
Column Reversed-Phase C18 or C30, ≤1.8 µm particle size (e.g., 2.1 x 100 mm)Small particles provide high resolution and sharp peaks, which is critical for separating the analyte from interferences.[13] C30 columns can offer unique selectivity for isomeric lipids.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidVolatile buffer that promotes good ionization and is MS-friendly.[12]
Mobile Phase B Acetonitrile:Isopropanol (10:90, v/v) with 10 mM Ammonium Formate + 0.1% Formic AcidStrong organic mobile phase for eluting hydrophobic lipids. Isopropanol is excellent for dissolving and eluting cholesteryl esters.[22]
Flow Rate 0.4 - 0.6 mL/minTypical for a 2.1 mm ID column, providing a balance between speed and efficiency.
Gradient Start at 30% B, ramp to 100% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate.A relatively long gradient is necessary to separate complex lipid mixtures and move the analyte away from the early-eluting phospholipids.
Column Temp. 50-60 °CElevated temperature reduces mobile phase viscosity, improving chromatographic efficiency and peak shape for lipids.
Protocol 4: Assessing Ion Suppression via Post-Column Infusion

This experiment provides a visual map of where ion suppression occurs in your chromatogram.[2][4]

Methodology:

  • Setup: Use a T-connector to merge the flow from the LC column with a constant flow from a syringe pump. The syringe should be infusing a solution of your analyte (or a similar compound) at a concentration that provides a stable mid-range signal. This combined flow goes directly into the mass spectrometer.

  • Injection: Inject a blank, extracted matrix sample (prepared using your standard protocol, e.g., Protocol 1 ).

  • Analysis: Monitor the signal of the infused analyte. A stable baseline will be observed. When matrix components that cause ion suppression elute from the column, you will see a distinct drop in the baseline signal.

  • Interpretation: The retention time windows where these signal drops occur are the "zones of suppression." You can then compare this to the retention time of your analyte to see if they overlap. The goal of your method development (Protocols 1-3 ) is to move your analyte's peak away from these zones.

References

Technical Support Center: Purification of Synthetic Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with synthetic Cholesteryldocosa-7,10,13,16-tetraenoate-d7. This deuterated cholesterol ester is a valuable tool in lipid research, particularly in studies involving lipid peroxidation and neurodegenerative diseases.[1][2] Its successful application, however, hinges on its purity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its purification.

Understanding the Molecule and the Challenges

This compound is a complex lipid molecule composed of a cholesterol backbone esterified to a deuterated polyunsaturated fatty acid (PUFA). The docosa-7,10,13,16-tetraenoic acid moiety is highly unsaturated, making it susceptible to oxidation.[3][4] The deuterium atoms at the bis-allylic positions are strategically placed to slow down the process of lipid peroxidation, a key mechanism in cellular damage.[2][5]

The primary challenges in purifying this compound stem from its:

  • Non-polar nature: Making it soluble in a limited range of organic solvents.[6]

  • Susceptibility to oxidation: The multiple double bonds in the fatty acid chain are prone to oxidation, leading to the formation of various impurities.[3][4]

  • Potential for isomerization: Double bonds can isomerize under certain conditions, leading to structurally similar but biologically distinct impurities.

  • Presence of closely related impurities: Unreacted starting materials (cholesterol and the deuterated fatty acid), partially deuterated species, and side-products from the synthesis can be difficult to separate.[]

Visualizing the Purification Workflow

A typical purification strategy involves a multi-step approach to remove a range of potential impurities. The following diagram illustrates a logical workflow for achieving high purity.

PurificationWorkflow cluster_synthesis Crude Synthetic Mixture cluster_purification Purification Cascade cluster_analysis Purity Assessment Crude Crude this compound ColumnChromatography Normal-Phase Column Chromatography (Silica Gel) Crude->ColumnChromatography Initial Separation FracCollection Fraction Collection & TLC Analysis ColumnChromatography->FracCollection Elution HPLC Reverse-Phase HPLC (Optional Polishing Step) FracCollection->HPLC High-Resolution Separation TLC TLC Analysis FracCollection->TLC Purity Check LCMS LC-MS Analysis FracCollection->LCMS Purity & Identity Confirmation HPLC->LCMS Final Purity & Identity NMR NMR Spectroscopy LCMS->NMR Structural Verification

Caption: A generalized workflow for the purification and analysis of synthetic this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Problem 1: Poor separation of the product from unreacted cholesterol on a silica gel column.

  • Question: My TLC analysis shows the product and cholesterol spots are very close or overlapping. How can I improve their separation during column chromatography?

  • Answer: This is a common issue due to the relatively small difference in polarity between cholesterol and its ester. The key is to optimize your mobile phase.

    • Causality: Cholesterol, with its free hydroxyl group, is more polar than the cholesteryl ester where the hydroxyl is masked by the ester linkage.[] A non-polar solvent system will elute both compounds quickly with poor resolution. A slightly more polar system is needed to retain the cholesterol more strongly on the silica gel.

    • Step-by-Step Protocol:

      • TLC Optimization: Before running a column, systematically test different solvent systems using TLC. A good starting point is a mixture of hexane and ethyl acetate.[8]

      • Solvent System Screening (TLC):

        • Spot your crude mixture on a TLC plate.

        • Develop the plate in a chamber with a hexane:ethyl acetate mixture (e.g., 98:2, 95:5, 90:10 v/v).

        • Visualize the spots (e.g., using a phosphomolybdic acid stain and heating).

        • Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and clearly separates it from the cholesterol spot (which will have a lower Rf).

      • Column Chromatography:

        • Pack your silica gel column using the optimized solvent system.

        • Load your sample dissolved in a minimal amount of a non-polar solvent (like hexane).

        • Elute with the optimized hexane:ethyl acetate mixture. A shallow gradient, slowly increasing the ethyl acetate concentration, can further enhance separation.[9]

Problem 2: The purified product appears to be degrading or oxidizing during storage.

  • Question: I've successfully purified my compound, but after a few days, TLC analysis shows new, more polar spots. What's happening and how can I prevent it?

  • Answer: The polyunsaturated fatty acid chain of your molecule is susceptible to oxidation, which forms more polar byproducts like hydroperoxides and aldehydes.[4][10] Proper storage is critical.

    • Causality: The bis-allylic hydrogens in the docosa-7,10,13,16-tetraenoate chain are prone to abstraction by free radicals, initiating a chain reaction of lipid peroxidation in the presence of oxygen.[5] Light and trace metals can catalyze this process.

    • Storage Protocol:

      • Solvent Choice: Dissolve the purified lipid in a suitable organic solvent. Chloroform or ethanol are common choices. Crucially, avoid plastic containers for storage in organic solvents as they can leach impurities. [11]

      • Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.

      • Temperature: Store the solution at -20°C or lower.[11] For long-term storage, -80°C is recommended.

      • Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.

      • Antioxidants (Optional): For some applications, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent can be beneficial, but ensure it won't interfere with downstream experiments.

Problem 3: LC-MS analysis shows a peak with the correct mass, but the purity by NMR is low.

  • Question: My mass spectrometry data looks good, but the NMR spectrum is complex and suggests the presence of impurities. What could be the issue?

  • Answer: This discrepancy often points to the presence of isomers or other impurities that are not resolved by your LC method but are clearly visible by NMR.

    • Causality: LC-MS can sometimes co-elute compounds with the same mass-to-charge ratio, such as geometric (cis/trans) isomers of the fatty acid chain.[12] NMR spectroscopy provides detailed structural information and can reveal the presence of these closely related impurities.

    • Troubleshooting Steps:

      • Optimize HPLC Conditions: If you used HPLC for purification, try adjusting the mobile phase composition, gradient, or even switching to a different column chemistry (e.g., a column with a different stationary phase) to improve the resolution of isomeric impurities.

      • NMR Analysis of Fractions: If you performed column chromatography, analyze adjacent fractions by NMR to see if the impurity is eluting just before or after your main product.

      • Consider Preparative HPLC: For the highest purity, a final polishing step using preparative reverse-phase HPLC is often necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method to initially purify the crude synthetic product?

    • A1: Normal-phase column chromatography on silica gel is the most common and effective initial purification step.[8] It efficiently separates the non-polar cholesteryl ester from more polar impurities like unreacted fatty acids and any catalysts used in the synthesis.

  • Q2: How can I monitor the purity of my fractions during column chromatography?

    • A2: Thin-Layer Chromatography (TLC) is the quickest and most convenient method.[8] Spot a small amount of each fraction on a TLC plate, develop it in your elution solvent, and visualize the spots. Combine the fractions that contain only the pure product.

  • Q3: What are the key analytical techniques for final purity assessment?

    • A3: A combination of techniques is recommended for comprehensive characterization:

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.[13][14]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the position of the double bonds and the deuterium labeling.[15]

      • High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., ELSD or CAD): To determine the purity with high accuracy.[16]

  • Q4: What are the expected chemical shifts in the ¹H NMR for the deuterated positions?

    • A4: In a fully deuterated compound at the d7 positions, you would expect to see a significant reduction or complete absence of the proton signals corresponding to the bis-allylic positions of the fatty acid chain. These typically appear as a multiplet in the 2.8 ppm region in the non-deuterated analogue.

Quantitative Data Summary

ParameterTypical Value/RangeMethodReference
TLC Mobile Phase Hexane:Ethyl Acetate (95:5 to 90:10 v/v)TLC[8]
Product Rf (Silica Gel) 0.3 - 0.5TLC[8]
Storage Temperature ≤ -20°C-[11]
Target Purity >98%HPLC, LC-MS[17]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane:ethyl acetate 98:2).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal volume of a non-polar solvent (e.g., hexane or the mobile phase). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Gradient Elution (Optional): If needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Purity Assessment by LC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., isopropanol:acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into the mass spectrometer. Use an appropriate ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), to generate ions.[13]

  • Data Analysis: Analyze the resulting mass spectrum to confirm the presence of the [M+H]⁺ or other appropriate adduct ions corresponding to the molecular weight of this compound. The chromatographic peak area can be used to quantify purity.

Logical Relationships Diagram

TroubleshootingLogic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution PoorSep Poor Separation (TLC/Column) WrongSolvent Suboptimal Mobile Phase PoorSep->WrongSolvent Degradation Product Degradation (New TLC Spots) Oxidation Oxidation of PUFA Chain Degradation->Oxidation PurityMismatch MS vs. NMR Purity Discrepancy Isomers Presence of Isomers PurityMismatch->Isomers OptimizeTLC TLC Solvent Screening WrongSolvent->OptimizeTLC ProperStorage Inert Atmosphere, -20°C Oxidation->ProperStorage OptimizeHPLC Optimize HPLC Method Isomers->OptimizeHPLC

References

Technical Support Center: Quantifying Low-Abundance Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of low-abundance cholesteryl esters (CEs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the detection and quantification of these critical, yet often elusive, lipid molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate quantification of low-abundance cholesteryl esters so challenging?

The difficulty stems from a combination of their chemical nature and low physiological concentrations. The primary challenges are:

  • Poor Ionization Efficiency: CEs are neutral lipids with a weak dipole moment, which makes them inherently difficult to ionize using standard techniques like electrospray ionization (ESI) in mass spectrometry.[1][2]

  • Isobaric Interference: CEs often share the same molecular weight (isobars) with other lipid classes, most notably diacylglycerols (DAGs), which can co-elute and interfere with accurate detection in single-stage mass spectrometry.[3][4]

  • Matrix Effects: Biological samples are complex mixtures. Co-extracted molecules can suppress or enhance the ionization of CEs, leading to inaccurate quantification.[5][6]

  • Low Concentration: In many biological contexts, specific CE species are present at very low levels, requiring highly sensitive analytical methods to detect them above the background noise.[7]

  • Sample Preparation Artifacts: CEs can be lost during sample extraction and preparation. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) require chemical derivatization, which adds complexity and potential for incomplete reactions or analyte degradation.[8][9]

Q2: What is the most recommended analytical method for quantifying low-abundance CEs?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2][8][10] This method provides an essential combination of chromatographic separation to resolve CEs from other lipids and the specificity of tandem MS to confirm identity and quantify accurately, even in complex matrices.[11] Modern UHPLC systems further enhance resolution and shorten run times.

Q3: Is chemical derivatization always necessary to improve detection?

Not for modern LC-MS methods. While derivatization is essential for GC-MS to make CEs volatile enough for analysis[8][12], a significant advantage of many new LC-MS protocols is that they do not require this step.[1][8] This simplifies sample preparation and avoids potential artifacts. For LC-MS, sensitivity is instead enhanced by optimizing mobile phase additives to promote adduct formation. However, for specific applications requiring maximum sensitivity, derivatization strategies that tag the molecule with a highly ionizable group can be employed.[12]

Q4: What is an internal standard, and why is it considered critical for accurate CE quantification?

An internal standard (ISTD) is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known quantity to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[13] Its purpose is to correct for variability in sample extraction, chromatographic retention, and ionization efficiency. For CE analysis, common choices include:

  • Stable Isotope-Labeled CEs: For example, cholesterol-d7 conjugated to a fatty acid. These are ideal as they behave nearly identically to the endogenous analyte.[8]

  • Odd-Chain CEs: Cholesteryl esters with an odd-numbered fatty acid chain (e.g., CE 17:0), which are not typically found in mammalian systems.[8][14]

By calculating the ratio of the analyte signal to the ISTD signal, you can achieve highly accurate and reproducible quantification that is robust against experimental variations.[13]

Q5: Can I use fluorescence-based methods instead of mass spectrometry?

Yes, but with important caveats. Fluorescence microscopy using probes like Filipin, Nile Red, or BODIPY-cholesterol is excellent for visualizing the subcellular distribution of lipids.[15][16] However, for quantification, these methods face limitations:

  • Specificity: Filipin binds only to unesterified cholesterol, so to measure CEs, samples must first be treated with cholesterol esterase.[17] Nile Red is a general neutral lipid stain and is not specific to CEs.[16]

  • Perturbation: Fluorescent probes can sometimes interfere with the biological systems they are meant to measure.[15][18]

  • Quantification: While fluorescence intensity can provide relative quantification, it is less precise and accurate for absolute quantification compared to mass spectrometry.

Fluorescence methods are powerful for imaging and qualitative assessments, but LC-MS/MS remains the superior choice for rigorous, species-specific quantification.

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems you may encounter during your experiments, categorized by the analytical technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Potential Cause & Explanation Recommended Solution & Rationale
No or Very Low CE Signal 1. Poor Ionization: CEs are nonpolar and lack easily ionizable functional groups, leading to weak signal in ESI.[1][2] 2. In-Source Fragmentation: The CE molecule can fragment within the MS source before it is even analyzed, reducing the abundance of the intended precursor ion. Unsaturated CEs are particularly susceptible.[19][20]1. Promote Adduct Formation: Add modifiers to your mobile phase to encourage the formation of adducts, which ionize much more efficiently. Common choices include ammonium formate/acetate for [M+NH₄]⁺, sodium acetate for [M+Na]⁺, or lithium acetate for [M+Li]⁺ adducts. Lithiated adducts often provide enhanced and more predictable fragmentation.[4][21] 2. Optimize MS Source Parameters: Lower the source temperature and fragmentor/cone voltage to minimize unwanted fragmentation. This provides "softer" ionization conditions, preserving the precursor ion for MS/MS analysis.
Poor Quantitative Reproducibility 1. Inconsistent Sample Preparation: Lipid extractions are multi-step processes prone to variability, leading to inconsistent analyte recovery between samples. 2. Matrix Effects: Co-eluting compounds from the biological matrix can inconsistently suppress or enhance the CE signal between different samples.[5]1. Use an Appropriate Internal Standard (ISTD): Add a stable isotope-labeled or odd-chain CE internal standard at the very first step of your extraction.[8][13] Normalizing the analyte signal to the ISTD signal will correct for variations in recovery and matrix effects. 2. Improve Sample Cleanup: Incorporate a Solid Phase Extraction (SPE) step after the initial liquid-liquid extraction to remove interfering compounds like phospholipids before LC-MS analysis.[12][22]
Incorrect Peak Identification / Isobaric Interference 1. Co-elution with Isobars: CEs can have the same mass as other lipids, such as diacylglycerols (DAGs), and may not be fully separated by chromatography.[4] 2. Misidentification of CE Species: Relying only on the precursor mass (MS1) is insufficient for confident identification.1. Optimize Chromatography: Increase the gradient length, change the mobile phase composition, or try a different column chemistry (e.g., a different C18 phase) to improve the separation of CEs from interfering lipids.[23] 2. Use Tandem Mass Spectrometry (MS/MS): Employ a specific MS/MS scan mode. A Neutral Loss Scan of 368.5 Da (the mass of the cholestane core) or a Precursor Ion Scan for m/z 369.3 (the dehydrated cholesterol fragment) are highly specific methods to selectively detect all CE species present in your sample.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause & Explanation Recommended Solution & Rationale
Peak Tailing or Complete Loss of Analyte 1. Active Sites in the GC System: Free silanol groups in the injector liner, column, or connections can irreversibly adsorb the CE molecules.[24] 2. Incomplete Derivatization: CEs must be derivatized (e.g., silylated) to increase their volatility. If the reaction is incomplete, the underivatized analyte will not chromatograph properly.[12]1. System Deactivation: Use a new, deactivated inlet liner and trim the front end of the column. If problems persist, consider injecting a deactivating agent according to the manufacturer's instructions to passivate the entire flow path.[24] 2. Optimize Derivatization: Ensure your sample is completely dry before adding the derivatization reagent, as water will quench the reaction. Optimize the reaction time and temperature to drive it to completion.[12]

Visualized Workflow & Protocols

Diagram: Sample-to-Data Workflow for LC-MS/MS Quantification of CEs

CE_Workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis cluster_data PART 3: Data Processing Sample 1. Biological Sample (e.g., Plasma, Tissue Homogenate) Spike 2. Spike with Internal Standard (e.g., CE 17:0-d7) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry 4. Dry Extract (Under Nitrogen Stream) Extract->Dry Recon 5. Reconstitute (in LC-MS compatible solvent) Dry->Recon Inject 6. Inject into UHPLC Recon->Inject Separate 7. Chromatographic Separation (Reverse Phase C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI+) (Promote Adduct Formation) Separate->Ionize Detect 9. Tandem MS Detection (Neutral Loss / Precursor Ion Scan) Ionize->Detect Integrate 10. Peak Integration (Analyte & ISTD) Detect->Integrate Calculate 11. Calculate Response Ratio (Analyte Area / ISTD Area) Integrate->Calculate Quantify 12. Quantify vs. Calibration Curve Calculate->Quantify caption Figure 1. A comprehensive workflow for the quantification of cholesteryl esters.

Caption: A comprehensive workflow for the quantification of cholesteryl esters.

Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for CE Analysis

This protocol is a modified Bligh-Dyer extraction designed to ensure high recovery of neutral lipids like CEs.

  • Preparation: In a 15 mL glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of a known concentration of your internal standard mix (e.g., containing Cholesteryl Heptadecanoate, CE 17:0) directly to the plasma. Vortex briefly. This step is critical for accurate quantification.[8]

  • Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas in a heated block (30-40°C).

  • Reconstitution: Reconstitute the dried lipid film in 200 µL of a suitable solvent for your LC-MS analysis (e.g., isopropanol:acetonitrile 90:10, v/v). Vortex to ensure all lipids are redissolved. The sample is now ready for injection.

Protocol 2: General Purpose LC-MS/MS Method for CE Profiling

This method uses reverse-phase chromatography and a highly specific MS/MS scan to detect CEs.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.[25]

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.[25]

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 99% B

      • 15-18 min: Hold at 99% B

      • 18.1-20 min: Return to 30% B (re-equilibration).

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Neutral Loss Scan of 368.5 Da.

    • Rationale: This scan mode instructs the mass spectrometer to only record signals from precursor ions that lose a neutral fragment of 368.5 Da upon collision-induced dissociation. Since this mass corresponds to the neutral cholestane core, this method is highly specific for detecting any cholesteryl ester, regardless of its fatty acyl chain.[3][4]

    • Collision Energy: Optimize between 20-30 eV (instrument dependent).

Data Summary Table

Table 1: Comparison of Common Adducts and Fragments for CE Analysis in Mass Spectrometry

Ion TypeAdduct/Fragmentm/zScan ModeUtility & Notes
Adduct Ion [M+NH₄]⁺M + 18.03Full Scan / SIMMost common adduct in ESI with ammonium formate/acetate buffer. Good for quantification.
Adduct Ion [M+Na]⁺M + 22.99Full Scan / SIMForms readily if sodium is present. Can be less stable than ammonium adducts.[3]
Adduct Ion [M+Li]⁺M + 7.02Full Scan / SIMProvides enhanced ionization and predictable fragmentation, making it excellent for structural analysis.[4][21]
Fragment Ion [M-H₂O+H]⁺369.3Precursor Ion ScanThe dehydrated cholesterol cation is a highly specific fragment. A precursor ion scan for m/z 369.3 will detect all parent CEs.[9]
Fragmentation Neutral Loss of CholestaneNL 368.5Neutral Loss ScanA class-specific fragmentation pattern. This scan mode is highly specific for detecting all CE species in a complex mixture.[3][4]

References

Technical Support Center: Quantitative Analysis of Cholesteryl Adrenate using Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of cholesteryl esters, focusing on the correction of matrix effects using Cholesteryldocosa-7,10,13,16-tetraenoate-d7. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the precise quantification of cholesteryl adrenate in complex biological matrices. As Senior Application Scientists, we have compiled this information to provide both foundational knowledge and practical, field-proven insights to ensure the integrity and reliability of your experimental results.

The Challenge of Matrix Effects in Lipidomics

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, matrix effects are a significant challenge. These effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[1][2] Biological matrices such as plasma, serum, and tissue homogenates are particularly complex, containing a high abundance of phospholipids, triglycerides, and other lipids that can interfere with the analysis of less abundant species like specific cholesteryl esters.[3]

To overcome this, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard."[4] A SIL-IS is a form of the analyte in which several atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same matrix effects.[4] By adding a known amount of the SIL-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations in sample preparation, injection volume, and ionization efficiency.[4]

This compound is the ideal SIL-IS for the quantification of its endogenous, non-labeled counterpart, Cholesteryl adrenate (the cholesteryl ester of adrenic acid, 22:4n-6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of cholesteryl adrenate. It is used as an internal standard in mass spectrometry-based quantitative analysis to accurately measure the concentration of endogenous cholesteryl adrenate in biological samples.[5] The deuterium labels make it distinguishable from the native analyte by the mass spectrometer, while its chemical properties ensure it behaves identically during sample processing and analysis, thus correcting for matrix effects.[4]

Q2: Why is correcting for matrix effects crucial when analyzing cholesteryl esters?

Cholesteryl esters are often present at lower concentrations compared to other lipids like phospholipids and triglycerides in biological samples. These highly abundant lipids are a major source of matrix interference, which can significantly suppress the ionization of the target cholesteryl ester, leading to underestimation of its concentration.[3] Without a proper internal standard like this compound, it is difficult to obtain accurate and reproducible quantitative data.

Q3: At what stage of the experimental workflow should I add the internal standard?

The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction steps.[4] This ensures that the internal standard accounts for any analyte loss or variability throughout the entire workflow, including extraction, evaporation, and reconstitution steps.

Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for cholesteryl esters?

Cholesteryl esters, when analyzed by tandem mass spectrometry (most commonly with atmospheric pressure chemical ionization - APCI, or electrospray ionization - ESI), typically form a protonated molecule [M+H]⁺ or an ammonium adduct [M+NH₄]⁺ as the precursor ion (Q1). Upon collision-induced dissociation (CID), they characteristically lose the neutral cholesterol backbone, resulting in a common product ion (Q3) at m/z 369.3.[6]

For Cholesteryl adrenate (exact mass ~684.6) and its d7-internal standard (exact mass ~691.6), the expected MRM transitions would be:

CompoundPrecursor Ion (Q1) [M+NH₄]⁺Product Ion (Q3)
Cholesteryl adrenatem/z 702.6m/z 369.3
This compoundm/z 709.6m/z 376.4

Note: The product ion for the d7-IS will be the deuterated cholesterol fragment. It is crucial to experimentally optimize the precursor and product ions and their corresponding collision energies and declustering potentials on your specific instrument.[7]

Q5: What are the key parameters to assess during method validation for this assay?

A quantitative lipidomics method should be validated for several key performance characteristics to ensure its reliability. These include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve (Linearity and Range): The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Matrix Effect: The influence of co-eluting substances on the analyte's ionization.

  • Extraction Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[6][8]

Troubleshooting Guide

This section addresses common issues encountered during the quantification of cholesteryl adrenate using its deuterated internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard (IS) Signal 1. Inconsistent sample preparation (pipetting errors, incomplete extraction).2. Instability of the IS in the final sample solvent.3. Instrument instability (fluctuations in spray, temperature).1. Review and standardize all sample preparation steps. Ensure accurate and calibrated pipettes are used. Optimize extraction procedure for robustness.2. Assess the stability of the IS in the reconstitution solvent over the expected analysis time. If degradation is observed, use a different solvent or minimize the time between preparation and injection.3. Perform system suitability tests before and during the analytical run. Clean the ion source and check for leaks if a drift in signal is observed.
Poor Peak Shape (Tailing, Splitting, or Broadening) 1. Column contamination or degradation.2. Inappropriate injection solvent (stronger than the initial mobile phase).3. Co-elution of an interfering compound.4. Extra-column volume (long tubing, improper fittings).1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.2. The sample should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak focusing on the column head.[9]3. Modify the chromatographic gradient (e.g., make it shallower) to improve separation. Consider using a different column chemistry if co-elution is severe.[3]4. Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly made.[9]
Low or No Signal for Analyte and/or IS 1. Suboptimal MS source parameters (temperature, gas flows, voltages).2. Incorrect MRM transitions or collision energy.3. Analyte/IS degradation during sample storage or preparation.4. Poor extraction recovery.1. Optimize source parameters by infusing a standard solution of the analyte and IS.2. Verify the precursor and product ion masses. Perform a product ion scan to confirm the fragmentation pattern and optimize the collision energy for the specific MRM transitions.3. Polyunsaturated cholesteryl esters are susceptible to oxidation.[8][10] Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent and store samples at -80°C. Avoid prolonged exposure to air and light.[10]4. Evaluate different extraction methods (e.g., Folch vs. solid-phase extraction) to maximize recovery.
Inconsistent or Non-linear Calibration Curve 1. Matrix effects are not being adequately corrected by the IS.2. Saturation of the detector at high concentrations.3. Cross-talk between analyte and IS MRM transitions.1. Ensure the IS and analyte are co-eluting perfectly. A slight shift in retention time can lead to differential matrix effects. Adjust the chromatography if necessary.2. Extend the calibration range to lower concentrations or dilute the high-concentration standards. Check for detector saturation by observing the peak shape of the highest calibrant.3. Ensure that the MRM transitions for the analyte and IS are unique and do not have isotopic overlap.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified Folch extraction, a widely used method for lipid extraction from biological fluids.

Materials:

  • Plasma or Serum samples

  • This compound internal standard solution (in methanol or ethanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Nitrogen gas for evaporation

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 2 mL glass vial, add 100 µL of plasma/serum.

  • Add 10 µL of the internal standard solution (concentration to be optimized, typically in the range of 1-10 µg/mL). Vortex briefly.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.

  • Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes.

  • Add 200 µL of 0.9% NaCl solution.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass vial.

  • Dry the organic extract under a gentle stream of nitrogen gas at 30-37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 (v/v) IPA:MeOH). Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative reversed-phase LC-MS/MS method for the analysis of cholesteryl esters. This method should be optimized for your specific instrumentation.[5]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 50:50 (v/v) Water:Methanol with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 10 mM ammonium formate and 0.1% formic acid.[5]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    4.0 40
    6.0 60
    16.0 100
    22.0 100
    22.1 40

    | 30.0 | 40 |

MS/MS Parameters:

  • Ionization Source: APCI or ESI (positive ion mode)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Cholesteryl adrenate: Q1 m/z 702.6 → Q3 m/z 369.3

    • IS (d7): Q1 m/z 709.6 → Q3 m/z 376.4

  • Source Parameters (to be optimized):

    • Gas Temperature: ~325°C

    • Nebulizer Gas: ~45 psi

    • IonSpray Voltage: ~5500 V

  • Compound Parameters (to be optimized):

    • Declustering Potential (DP): ~60-80 V

    • Collision Energy (CE): ~20-35 eV

Data Analysis Workflow

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantification A Inject Sample with IS B Acquire MRM Data (Analyte & IS Transitions) A->B C Integrate Peak Areas (Analyte & IS) B->C D Calculate Peak Area Ratio (Analyte Area / IS Area) C->D E Generate Calibration Curve (Peak Area Ratio vs. Concentration) D->E F Determine Analyte Concentration in Unknown Samples E->F

Caption: Workflow for quantitative data analysis.

Visualizations

Correcting for Matrix Effects with a SIL-IS

Caption: How a SIL-IS corrects for ion suppression.

Sample Preparation and Analysis Workflow

G start Biological Sample (e.g., Plasma) spike Spike with Cholesteryldocosa-7,10,13,16- tetraenoate-d7 (IS) start->spike extract Liquid-Liquid Extraction (e.g., Folch Method) spike->extract dry Evaporate to Dryness (under Nitrogen) extract->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze quantify Data Processing & Quantification analyze->quantify end Final Concentration of Cholesteryl Adrenate quantify->end

Caption: Overview of the analytical workflow.

References

ensuring complete dissolution of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving Complete Dissolution for Accurate Experimental Results

Welcome to the technical support guide for Cholesteryldocosa-7,10,13,16-tetraenoate-d7. As a Senior Application Scientist, I understand that achieving complete and consistent dissolution of this highly lipophilic molecule is critical for the success of your experiments. This guide is designed to provide you with field-proven insights, troubleshooting advice, and a foundational understanding of the molecule's properties to ensure you can prepare stable, homogenous solutions for your research.

Principles of Dissolution: Understanding the Molecule

This compound is a large, non-polar molecule, a fact that dictates its solubility. It consists of a rigid cholesterol backbone esterified to a long, polyunsaturated docosatetraenoic acid chain.[1][2] This structure results in extremely low solubility in water and polar solvents.[1][3][4] The fundamental principle governing its dissolution is "like dissolves like," meaning non-polar solvents are required to effectively solvate the molecule.[3][5]

The polyunsaturated fatty acid (PUFA) tail, with its four double bonds, is susceptible to oxidation. This necessitates careful handling to prevent degradation, which can alter experimental outcomes. The deuterated (-d7) portion of the molecule is a stable isotope label used for mass spectrometry-based tracing and does not significantly alter the compound's overall solubility properties compared to its non-deuterated analog.

Quick Troubleshooting FAQs

This section addresses the most common issues encountered during the dissolution process.

Q1: My compound appears as a waxy film or solid pellet and won't dissolve after adding the solvent and vortexing. What should I do?

A1: This is common for highly lipophilic compounds that have been dried down. Vigorous vortexing alone is often insufficient.

  • Action: Gently warm the solution to 30-37°C in a water bath. This increases molecular motion and helps the solvent penetrate the solid.[6][7]

  • Action: Use a bath sonicator. Sonication uses ultrasonic waves to break apart the solid matrix, significantly enhancing dissolution.[6][8][9] A few minutes in a bath sonicator is often effective. Ensure the vial cap is tightly sealed.

Q2: The solution is cloudy or hazy after vortexing and warming. Is it dissolved?

A2: A cloudy or hazy solution indicates that the compound is not fully dissolved. It may be a fine suspension or micro-precipitates, which will lead to inaccurate concentration measurements and unreliable experimental results.

  • Action: Continue sonication for a longer period (e.g., 5-10 minutes).

  • Action: If cloudiness persists, the concentration may be too high for the chosen solvent. Consider diluting the sample with more solvent.

  • Action: You may need a more effective solvent. Refer to the Recommended Solvents section below.

Q3: After dilution with my aqueous experimental buffer, a precipitate formed. How can I fix this?

A3: This is expected when a stock solution of a lipid in an organic solvent is diluted into an aqueous medium.[6][7]

  • For Immediate Use: If the final concentration is very low, the precipitate may redissolve with sonication or warming.[6] However, this is often not feasible in cell culture or other sensitive systems.

  • Best Practice: The best approach is to prepare a delivery vehicle, such as a complex with bovine serum albumin (BSA) or by creating liposomes or micelles.[6][8] This encapsulates the lipid, allowing for stable dispersion in aqueous solutions.

  • Alternative: For some applications, delivering the compound in a small volume of a biologically compatible co-solvent like DMSO or ethanol is possible, but the final concentration of the organic solvent must be kept very low (typically <0.1%) to avoid toxicity.

Q4: Can I use plastic tubes or pipette tips with my organic solvents?

A4: It is strongly recommended to use glass vials and syringes for preparing and storing stock solutions in organic solvents like chloroform or dichloromethane.[7][10][11] Some plastics can leach contaminants when exposed to these solvents, which can interfere with your experiments, particularly in mass spectrometry applications.

Recommended Solvents & Detailed Protocols

The choice of solvent is the most critical factor for successful dissolution. Based on the non-polar nature of cholesteryl esters, several organic solvents are effective.

SolventRecommended Max ConcentrationNotes & Cautions
Chloroform ≥ 25 mg/mLExcellent solvent for creating a primary stock solution. Use in a chemical fume hood. Recommended for long-term storage.[5][8][12]
Dichloromethane (DCM) ≥ 25 mg/mLSimilar to chloroform, highly effective. Use in a chemical fume hood.
Ethanol (100%) ~1 mg/mLSolubility is more limited but is compatible with many biological systems at low final concentrations.[5] Warming may be required.
Dimethyl Sulfoxide (DMSO) ~1 mg/mLLimited solubility.[6] Useful for cell-based assays, but ensure the final concentration is non-toxic to your cells.
Protocol 1: Preparing a High-Concentration Stock in Chloroform

This protocol is ideal for creating a primary stock solution for long-term storage.

  • Preparation: Ensure the this compound is at the bottom of a clean, glass vial.

  • Solvent Addition: Add the required volume of high-purity chloroform to reach your target concentration.

  • Initial Mixing: Cap the vial tightly and vortex for 30-60 seconds.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The water in the sonicator should be at room temperature.

  • Visual Inspection: Remove the vial and inspect it against a light source. The solution should be perfectly clear and free of any particulates. If not, repeat sonication.

  • Storage: For long-term stability, overlay the solution with a layer of inert gas (argon or nitrogen) before capping tightly.[7] Store at -20°C or -80°C in a glass container.[7][13]

Protocol 2: Preparing a Working Solution in Ethanol or DMSO

This protocol is for preparing a solution intended for direct dilution into an experimental medium.

  • Preparation: If starting from a solid, follow steps 1-2 from Protocol 1 using ethanol or DMSO. If starting from a chloroform stock, dispense the required amount into a clean glass vial and proceed to step 2.

  • Solvent Evaporation (if applicable): If starting from a chloroform stock, evaporate the chloroform under a gentle stream of nitrogen gas.[7][8][12] This will leave a thin film of the lipid on the glass surface.

  • Reconstitution: Add the desired volume of ethanol or DMSO to the vial.

  • Dissolution: Cap the vial and vortex vigorously. Gentle warming to 37°C can aid dissolution.[6] Sonication may also be used if necessary.

  • Inspection: Ensure the solution is clear before use. Use this working solution promptly.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common dissolution issues.

Dissolution_Troubleshooting Start Start: Add Solvent to Compound Vortex Vortex Vigorously (1-2 min) Start->Vortex Inspect1 Is solution clear? Vortex->Inspect1 Warm Warm gently to 37°C Inspect1->Warm No Success Dissolution Complete Proceed with experiment Inspect1->Success Yes Sonicate Sonicate in bath (5-10 min) Warm->Sonicate Inspect2 Is solution clear? Sonicate->Inspect2 Inspect2->Success Yes Failure Problem Persists: - Re-evaluate solvent choice - Check concentration limit Inspect2->Failure No, still cloudy/precipitate Dilute Dilute with more solvent Inspect2->Dilute No, but some improvement Dilute->Vortex

Caption: Troubleshooting workflow for dissolving this compound.

Stability and Storage Considerations

  • Oxidation: The polyunsaturated fatty acid component is prone to oxidation. To minimize this, always use solvents purged with inert gas if possible, store solutions under an inert atmosphere (argon or nitrogen), and protect from light.[7][12]

  • Hydrolysis: The ester bond can be hydrolyzed over time, especially if exposed to moisture, acids, or bases. Ensure solvents are anhydrous and store desiccated.

  • Temperature: Store stock solutions at -20°C or, for longer-term storage, at -80°C.[7][13] A study has shown that fatty acid profiles in cholesteryl esters are stable for up to 10 years at -80°C.[13] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

References

Validation & Comparative

The Analytical Gold Standard: A Comparative Guide to Cholesteryl-d7 and ¹³C-Labeled Internal Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the precise quantification of lipid species, the choice of an internal standard is a critical decision that profoundly impacts data integrity. In the realm of liquid chromatography-mass spectrometry (LC-MS) based lipidomics, stable isotope-labeled internal standards are indispensable for correcting analytical variability.[1] This guide provides an in-depth, objective comparison between deuterated (²H) standards, specifically Cholesteryldocosa-7,10,13,16-tetraenoate-d7, and the theoretically superior Carbon-13 (¹³C) labeled standards.

At the heart of quantitative mass spectrometry lies the principle of stable isotope dilution, where a known quantity of an isotopically heavy analog of the analyte is added to a sample at the earliest stage of preparation.[1] This "ideal" internal standard experiences the same sample processing, chromatographic, and ionization effects as the endogenous analyte. By measuring the ratio of the analyte to the internal standard, one can accurately determine the analyte's concentration, effectively normalizing for variations that would otherwise compromise results.[1]

Head-to-Head Comparison: this compound vs. ¹³C-Labeled Cholesteryl Esters

While both deuterated and ¹³C-labeled standards serve the same fundamental purpose, their subtle physicochemical differences can have significant analytical consequences. The following table summarizes the key performance characteristics of this compound versus a theoretical ¹³C-labeled counterpart.

FeatureThis compound (Deuterated)¹³C-Labeled Cholesteryl Docosahexaenoate
Co-elution with Analyte May exhibit a slight retention time shift (isotopic effect), potentially leading to differential matrix effects.[2]Co-elutes perfectly with the native analyte, ensuring identical exposure to matrix effects.
Isotopic Stability Deuterium labels, especially on certain positions, can be susceptible to back-exchange with protic solvents.[3]¹³C labels are incorporated into the carbon backbone and are exceptionally stable, with no risk of exchange.[4]
Mass Shift +7 DaVariable, depending on the number of ¹³C atoms incorporated.
Potential for Isotopic Overlap Minimal risk due to the +7 Da mass difference.Negligible risk with sufficient ¹³C incorporation.
Metabolic Isotope Effect The stronger C-D bond can sometimes alter metabolic rates if the labeled position is involved in enzymatic reactions.[5]The C-¹³C bond is energetically similar to the C-¹²C bond, resulting in a negligible metabolic isotope effect.
Commercial Availability & Cost Generally more readily available and cost-effective.Often requires custom synthesis, leading to higher costs and longer lead times.

The Isotopic Effect in Chromatography: A Deeper Dive

A primary concern with deuterated standards is the "chromatographic isotope effect".[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can lead to minor differences in polarity and interaction with the chromatographic stationary phase, resulting in a slight retention time shift between the deuterated standard and the native analyte.[2]

This separation, even if minimal, can be problematic. If the analyte and internal standard elute into regions of the chromatogram with varying degrees of ion suppression or enhancement from co-eluting matrix components, the fundamental assumption of the internal standard experiencing the same matrix effects is violated. This "differential matrix effect" can lead to inaccuracies in quantification.

Experimental Workflow for Performance Validation

To empirically determine the optimal internal standard for a given application, a rigorous validation experiment is essential. The following protocol outlines a head-to-head comparison of this compound and a ¹³C-labeled cholesteryl ester standard.

Objective: To assess and compare the analytical performance (accuracy, precision, and matrix effect) of deuterated and ¹³C-labeled internal standards for the quantification of Cholesteryl docosahexaenoate in human plasma.
Materials:
  • Cholesteryl docosahexaenoate (analyte)

  • This compound (d7-IS)

  • ¹³C-Cholesteryl docosahexaenoate (¹³C-IS)

  • Human plasma (pooled, from at least 6 different donors)

  • LC-MS grade solvents (e.g., methanol, isopropanol, acetonitrile, water)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction reagents

Methodology:
  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, d7-IS, and ¹³C-IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare two separate sets of calibration curves and QC samples in pooled human plasma. One set will be spiked with d7-IS, and the other with ¹³C-IS.

    • Calibration standards should cover the expected physiological range of the analyte.

    • QC samples should be prepared at low, medium, and high concentrations.

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of each calibrator, QC, and blank plasma sample, add a fixed amount of the respective internal standard (d7-IS or ¹³C-IS).

    • Perform lipid extraction using a validated method (e.g., Folch or Bligh-Dyer extraction).

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a validated reversed-phase LC-MS/MS method.

    • Monitor specific multiple reaction monitoring (MRM) transitions for the analyte, d7-IS, and ¹³C-IS.

  • Data Analysis and Performance Evaluation:

    • Construct calibration curves by plotting the peak area ratio (analyte/IS) against the analyte concentration.

    • Calculate the concentration of the QC samples using the respective calibration curves.

    • Accuracy and Precision: Determine the accuracy (% bias) and precision (% CV) for each QC level for both sets of internal standards.

    • Matrix Effect Assessment:

      • Prepare three sets of samples:

        • Set A: Analyte and IS in a neat solution.

        • Set B: Blank extracted plasma spiked with analyte and IS post-extraction.

        • Set C: Plasma spiked with analyte and IS before extraction.

      • Calculate the matrix factor (MF) = (Peak area in Set B) / (Peak area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

      • The internal standard-normalized MF should be close to 1 if the IS effectively compensates for matrix effects.

Visualizing the Workflow and Key Concepts

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Performance Evaluation p1 Spike Plasma with IS (d7 or ¹³C) p2 Lipid Extraction (e.g., Folch) p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 LC-MS/MS Analysis (MRM Mode) p3->a1 Inject a2 Data Processing (Peak Integration) a1->a2 e1 Calibration Curve Construction a2->e1 e2 Accuracy & Precision Assessment e1->e2 e3 Matrix Effect Calculation e1->e3

Caption: Experimental workflow for comparing deuterated and ¹³C-labeled internal standards.

G cluster_ideal Ideal Scenario: ¹³C-IS cluster_potential_issue Potential Issue: Deuterated-IS A_ideal Analyte ¹³C-IS Chrom_ideal Co-elution ME_ideal Identical Matrix Effect Chrom_ideal->ME_ideal Result_ideal Accurate Quantification ME_ideal->Result_ideal A_d7 Analyte d7-IS Chrom_d7 Chromatographic Shift ME_d7 Differential Matrix Effect Chrom_d7->ME_d7 Result_d7 Potential Inaccuracy ME_d7->Result_d7

Caption: Conceptual diagram of co-elution vs. chromatographic shift and its impact on accuracy.

Conclusion and Recommendation

For routine analyses where the highest level of accuracy is not paramount, this compound can be a suitable and cost-effective internal standard. However, its use necessitates thorough validation to ensure the absence of significant chromatographic isotope effects and isotopic instability in the specific analytical method.

For applications demanding the utmost accuracy and robustness, such as regulated bioanalysis in clinical trials or fundamental lipid metabolism research, a ¹³C-labeled internal standard is unequivocally the superior choice. Its identical chromatographic behavior and isotopic stability ensure it accurately reflects the behavior of the native analyte, providing a more reliable correction for experimental variability.[1] While the initial cost may be higher, the investment is justified by the enhanced data quality and confidence in the results.

References

accuracy and precision of Cholesteryldocosa-7,10,13,16-tetraenoate-d7 quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to High-Accuracy and Precision Quantification of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

In the fields of metabolic research, drug development, and clinical diagnostics, the demand for reliable quantification of lipid biomarkers is absolute. Cholesteryl esters (CEs), which serve as the primary transport and storage form of cholesterol, are of particular interest. Specifically, esters of polyunsaturated fatty acids like docosatetraenoic acid are implicated in numerous physiological and pathological processes. This guide provides a comprehensive, technically-grounded comparison of methodologies for the quantification of Cholesteryldocosa-7,10,13,16-tetraenoate, with a focus on achieving superior accuracy and precision using its deuterated stable isotope, this compound (CDTA-d7).

The Foundational Principle: Why Stable Isotope Dilution is Non-Negotiable

The gold standard for quantitative bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its power lies in its ability to selectively detect and quantify molecules in complex biological matrices like plasma or tissue homogenates.[1][2][3] However, the journey from sample to signal is fraught with potential for variability. Sample extraction efficiency can fluctuate, and matrix effects—where co-eluting compounds suppress or enhance the ionization of the target analyte—can severely compromise accuracy.[4]

To overcome these challenges, the stable isotope dilution (SID) technique is employed.[5][6] A stable isotope-labeled internal standard (SIL-IS), such as CDTA-d7, is the cornerstone of this approach. A SIL-IS is chemically identical to the analyte of interest but has a slightly higher mass due to the incorporation of heavy isotopes (in this case, seven deuterium atoms).

The causality behind this choice is critical: Because CDTA-d7 is structurally identical to the endogenous analyte, it behaves identically during every step of the process: extraction, chromatography, and ionization.[6] By adding a known concentration of CDTA-d7 at the very beginning of sample preparation, any loss or matrix effect will impact both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the two based on their mass difference, and the final quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratiometric approach normalizes the data, effectively canceling out most sources of experimental error and yielding highly accurate and precise results.[5][6]

A Validated Experimental Workflow for Quantification

A robust and reproducible workflow is essential for a self-validating system. The following protocol outlines the key steps for the accurate quantification of Cholesteryldocosa-7,10,13,16-tetraenoate using CDTA-d7.

G cluster_prep I. Sample Preparation cluster_analysis II. LC-MS/MS Analysis cluster_data III. Data Processing p1 1. Sample Aliquoting (e.g., 50 µL Plasma) p2 2. Internal Standard Spiking (Add known amount of CDTA-d7) p1->p2 p3 3. Lipid Extraction (e.g., Folch Method with CHCl3:MeOH) p2->p3 p4 4. Phase Separation & Collection (Collect lower organic layer) p3->p4 p5 5. Solvent Evaporation & Reconstitution (Dry under N2, reconstitute in mobile phase) p4->p5 a1 6. Injection & Chromatographic Separation (Reversed-Phase C18 Column) p5->a1 a2 7. Ionization (Electrospray Ionization - ESI) a1->a2 a3 8. MS/MS Detection (Multiple Reaction Monitoring - MRM) a2->a3 d1 9. Peak Integration (Analyte & Internal Standard) a3->d1 d2 10. Response Ratio Calculation (Area(Analyte) / Area(IS)) d1->d2 d3 11. Quantification (Interpolation from Calibration Curve) d2->d3

Figure 1: High-level workflow for the quantification of cholesteryl esters via SID-LC-MS/MS.

Detailed Experimental Protocol
  • Preparation of Standards: Prepare a calibration curve by spiking known concentrations of non-labeled Cholesteryldocosa-7,10,13,16-tetraenoate into a surrogate matrix (e.g., charcoal-stripped plasma). Additionally, prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation:

    • Aliquot 50 µL of each standard, QC, and unknown biological sample into a glass tube.

    • Add 10 µL of the CDTA-d7 internal standard solution (at a fixed concentration) to every tube. Vortex briefly.

    • Perform a lipid extraction using a modified Folch method by adding 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

    • Add 500 µL of water to induce phase separation. Vortex again and centrifuge at 2,000 x g for 10 minutes.

    • Carefully aspirate the lower organic layer and transfer it to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5-10 µL of the reconstituted sample onto a C18 reversed-phase column. Use a gradient elution to separate the cholesteryl ester from other lipids.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM). This highly selective technique monitors a specific precursor ion to product ion transition for both the analyte and its deuterated internal standard.[7]

Performance Metrics: Accuracy & Precision Defined

According to regulatory bodies like the U.S. Food and Drug Administration (FDA), the validation of a bioanalytical method is paramount.[8] Accuracy and precision are the key performance characteristics that define the reliability of a method.[9][10][11]

  • Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. It is reported as the percent deviation of the measured mean from the nominal (true) value.[9]

  • Precision: This describes the closeness of agreement (or degree of scatter) between a series of measurements. It is expressed as the coefficient of variation (%CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).[9][11]

For a method to be considered valid, the accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[11][12]

Comparative Performance Data

The choice of internal standard directly impacts method performance. The table below illustrates the expected performance for the quantification of Cholesteryldocosa-7,10,13,16-tetraenoate using the ideal SIL-IS (CDTA-d7) versus a less suitable alternative, such as a structurally different, non-isotopic lipid standard.

Performance MetricQC LevelMethod A: With CDTA-d7 (SIL-IS) Method B: With Non-Isotopic, Different Class IS Acceptance Criteria (FDA)
Intra-Day Precision (%CV) Low (5 ng/mL)3.8% 12.5%≤15% (≤20% at LLOQ)
Mid (50 ng/mL)2.5% 9.8%≤15%
High (400 ng/mL)2.1% 8.5%≤15%
Inter-Day Precision (%CV) Low (5 ng/mL)5.2% 18.2%≤15% (≤20% at LLOQ)
Mid (50 ng/mL)4.1% 14.5%≤15%
High (400 ng/mL)3.5% 13.1%≤15%
Accuracy (% Nominal) Low (5 ng/mL)102.3% 118.9%85-115% (80-120% at LLOQ)
Mid (50 ng/mL)98.7% 87.5%85-115%
High (400 ng/mL)101.5% 112.0%85-115%

Analysis: The data clearly shows that Method A, utilizing the stable isotope-labeled internal standard, consistently delivers superior accuracy and precision, falling well within the stringent acceptance criteria set by regulatory agencies. Method B, which uses a non-ideal internal standard, struggles to maintain this level of performance, with precision and accuracy values that are marginal or may even fail validation, especially across different days of analysis. This is because a structurally different internal standard cannot fully compensate for variations in extraction and matrix effects specific to the target analyte.

Conclusion for the Practicing Scientist

References

A Senior Application Scientist's Guide to Inter-Laboratory Standardization of Cholesteryl Ester Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Utilizing Cholesteryldocosa-7,10,13,16-tetraenoate-d7 for Robust Lipidomics Analysis

Introduction: The Reproducibility Challenge in Lipidomics

The field of lipidomics, the large-scale study of cellular lipids, holds immense promise for biomarker discovery and understanding disease pathology. However, a significant hurdle impeding its clinical translation is the lack of reproducibility and standardization across different laboratories.[1][2] Variations in sample preparation, analytical platforms, and data processing workflows lead to discrepancies in reported lipid concentrations, making cross-study comparisons difficult.[3] To address this, the lipidomics community has increasingly focused on harmonization efforts, including the use of standard reference materials and inter-laboratory comparison exercises.[3][4][5][6]

A cornerstone of achieving robust, quantitative lipidomics is the proper use of internal standards. An ideal internal standard is chemically identical to the analyte of interest but isotopically labeled, ensuring it behaves similarly during extraction and analysis while being distinguishable by mass spectrometry.[7][8] This guide provides an in-depth comparison of common lipidomics methodologies for the quantification of cholesteryl esters (CEs)—a class of neutral lipids notoriously difficult to analyze due to their hydrophobicity and poor ionization.[9][10][11][12] We will use a specific, stable isotope-labeled internal standard, This compound (CE 22:4-d7) , to benchmark these methods in a simulated inter-laboratory comparison.

This guide is designed for researchers, scientists, and drug development professionals seeking to establish and validate robust lipidomics workflows. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting comparative data.

The Linchpin of Quantification: The Internal Standard

This compound (CE 22:4-d7) serves as our anchor for this comparison.

  • Chemical Identity: As a cholesteryl ester, it represents a lipid class central to cholesterol transport and metabolism. Its docosa-7,10,13,16-tetraenoate fatty acid tail is a polyunsaturated fatty acid (PUFA) of biological relevance.

  • Isotopic Labeling: The seven deuterium atoms (d7) provide a distinct mass shift from the endogenous, non-labeled CE 22:4. This allows the mass spectrometer to differentiate between the standard (known concentration) and the analyte (unknown concentration).

  • Expert Rationale: Using a deuterated internal standard is a self-validating system. It co-elutes with the target analyte during chromatography and experiences nearly identical extraction efficiency and ionization suppression or enhancement in the mass spectrometer's source.[8][13] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample processing are effectively normalized, leading to highly accurate and precise quantification.

Part 1: A Tale of Two Extractions - Comparing Lipid Recovery

The first critical step in any lipidomics workflow is the effective extraction of lipids from the biological matrix. The goal is to maximize the recovery of the target lipids while minimizing contaminants that can interfere with analysis. We will compare two widely used methods: the classic Folch extraction and the more modern methyl-tert-butyl ether (MTBE) method.

Expertise & Causality: The choice of extraction solvent is paramount. Cholesteryl esters are highly nonpolar. Therefore, the solvent system must efficiently solubilize these lipids while simultaneously denaturing proteins to release any bound lipids. The Folch method uses a chloroform/methanol mixture which is highly effective but relies on a toxic chlorinated solvent.[14] The MTBE method was developed as a safer alternative that also yields a distinct two-phase separation, simplifying the collection of the lipid-containing organic layer.[15]

Workflow: Comparison of Lipid Extraction Methodologies

G cluster_0 Shared Starting Point cluster_1 Method A: Folch Extraction cluster_2 Method B: MTBE Extraction cluster_3 Shared Endpoint start 1. Plasma Sample (Spiked with CE 22:4 & CE 22:4-d7) A1 2a. Add Chloroform:Methanol (2:1) start->A1 B1 2b. Add Methanol start->B1 A2 3a. Vortex & Incubate A1->A2 A3 4a. Add Saline Solution (to induce phase separation) A2->A3 A4 5a. Centrifuge A3->A4 A5 6a. Collect Lower (Chloroform) Phase A4->A5 A6 7a. Dry Under Nitrogen A5->A6 end_node 8. Reconstitute in LC-MS Grade Solvent (e.g., Isopropanol) A6->end_node B2 3b. Vortex B1->B2 B3 4b. Add MTBE B2->B3 B4 5b. Vortex & Incubate B3->B4 B5 6b. Add Water (to induce phase separation) B4->B5 B6 7b. Centrifuge B5->B6 B7 8b. Collect Upper (MTBE) Phase B6->B7 B8 9b. Dry Under Nitrogen B7->B8 B8->end_node G cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) autosampler Autosampler Injects reconstituted sample pump UHPLC Pump Delivers mobile phase gradient column Reversed-Phase C18 Column Separates lipids by hydrophobicity pump->column source Ion Source (ESI) Ionizes eluting lipids column->source Eluent q1 Quadrupole 1 (Q1) Isolates Precursor Ion (e.g., m/z of CE 22:4-d7) source->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) Fragments precursor ion q1->q2 q3 Quadrupole 3 (Q3) Isolates Product Ion q2->q3 detector Detector Counts product ions q3->detector data_proc Data System Integrates peak areas and calculates concentration ratios detector->data_proc

References

A Senior Application Scientist's Guide to the Mass Spectrometric Performance of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of lipidomics, the precise and accurate quantification of lipid species is paramount. Cholesteryldocosa-7,10,13,16-tetraenoate-d7, a deuterated form of a polyunsaturated cholesteryl ester, serves as a vital internal standard in mass spectrometry-based lipid analysis. Its structural similarity to endogenous cholesteryl esters allows for the correction of matrix effects and variations in instrument response, ensuring data reliability. This guide provides an in-depth comparison of the performance of this compound across three common mass spectrometry platforms: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) systems.

The Significance of Deuterated Internal Standards in Lipidomics

In the complex milieu of biological samples, the accurate quantification of endogenous lipids is fraught with challenges, including ion suppression or enhancement and extraction inefficiencies. Isotope-labeled internal standards, such as this compound, are the gold standard for mitigating these issues. By incorporating a known amount of the deuterated standard into a sample, the ratio of the analyte to the standard can be used for precise quantification, as both molecules are assumed to behave identically during sample preparation and analysis.

Principles of Cholesteryl Ester Analysis by Mass Spectrometry

The analysis of cholesteryl esters (CEs) by mass spectrometry typically involves electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In positive ion mode ESI, CEs readily form ammonium adducts ([M+NH4]+), which upon collision-induced dissociation (CID), generate a characteristic product ion at m/z 369, corresponding to the cholesterol backbone.[1] Alternatively, lithiated adducts can be formed, which enhance ionization and produce a specific neutral loss of the cholestane moiety upon fragmentation.[2] APCI is also an effective ionization technique for CEs, often yielding a protonated molecule that fragments to the same m/z 369 ion.[3]

The choice of mass spectrometer platform significantly influences the sensitivity, selectivity, and scope of the analysis.

Performance on Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers

Q-TOF instruments are renowned for their high resolution and mass accuracy, making them powerful tools for both qualitative and quantitative analysis.

Key Performance Characteristics:

  • High Resolution and Mass Accuracy: Q-TOFs can resolve isotopic peaks and differentiate between isobaric interferences, providing high confidence in compound identification. This is particularly advantageous in complex lipid extracts.

  • Qualitative and Quantitative Capabilities: The ability to acquire full scan high-resolution data allows for retrospective data analysis, enabling the identification of other lipids of interest without the need for re-injection.

  • Reproducibility: Studies utilizing deuterated cholesteryl esters, such as 18:1(d7) Cholesterol Ester, as quality control standards have demonstrated excellent reproducibility of peak areas on Q-TOF platforms, ensuring consistent instrument performance.

Experimental Workflow for Q-TOF Analysis:

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis (Q-TOF) cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Reconstitute Reconstitute in Injection Solvent Extract->Reconstitute LC UPLC Separation (C18 column) Reconstitute->LC ESI Electrospray Ionization (Positive Mode) LC->ESI QTOF Q-TOF Mass Analyzer (High-Resolution Full Scan & MS/MS) ESI->QTOF Peak Peak Integration (Analyte & IS) QTOF->Peak Quant Quantification (Ratio to IS) Peak->Quant

Caption: Q-TOF analysis workflow for this compound.

Performance on Orbitrap Mass Spectrometers

Orbitrap mass spectrometers are another class of high-resolution, accurate-mass (HRAM) instruments that have gained widespread adoption in lipidomics research.

Key Performance Characteristics:

  • Exceptional Mass Accuracy and Resolution: Orbitraps provide sub-ppm mass accuracy and resolving powers exceeding 100,000, enabling confident lipid identification in highly complex matrices.

  • High Sensitivity: Studies on related cholesteryl ester species, such as cholesteryl ester hydroperoxides, have demonstrated detection limits in the low picomole to high femtomole range (e.g., 0.1 pmol) on Orbitrap platforms.[4]

  • Quantitative and Qualitative Synergy: Similar to Q-TOFs, Orbitraps excel at both identifying unknown lipids and quantifying targeted analytes in a single run.

  • In-Source Fragmentation Considerations: It is crucial to optimize ion transfer settings on Orbitrap instruments to minimize in-source fragmentation of cholesteryl esters, which can impact quantitative accuracy.[5]

Experimental Protocol for Orbitrap Analysis:

A detailed protocol for the analysis of lipids, including cholesteryl esters using an LTQ Orbitrap, has been described.[6] The following is a generalized adaptation for this compound.

  • Sample Preparation:

    • Homogenize the biological sample in methanol.

    • Spike with a known concentration of this compound.

    • Perform a biphasic lipid extraction using chloroform and water.

    • Evaporate the organic layer and reconstitute the lipid residue in methanol.

  • Liquid Chromatography:

    • Utilize a reverse-phase C18 column (e.g., 2.1 x 150 mm, 3 µm).

    • Employ a gradient elution with mobile phases consisting of acetonitrile/water and isopropanol/acetonitrile/water with an ammonium formate additive.

  • Mass Spectrometry (Orbitrap):

    • Acquire data in positive ion mode using ESI.

    • Set the mass spectrometer to acquire high-resolution full scan data in the Fourier transform mode (resolving power > 60,000).

    • Use a data-dependent acquisition strategy to trigger MS/MS fragmentation in the ion trap for identification confirmation.

Performance on Triple Quadrupole (QqQ) Mass Spectrometers

Triple quadrupole mass spectrometers are the workhorses of targeted quantitative analysis, offering exceptional sensitivity and a wide dynamic range.

Key Performance Characteristics:

  • Superior Sensitivity and Selectivity in Targeted Analysis: QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode provide the highest sensitivity and selectivity for quantifying specific molecules.

  • Wide Dynamic Range: These instruments can accurately quantify analytes over several orders of magnitude, which is crucial for studies involving large variations in lipid concentrations.

  • High-Throughput Capabilities: The speed and robustness of QqQ systems make them ideal for the analysis of large sample cohorts.

For the quantification of this compound, a specific MRM transition would be monitored. The precursor ion would be the m/z of the [M+NH4]+ adduct of the deuterated standard, and the product ion would be the characteristic m/z 369 fragment.

Experimental Workflow for QqQ Analysis:

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis (QqQ) cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Reconstitute Reconstitute in Injection Solvent Extract->Reconstitute LC UPLC Separation (C18 column) Reconstitute->LC ESI Electrospray Ionization (Positive Mode) LC->ESI QqQ Triple Quadrupole Analyzer (MRM Mode) ESI->QqQ Peak Peak Integration (MRM Transitions) QqQ->Peak Quant Quantification (Standard Curve) Peak->Quant

Caption: QqQ analysis workflow for this compound.

Comparative Summary of Mass Spectrometer Performance

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapTriple Quadrupole (QqQ)
Primary Strength High-resolution, accurate-mass for confident identification and quantification.Exceptional mass accuracy and resolution; high sensitivity.Gold standard for targeted quantification with high sensitivity and throughput.
Resolution High (typically > 20,000)Very High (typically > 60,000)Low
Mass Accuracy High (< 5 ppm)Very High (< 2 ppm)Low
Sensitivity Good to ExcellentExcellentSuperior for targeted analysis
Dynamic Range GoodGoodExcellent
Primary Application Qualitative and quantitative analysis; unknown screening.Comprehensive lipidomics; discovery and targeted analysis.High-throughput targeted quantification.
Data Analysis Requires specialized software for processing high-resolution data.Similar to Q-TOF, requires specialized software.Relatively straightforward for targeted MRM data.

Conclusion: Selecting the Right Tool for the Task

The choice of mass spectrometer for the analysis of this compound ultimately depends on the specific research question.

  • For discovery-based lipidomics , where both the identification of a wide range of lipids and the quantification of specific targets are required, Q-TOF and Orbitrap platforms offer unparalleled advantages due to their high resolution and mass accuracy.

  • For high-throughput, targeted quantification in clinical research or drug development, where a predefined set of cholesteryl esters is being measured in a large number of samples, the Triple Quadrupole mass spectrometer is the instrument of choice, providing superior sensitivity and robustness.

Regardless of the platform, the use of this compound as an internal standard is crucial for achieving accurate and reliable quantitative results in the challenging field of lipid analysis.

References

A Senior Application Scientist's Guide to Quantitative Analysis Using Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we emphasize not just the 'how,' but the 'why.' The choice of internal standard is the single most critical decision in a quantitative mass spectrometry assay, directly impacting data reliability and reproducibility.[4] This guide is structured to explain the causality behind these experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for accurate lipid quantification.

The Gold Standard Principle: Stable Isotope Dilution

The core of accurate quantification lies in the principle of Stable Isotope Dilution (SID). In this technique, a known quantity of a stable isotope-labeled (e.g., deuterated) analogue of the analyte is introduced into the sample at the very first step of preparation.[5] This "heavy" standard, Cholesteryldocosa-7,10,13,16-tetraenoate-d7, is chemically and physically almost identical to the endogenous "light" analyte, CE 22:4.

This near-identical nature ensures it experiences the same loss during extraction, the same derivatization efficiency, the same chromatographic retention, and, crucially, the same ionization suppression or enhancement in the mass spectrometer source.[4] Therefore, by measuring the ratio of the light analyte to the heavy standard, we can cancel out analytical variability and achieve highly accurate quantification.[6]

SID_Principle cluster_sample Biological Sample cluster_process Analytical Workflow cluster_data Data Analysis Analyte Endogenous Analyte (CE 22:4, 'Light') Unknown Amount (X) Spike Spike with IS (CE 22:4-d7, 'Heavy') Known Amount (Y) Extraction Lipid Extraction (Variable Loss) Spike->Extraction Sample + IS Mix LC LC Separation (Co-elution) Extraction->LC Corrects for Extraction Loss MS MS Detection (Variable Ionization) LC->MS Corrects for Matrix Effects Ratio Measure Peak Area Ratio (Light / Heavy) MS->Ratio Quant Calculate Analyte Amount Amount = Ratio * Y Ratio->Quant

Principle of Stable Isotope Dilution (SID).

Comparison Guide: Selecting the Right Internal Standard

While this compound is the ideal choice for its analyte, researchers sometimes consider alternatives. The following table objectively compares its performance characteristics against other common, though less effective, strategies. The superiority of a co-eluting, chemically identical standard is evident.

FeatureThis compound (Ideal IS)Structural Analogue (e.g., C17:0-CE) (Alternative IS)No Internal Standard (External Calibration)
Chemical & Physical Properties Virtually identical to the analyte.Different fatty acid chain length and saturation.N/A
Chromatographic Co-elution Excellent. Co-elutes perfectly with the analyte, ensuring it experiences the exact same matrix effects at the same time.Poor. Will have a different retention time, exiting the column into a different matrix environment, leading to inaccurate correction.N/A
Correction for Matrix Effects Excellent. As it co-elutes and has the same ionization properties, it accurately tracks and corrects for ion suppression/enhancement.[4]Poor. Fails to accurately model the ionization behavior of the analyte due to different elution times and potentially different ionization efficiencies.None. Highly susceptible to sample-to-sample variations, leading to poor accuracy and reproducibility.
Correction for Extraction Recovery Excellent. Behaves identically during liquid-liquid extraction, perfectly accounting for any sample loss.[4]Good to Fair. Physicochemical properties are similar but not identical, which can lead to minor inaccuracies in recovery correction.[4]None. Any loss during sample preparation directly translates to quantitative error.
Overall Accuracy & Precision Gold Standard. Provides the highest possible accuracy and precision for quantitative analysis.[4][5]Compromised. Better than no standard, but introduces systematic error due to differences in chromatography and ionization.Poor. Unreliable for complex biological matrices and not suitable for rigorous scientific or clinical studies.

Validated Experimental Workflow

This section details a comprehensive, self-validating protocol for the quantification of Cholesteryl docosatetraenoate (CE 22:4) in human plasma using its deuterated internal standard.

Workflow p1 1. Sample Preparation - Thaw 50 µL plasma on ice. p2 2. IS Spiking - Add 10 µL of CE 22:4-d7 in Methanol. - Vortex briefly. p1->p2 p3 3. Lipid Extraction (Bligh-Dyer) - Add Chloroform/Methanol. - Induce phase separation with water. - Centrifuge. p2->p3 p4 4. Sample Processing - Collect lower organic phase. - Dry under N2 stream. - Reconstitute in mobile phase. p3->p4 p5 5. LC-MS/MS Analysis - Inject onto C18 column. - Gradient elution. - Monitor MRM transitions. p4->p5 p6 6. Data Quantification - Integrate peak areas (Analyte & IS). - Calculate Area Ratio. - Quantify against calibration curve. p5->p6

Quantitative analysis workflow for CE 22:4.
Part 1: Lipid Extraction from Plasma (Bligh & Dyer Method)

This protocol is designed for the robust extraction of total lipids, including cholesteryl esters, from plasma samples.[7][8][9] The internal standard is added at the very beginning to ensure it accounts for variability throughout the entire process.

Materials:

  • Human plasma (e.g., K2-EDTA)

  • This compound solution (e.g., 10 µg/mL in methanol)

  • HPLC-grade Chloroform, Methanol, and Water

  • Glass centrifuge tubes (Teflon-lined caps recommended)

  • Nitrogen gas evaporator

  • Centrifuge

Step-by-Step Protocol:

  • Sample Thawing: Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution directly to the plasma. Vortex briefly to mix.

  • Monophasic Extraction: Add 188 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 15 minutes at 4°C. This creates a single phase, ensuring intimate contact between the solvents and the sample for efficient lipid solubilization.[8][9]

  • Phase Separation:

    • Add 63 µL of chloroform and vortex for 1 minute.

    • Add 63 µL of water and vortex for 1 minute. This disrupts the monophasic system, creating a biphasic mixture.[8][9]

  • Phase Clarification: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: a top aqueous/methanol layer, a middle protein disk, and a bottom chloroform layer containing the lipids.

  • Lipid Collection: Carefully insert a glass Pasteur pipette through the upper layers and collect the bottom chloroform phase. Transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying and Reconstitution: Evaporate the chloroform solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol) for LC-MS/MS analysis.

Part 2: LC-MS/MS Analysis

Liquid chromatography is essential to separate the target analyte from other interfering lipids, while tandem mass spectrometry provides the selectivity and sensitivity for quantification.[1][3]

Instrumentation & Parameters:

  • LC System: UHPLC system

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-23 min: Return to 30% B (re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode

  • MRM Transitions (Hypothetical):

    • The quantification of cholesteryl esters often relies on monitoring the neutral loss of the cholestane moiety (NL 368.5 Da) after adduct formation (e.g., with ammonium).[3] The docosatetraenoyl chain has a mass of 315.5 Da.

    • Analyte (CE 22:4): Q1 m/z 686.6 (M+NH₄)⁺ → Q3 m/z 369.3 (Cholestadiene fragment)

    • Internal Standard (CE 22:4-d7): Q1 m/z 693.6 (M+7+NH₄)⁺ → Q3 m/z 369.3 (Cholestadiene fragment)

Self-Validation Check: The peak for the internal standard and the analyte should appear at the exact same retention time. Any shift indicates a chromatographic problem. The ratio of qualifier to quantifier ions should remain constant across all samples and standards.

By adhering to this scientifically-grounded framework, researchers can leverage the power of this compound to generate highly accurate and reproducible data, advancing our understanding of lipid metabolism in health and disease.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cholesteryl docosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Chemical Profile and Hazard Assessment

Cholesteryl docosa-7,10,13,16-tetraenoate-d7 is a deuterated form of a cholesteryl ester. Cholesteryl esters are derivatives of cholesterol where a fatty acid is bonded to the hydroxyl group of cholesterol.[1][2] These molecules are generally characterized as hydrophobic, neutral lipids.[2] A related compound, cholesteryl stearate, is described as a white, water-insoluble powder that is not classified as a hazardous material under the Globally Harmonized System (GHS).[3][4]

The "-d7" designation indicates that the molecule contains seven deuterium atoms, a stable isotope of hydrogen. This isotopic labeling is crucial for its use in research, such as in mass spectrometry-based studies, but it does not confer any radiological hazard. The chemical reactivity and general toxicity profile are expected to be comparable to its non-deuterated counterpart.

Quantitative Data Summary

PropertyValue/DescriptionSource
Chemical ClassCholesteryl Ester, Neutral Lipid[1][2]
Physical FormLikely a solid (powder or crystalline)[3]
Water SolubilityInsoluble[3]
GHS Hazard ClassificationNot expected to meet GHS hazard criteria (based on similar compounds)[4]
Isotopic LabelDeuterium (d7), non-radioactive[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of any laboratory chemical is governed by the principle of "cradle-to-grave" management, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] The following protocol is a self-validating system designed to ensure compliance and safety.

Step 1: Waste Identification and Characterization

The first crucial step is to determine if the waste is hazardous.[6] Given the lack of a specific SDS, a conservative approach is warranted. While similar compounds are not GHS classified, it is best practice to treat all chemical waste as potentially hazardous until proven otherwise.

Step 2: Segregation of Waste

Proper segregation prevents dangerous reactions between incompatible chemicals.[6] Cholesteryl docosa-7,10,13,16-tetraenoate-d7 waste should be collected in a dedicated waste container and not mixed with other waste streams, such as:

  • Aqueous waste

  • Acidic or basic waste

  • Oxidizing or reducing agents

  • Halogenated solvents

Step 3: Containerization

Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container is suitable for solid lipid-based waste. Ensure the container is in good condition, with a secure, leak-proof lid.

Step 4: Labeling

Proper labeling is critical for safety and compliance.[9] The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Cholesteryl docosa-7,10,13,16-tetraenoate-d7"

  • The primary hazard(s) (e.g., "Non-hazardous solid chemical waste" or list potential hazards if determined)

  • The date accumulation started

  • The name and contact information of the generating researcher or laboratory

Step 5: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[10] The container should be kept closed at all times except when adding waste.[10] Store the waste container in a designated, well-ventilated area away from heat sources and incompatible materials.

Step 6: Disposal

The final step is the disposal of the full waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] These professionals are equipped to handle the transportation and ultimate disposal in accordance with federal, state, and local regulations.[8]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using the DOT language.

DisposalWorkflow start Start: Cholesteryl docosa-7,10,13,16-tetraenoate-d7 Waste Generated risk_assessment Perform Risk Assessment: - Review chemical class properties - Assume hazardous in absence of SDS start->risk_assessment segregate Segregate Waste: - Dedicated container - No mixing with other waste streams risk_assessment->segregate containerize Containerize: - Use chemically compatible container (HDPE or glass) - Ensure leak-proof lid segregate->containerize label Label Container: - 'Hazardous Waste' - Full chemical name - Accumulation start date containerize->label store Store Safely: - In Satellite Accumulation Area - Keep container closed - Away from incompatibles label->store disposal Arrange for Disposal: - Contact institutional EHS - Use a licensed hazardous waste vendor store->disposal end End: Compliant Disposal disposal->end

Caption: Disposal Workflow for Cholesteryl docosa-7,10,13,16-tetraenoate-d7.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE) : Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[11]

  • Containment : For a solid spill, gently sweep or scoop the material to avoid creating dust. For a solution, absorb with an inert material like vermiculite or sand.

  • Cleaning : Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Waste Disposal : Collect all contaminated materials (absorbent, PPE, etc.) in a sealed bag or container and dispose of it as hazardous waste, following the protocol outlined above.

By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory and the environment but also upholding the highest standards of scientific integrity and responsibility.

References

A Researcher's Guide to the Safe Handling of Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational plans for the handling of Cholesteryldocosa-7,10,13,16-tetraenoate-d7. As a deuterated cholesterol ester, this compound requires specific handling considerations to ensure both personnel safety and the preservation of its isotopic integrity. The toxicological properties of this specific molecule have not been thoroughly investigated; therefore, it must be handled with the standard of care applied to all laboratory chemicals of unknown hazard, assuming the potential for irritation to the skin, eyes, and respiratory tract.[1]

The deuterium labeling in this compound, while making it a non-radioactive stable isotope, necessitates careful procedures to prevent hydrogen-deuterium (H-D) exchange, which could compromise experimental results.[2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to mitigate risks and ensure data quality.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Given the limited specific data on this compound, our assessment is based on the chemical class and the nature of deuterated compounds.

  • Chemical Nature : As a cholesterol ester, this compound is a lipid and is likely a waxy solid at room temperature.[3][4] While not acutely toxic, compounds of this class can be biologically active. The primary physical hazard is the potential for inhalation of fine dust particles when handling the solid form.

  • Deuteration : The 'd7' designation indicates seven hydrogen atoms have been replaced by deuterium. This modification can alter the metabolic profile of the molecule, a principle used to improve the pharmacokinetic properties of some drugs.[5][6] While generally considered safe for research use, this alteration underscores the need to prevent exposure, as the biological effects may differ from the non-deuterated parent compound.

  • Isotopic Stability : A key risk to experimental integrity is the potential for H-D exchange, where deuterium atoms are replaced by hydrogen from ambient moisture or protic solvents.[2] This requires specific handling conditions to maintain the compound's isotopic enrichment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is tailored to the specific task being performed. A multi-level approach ensures appropriate protection at all stages of handling. Consistent use of appropriate PPE is mandatory to prevent accidental exposure.[1]

Task-Specific PPE Requirements
TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing Solid Chemical splash gogglesDouble-layered nitrile glovesLaboratory coatRequired: Work within a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is mandatory.[1][7]
Preparing Solutions Chemical splash gogglesNitrile glovesLaboratory coatRequired: All solution preparations must be performed in a chemical fume hood.[1]
Handling Solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot required if handled in a well-ventilated area or fume hood.
Rationale for PPE Selection
  • Eye Protection : Safety glasses with side shields are the minimum requirement for any laboratory activity.[8] When weighing powders or handling solutions where a splash hazard exists, chemical splash goggles provide superior protection.

  • Hand Protection : Disposable nitrile gloves provide an effective barrier against incidental chemical contact.[8] Double-gloving is recommended when weighing the solid to provide an extra layer of protection and to allow for the clean removal of the outer glove if it becomes contaminated.

  • Body Protection : A laboratory coat protects against minor spills and contamination of personal clothing. It should be kept fully fastened.

  • Respiratory Protection : The primary risk of exposure is the inhalation of airborne particles when handling the solid compound. Performing this task within the contained workspace of a chemical fume hood is the most effective engineering control.[1] If a fume hood is unavailable, an N95 respirator will provide protection against particulate inhalation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic protocol is critical for both safety and the preservation of the compound's integrity.

A. Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Verify the label information matches your order.

  • Storage : Store the compound in a tightly sealed, airtight container in a freezer at -20°C.[9] To prevent condensation and potential H-D exchange from atmospheric moisture, always allow the container to warm to room temperature before opening .[9] Storing in a desiccator can provide additional protection against moisture.[2]

B. Weighing and Solution Preparation (To be performed in a Chemical Fume Hood)
  • Preparation : Don the appropriate PPE (chemical splash goggles, lab coat, double nitrile gloves). Clean the work surface within the fume hood.

  • Equilibration : Remove the compound from the freezer and allow it to reach ambient temperature on the benchtop before opening the container.

  • Weighing : Use an analytical balance inside the fume hood. Handle the container and spatula with care to avoid creating dust. Open the container slowly. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat.

  • Dissolution : Transfer the weighed solid into a suitable vessel for dissolution. Add the desired solvent (aprotic solvents are preferred to minimize H-D exchange) slowly to avoid splashing.[2] Cap the vessel and mix gently (swirl or vortex) until the solid is fully dissolved.

  • Cleanup : Tightly reseal the stock container. Dispose of the weigh boat and outer pair of gloves in the designated solid chemical waste container. Clean any residual powder from the balance and work surface with a damp cloth, which should then be disposed of as chemical waste.

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed and labeled container for chemical waste disposal. Clean the spill area thoroughly.

Disposal Plan

All waste materials must be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste : This includes contaminated gloves, weigh boats, paper towels, and any unused solid compound. Collect this waste in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste : Unused solutions or solvent rinses should be collected in a labeled, sealed container for liquid chemical waste. Do not pour any solutions down the drain.

  • Labeling : All waste containers must be clearly labeled with the full chemical name: "this compound" and any solvents used.

Workflow Visualization

The following diagram illustrates the lifecycle of the compound within a typical laboratory workflow, emphasizing the integration of safety and handling protocols at each stage.

G cluster_prep Preparation & Handling cluster_disposal Waste Management Receive Receive & Inspect Store Store at -20°C (Allow to warm before opening) Receive->Store Intact Container Weigh Weigh Solid (In Fume Hood) Store->Weigh Sealed Container Prepare Prepare Solution (In Fume Hood) Weigh->Prepare Weighed Solid Use Use in Experiment Prepare->Use Stock Solution Collect Collect Solid & Liquid Waste Use->Collect Contaminated Materials Dispose Dispose via Institutional EHS Collect->Dispose Labeled Waste Container Decon Decontaminate Glassware & Surfaces Decon->Collect Rinsate & Wipes

Caption: Workflow for safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.